molecular formula C11H22N2O2 B1438845 (R)-tert-butyl 4-aminoazepane-1-carboxylate CAS No. 1174020-26-8

(R)-tert-butyl 4-aminoazepane-1-carboxylate

Cat. No.: B1438845
CAS No.: 1174020-26-8
M. Wt: 214.3 g/mol
InChI Key: YCOKHOLOSGJEGL-SECBINFHSA-N
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Description

(R)-tert-Butyl 4-aminoazepane-1-carboxylate (CAS 1174020-26-8) is a chiral, stereochemically defined azepane-based intermediate of high importance in modern pharmaceutical research and development . This compound features a reactive primary amino group and a protected amine (Boc group) on a seven-membered azepane ring, making it a versatile and indispensable building block for synthetic chemists . Its unique structure allows for a wide array of chemical modifications, facilitating the efficient synthesis of diverse and complex molecular libraries . This building block is particularly critical in the discovery of novel therapeutics targeting the central nervous system, with specialized applications in the synthesis of compounds for treating neurological and psychiatric disorders . The (R)-enantiomer provides the specific stereochemistry required for targeting chiral biological receptors, which is crucial for optimizing drug potency and selectivity. Available as a solid powder with typical purity of 95-98% . This product is offered For Research Use Only and is strictly intended for laboratory research and industrial synthesis. It is not for diagnostic, therapeutic, or personal use. Proper storage at -20°C in a sealed, dry, and well-ventilated environment is recommended to ensure product stability .

Properties

IUPAC Name

tert-butyl (4R)-4-aminoazepane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-7-4-5-9(12)6-8-13/h9H,4-8,12H2,1-3H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCOKHOLOSGJEGL-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H](CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30652758
Record name tert-Butyl (4R)-4-aminoazepane-1-carboxylate
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Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1174020-26-8
Record name 1,1-Dimethylethyl (4R)-4-aminohexahydro-1H-azepine-1-carboxylate
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl (4R)-4-aminoazepane-1-carboxylate
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Foundational & Exploratory

An In-depth Technical Guide to (R)-tert-butyl 4-aminoazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Foreword: The Strategic Value of Chiral Saturated Heterocycles

In the landscape of modern drug discovery, the strategic incorporation of complex, three-dimensional scaffolds is paramount for achieving desired potency, selectivity, and pharmacokinetic profiles. Saturated heterocycles, particularly those possessing defined stereochemistry, have emerged as privileged structures. (R)-tert-butyl 4-aminoazepane-1-carboxylate represents a key building block in this class. Its seven-membered azepane core offers greater conformational flexibility compared to smaller piperidine or pyrrolidine rings, allowing for novel vector orientations when designing ligands for complex protein targets. The presence of a chiral center and orthogonally protected amino functionalities makes it a versatile synthon for constructing sophisticated molecular architectures. This guide provides an in-depth analysis of its chemical properties, synthesis, and reactivity, offering a technical resource for researchers in medicinal and process chemistry.

Core Physicochemical & Structural Properties

(R)-tert-butyl 4-aminoazepane-1-carboxylate is a chiral bifunctional molecule. The tert-butoxycarbonyl (Boc) group serves as a sterically bulky, acid-labile protecting group for the ring nitrogen, while the primary amine at the C4 position provides a nucleophilic handle for subsequent synthetic transformations.

dot graph { layout="neato"; node [shape=none, margin=0, fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];

// Define nodes for atoms with positions N1 [label="N", pos="0,0.8!"]; C_Boc [label="C", pos="-1.2,1.3!"]; O_Boc1 [label="O", pos="-1.2,2.1!"]; O_Boc2 [label="O", pos="-2.2,0.8!"]; C_tert [label="C", pos="-3.4,0.4!"]; C_Me1 [label="", pos="-3.2,-0.6!"]; C_Me2 [label="", pos="-4.4,0.4!"]; C_Me3 [label="", pos="-3.6,1.4!"];

C2 [label="CH₂", pos="1.2,1.3!"]; C3 [label="CH₂", pos="2.2,0.4!"]; C4 [label="CH", pos="1.8,-0.8!"]; N_amino [label="NH₂", pos="2.8,-1.5!"]; C5 [label="CH₂", pos="0.6,-1.3!"]; C6 [label="CH₂", pos="-0.6,-0.8!"]; C7 [label="CH₂", pos="-0.8,0!"];

// Invisible node for R label R_label [label="(R)", pos="1.9,-0.2!", fontcolor="#34A853", fontsize=14];

// Draw bonds N1 -- C_Boc; C_Boc -- O_Boc1 [style=double]; C_Boc -- O_Boc2; O_Boc2 -- C_tert; C_tert -- C_Me1; C_tert -- C_Me2; C_tert -- C_Me3;

N1 -- C2; C2 -- C3; C3 -- C4; C4 -- N_amino; C4 -- C5; C5 -- C6; C6 -- C7; C7 -- N1;

// Add labels for tert-butyl methyls label_Me1 [label="CH₃", pos="-3.2,-1.0!"]; label_Me2 [label="CH₃", pos="-4.8,0.4!"]; label_Me3 [label="CH₃", pos="-3.8,1.8!"]; } caption: "Structure of (R)-tert-butyl 4-aminoazepane-1-carboxylate"

Table 1: Physicochemical Properties

PropertyValueSource(s)
IUPAC Name tert-butyl (4R)-4-aminoazepane-1-carboxylateN/A
CAS Number 1032684-96-3N/A
Molecular Formula C₁₁H₂₂N₂O₂[1][2][3]
Molecular Weight 214.30 g/mol [1][2][3]
Appearance White to off-white powder/solid[4]
Boiling Point ~296 °C (Predicted)[5]
Solubility Soluble in methanol, dichloromethane, ethyl acetate.General chemical knowledge
Storage Conditions 2-8°C, under inert atmosphere[1]

Note: Some physical properties, like melting and boiling points, are often predicted by suppliers and may vary. Experimental determination is recommended for precise applications.

Analytical Characterization: A Predictive Overview

Definitive structural confirmation and purity assessment rely on a combination of spectroscopic methods. While specific spectra for this exact compound are not publicly available in research literature, we can predict the key features based on its structure.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be complex due to the conformational flexibility of the seven-membered ring. Key expected signals include:

    • A large singlet around δ 1.4-1.5 ppm, integrating to 9H, corresponding to the tert-butyl protons of the Boc group.

    • A series of complex multiplets between δ 1.5-3.6 ppm for the 11 protons on the azepane ring. The protons adjacent to the nitrogen atoms (C2 and C7) would be the most downfield.

    • A broad singlet for the -NH₂ protons, which is exchangeable with D₂O. Its chemical shift is highly dependent on concentration and solvent.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • Signals for the Boc group carbons would appear at ~155 ppm (C=O), ~80 ppm (quaternary C(CH₃)₃), and ~28 ppm (-CH₃).

    • Multiple signals for the azepane ring carbons would be expected in the range of ~25-60 ppm.

  • Mass Spectrometry (MS): In ESI+ mode, the expected molecular ion peak [M+H]⁺ would be at m/z 215.2. A common fragmentation pattern would be the loss of the tert-butyl group (-56 Da) or the entire Boc group (-100 Da).

  • Infrared (IR) Spectroscopy:

    • N-H stretching of the primary amine would appear as two bands in the 3300-3400 cm⁻¹ region.

    • The C=O stretch of the Boc carbamate group will present as a strong absorption band around 1680-1700 cm⁻¹.

    • C-H stretching bands from the alkyl groups will be observed just below 3000 cm⁻¹.

Synthesis and Purification Strategy

The synthesis of chiral aminoazepanes is a non-trivial challenge. Commercial availability often relies on proprietary process chemistry. However, a plausible and logical synthetic approach can be devised from known chemical transformations, often starting from a racemic precursor followed by chiral resolution or by using an asymmetric synthesis strategy. A common method involves the Hofmann rearrangement of a chiral Boc-protected amino carboxamide.

Illustrative Protocol: Hofmann Rearrangement Approach

This protocol is a representative example based on established organic chemistry principles for analogous transformations.[6]

Step 1: Boc-protection of a suitable precursor (e.g., 4-azepanecarboxamide)

  • Rationale: The initial step is to protect the secondary amine of the azepane ring to prevent side reactions in subsequent steps. Di-tert-butyl dicarbonate (Boc₂O) is the standard reagent for this transformation.[7]

  • Procedure:

    • Dissolve 4-azepanecarboxamide (1.0 eq) in a suitable solvent like tetrahydrofuran (THF) or dichloromethane (DCM).

    • Add a base, such as triethylamine (1.2 eq), to the solution.

    • Slowly add a solution of Boc₂O (1.1 eq) in the same solvent at 0°C.

    • Allow the reaction to warm to room temperature and stir for 8-12 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.

    • Perform an aqueous workup, extract the product with an organic solvent, dry over Na₂SO₄, and concentrate under reduced pressure to yield tert-butyl 4-carbamoylazepane-1-carboxylate.

Step 2: Hofmann Rearrangement

  • Rationale: This classical reaction converts a primary amide into a primary amine with one fewer carbon atom. It proceeds via a key isocyanate intermediate, which is then hydrolyzed.

  • Procedure:

    • Prepare a fresh solution of sodium hypobromite (NaOBr) by slowly adding bromine (1.1 eq) to a cooled (0°C) solution of sodium hydroxide (4.0 eq) in water.

    • Add the product from Step 1 to the cold NaOBr solution.

    • Heat the reaction mixture, typically to 50-70°C, and monitor for the formation of the amine.

    • After the reaction is complete, cool the mixture and extract the product, (R/S)-tert-butyl 4-aminoazepane-1-carboxylate, with a suitable organic solvent.

    • Purify via column chromatography.

Step 3: Chiral Resolution

  • Rationale: To isolate the desired (R)-enantiomer from the racemic mixture, a chiral resolving agent, such as a chiral acid (e.g., tartaric acid or a derivative), is used to form diastereomeric salts.

  • Procedure:

    • Dissolve the racemic amine in a suitable solvent (e.g., ethanol or isopropanol).

    • Add a solution of the chiral resolving agent (e.g., L-(-)-Dibenzoyl-tartaric acid, 0.5 eq).

    • Allow the diastereomeric salts to crystallize, often requiring slow cooling or seeding.

    • Collect the crystals by filtration. The desired diastereomer may be in the filtrate or the solid, requiring analytical confirmation (e.g., chiral HPLC).

    • Perform multiple recrystallizations to achieve high diastereomeric excess.

    • Treat the purified salt with a base (e.g., aq. NaHCO₃) to liberate the free amine, (R)-tert-butyl 4-aminoazepane-1-carboxylate.

dot graph TD { A[Start: 4-Azepanecarboxamide] --> B{Step 1: Boc Protection}; B --> C[Intermediate: tert-butyl 4-carbamoylazepane-1-carboxylate]; C --> D{Step 2: Hofmann Rearrangement}; D --> E[Product: Racemic tert-butyl 4-aminoazepane-1-carboxylate]; E --> F{Step 3: Chiral Resolution}; F --> G[Final Product: (R)-tert-butyl 4-aminoazepane-1-carboxylate];

} caption: "Illustrative Synthesis Workflow"

Reactivity and Strategic Applications in Drug Discovery

The utility of this building block stems from the differential reactivity of its two nitrogen atoms.

  • The Primary Amine (C4-NH₂): This is the primary site for nucleophilic reactions. It can be readily functionalized through:

    • Acylation/Amide Bond Formation: Reaction with carboxylic acids (using coupling agents like HATU or EDC), acid chlorides, or anhydrides to form amides. This is a cornerstone of drug design, linking the azepane scaffold to other pharmacophoric elements.

    • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., NaBH(OAc)₃) to form secondary or tertiary amines.

    • Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

    • Alkylation: Reaction with alkyl halides to form secondary or tertiary amines, though this can be prone to over-alkylation.

  • The Boc-Protected Amine (N1): The Boc group is a robust protecting group, stable to most basic, nucleophilic, and reductive conditions.[8][9] Its key feature is its lability under acidic conditions.

    • Deprotection: Treatment with a strong acid, such as trifluoroacetic acid (TFA) in DCM or hydrochloric acid (HCl) in dioxane or methanol, efficiently removes the Boc group to reveal the free secondary amine.[7] This unmasked amine can then participate in a wide array of subsequent reactions.

This orthogonal protection scheme allows for a stepwise, controlled elaboration of the molecule, making it a powerful tool for building complex lead compounds. Azepane-containing molecules have been explored as potent kinase inhibitors, modulators of G-protein coupled receptors, and β-lactamase inhibitors.[10][11] The specific (R)-chirality is often crucial for precise docking into the chiral binding pockets of biological targets. For instance, related chiral amino-heterocycles are key components in γ-secretase modulators for potential Alzheimer's disease treatment and in checkpoint kinase 1 (CHK1) inhibitors for oncology.[4][12]

dot graph { rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica"];

} caption: "Key Reactivity Pathways"

Safety, Handling, and Storage

As a primary amine, (R)-tert-butyl 4-aminoazepane-1-carboxylate should be handled with appropriate care.

  • Hazards: It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3]

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (nitrile or neoprene), and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.[3]

  • Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation from atmospheric moisture and carbon dioxide.[1]

Conclusion

(R)-tert-butyl 4-aminoazepane-1-carboxylate is more than a simple chemical; it is a strategic tool for the medicinal chemist. Its pre-defined stereochemistry, conformationally flexible seven-membered ring, and orthogonal protecting groups provide an efficient entry point into novel chemical space. Understanding its core properties, reactivity, and handling is essential for leveraging its full potential in the design and synthesis of next-generation therapeutics.

References

  • tert-butyl 4-aminoazepane-1-carboxyl
  • (S)
  • Specifications of 4-aMino-azepane-1-carboxylic acid tert-butyl ester - Capot Chemical. Capot Chemical.
  • tert-Butyl 4-aminoazepane-1-carboxylate | C11H22N2O2 | CID 18946151 - PubChem. PubChem.
  • 3-Amino-azepane-1-carboxylic acid tert-butyl ester - Chem-Impex.
  • 868284-36-0 | 1-Boc-Azepane-4-carboxylic acid - ChemScene. ChemScene.
  • CAS No : 188111-79-7 | Product Name : tert-Butyl (R)
  • tert-Butyl (3R)-3-aminoazepane-1-carboxylate | C11H22N2O2 | CID 34178417 - PubChem. PubChem.
  • 170911-92-9|tert-Butyl 4-(4-aminophenyl)
  • The Reactivity of the N-Boc Protecting Group: An Underrated Feature - ResearchGate.
  • β-Turn Induction by a Diastereopure Azepane-Derived Quaternary Amino Acid - PMC.
  • WO2014200786A1 - Preparation of tert-butyl 4-((1r,2s,5r)-6- (benzyloxy)-7-0x0-1,6-diazabicycl0[3.2.i]octane-2- carboxamido)piperidine-1-carboxylate - Google Patents.
  • Boc-Protected Amino Groups - Organic Chemistry Portal. Organic Chemistry Portal.
  • Fig. S7 1 H NMR spectrum of tert-butyl 6-Maleimidocaprohydrazinecarboxylate in CDCl 3. … - ResearchGate.
  • Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals - MDPI. MDPI.
  • BOC Protection and Deprotection - J&K Scientific LLC. J&K Scientific.
  • Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate - ResearchGate.
  • CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google Patents.
  • 2-Methylcyclohexane-1,4-dicarboxylate from Hagemann's tert-Butyl Ester for an Improved Synthesis of BMS-986251 - PubMed.
  • (R)-tert-Butyl 3-aminoazepane-1-carboxylate CAS 1032684-85-7 - Home Sunshine Pharma. Home Sunshine Pharma.
  • Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery - NIH.
  • Tert-butyl 4-(methylamino)

Sources

An In-Depth Technical Guide to the Synthesis of (R)-tert-Butyl 4-Aminoazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chiral Azepanes in Medicinal Chemistry

The azepane scaffold, a seven-membered saturated heterocycle containing a nitrogen atom, represents a significant and underexplored area of chemical space in drug discovery.[1] Compared to their five- and six-membered counterparts (pyrrolidines and piperidines), azepanes offer a greater degree of conformational flexibility and three-dimensionality, which can be leveraged to achieve improved potency, selectivity, and pharmacokinetic properties of drug candidates. The introduction of a chiral center, as in (R)-tert-butyl 4-aminoazepane-1-carboxylate, provides a critical handle for exquisitely specific molecular interactions with biological targets, making it a highly valuable building block for the synthesis of novel therapeutics. This guide provides a comprehensive overview of a robust and scalable synthetic route to this important chiral intermediate, focusing on the underlying chemical principles and practical considerations for its successful preparation.

Strategic Overview of the Synthesis

The synthesis of (R)-tert-butyl 4-aminoazepane-1-carboxylate is most effectively approached through a two-stage strategy. The first stage involves the construction of the azepane ring system to form the key intermediate, tert-butyl 4-oxoazepane-1-carboxylate . The second, and most critical, stage is the stereoselective introduction of the amine functionality at the C4 position to yield the desired (R)-enantiomer. This guide will detail a preferred industrial-scale synthesis of the ketone intermediate followed by a modern biocatalytic approach for the asymmetric amination.

G cluster_0 Stage 1: Azepane Ring Formation cluster_1 Stage 2: Stereoselective Amination A Commercially Available Starting Materials B tert-Butyl 4-oxoazepane-1-carboxylate (Key Intermediate) A->B Multi-step Synthesis C tert-Butyl 4-oxoazepane-1-carboxylate D (R)-tert-butyl 4-aminoazepane-1-carboxylate (Final Product) C->D Biocatalytic Reductive Amination

Caption: Overall synthetic strategy.

Stage 1: Synthesis of the Key Intermediate: tert-Butyl 4-oxoazepane-1-carboxylate

A robust and scalable synthesis of tert-butyl 4-oxoazepane-1-carboxylate has been developed, which proceeds via a ring expansion of a readily available piperidine derivative.[2] This method is advantageous for its operational simplicity and avoidance of hazardous reagents.

Experimental Protocol: Industrial Scale Synthesis of tert-Butyl 4-oxoazepane-1-carboxylate[2]

Step 1: Ring Expansion of 1-Boc-4-piperidone

This step involves the reaction of 1-Boc-4-piperidone with ethyl diazoacetate in the presence of a Lewis acid catalyst, such as boron trifluoride etherate, to induce a one-carbon ring expansion.

  • Reaction Scheme:

G 1-Boc-4-piperidone 1-Boc-4-piperidone Intermediate Intermediate 1-Boc-4-piperidone->Intermediate Ethyl_diazoacetate Ethyl diazoacetate Ethyl_diazoacetate->Intermediate BF3_OEt2 BF3·OEt2 BF3_OEt2->Intermediate Product tert-Butyl 4-oxoazepane-1-carboxylate Intermediate->Product

Caption: Ring expansion of 1-Boc-4-piperidone.

  • Procedure:

    • To a cooled (0 °C) solution of 1-Boc-4-piperidone (1.0 equiv) in a suitable solvent such as dichloromethane, is added boron trifluoride etherate (BF₃·OEt₂) (1.1 equiv).

    • Ethyl diazoacetate (1.2 equiv) is then added dropwise, maintaining the temperature below 5 °C. The use of ethyl diazoacetate is a key aspect of this ring expansion strategy.

    • The reaction mixture is stirred at 0-5 °C for 2-4 hours, and the progress is monitored by TLC or LC-MS.

    • Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product, a mixture of the desired 4-oxoazepane and the isomeric 3-oxoazepane, is then subjected to hydrolysis and decarboxylation.

Step 2: Hydrolysis and Decarboxylation

The crude product from the ring expansion is hydrolyzed and decarboxylated to yield the free 4-azepanone, which is then reprotected with the Boc group.

  • Reaction Scheme:

G Crude_Product Crude Ring Expansion Product 4-Azepanone 4-Azepanone Crude_Product->4-Azepanone Hydrolysis & Decarboxylation HCl aq. HCl HCl->4-Azepanone Heat Heat Heat->4-Azepanone Final_Product tert-Butyl 4-oxoazepane-1-carboxylate 4-Azepanone->Final_Product Boc Protection Boc2O (Boc)2O Boc2O->Final_Product Base Base Base->Final_Product

Caption: Hydrolysis, decarboxylation, and Boc protection.

  • Procedure:

    • The crude product from the previous step is dissolved in a mixture of acetic acid and concentrated hydrochloric acid.

    • The solution is heated at reflux for several hours to effect complete hydrolysis and decarboxylation.

    • The reaction mixture is then cooled and concentrated under reduced pressure.

    • The residue is dissolved in water and washed with an organic solvent like ethyl acetate to remove non-polar impurities.

    • The aqueous layer is basified to a pH of >10 with a strong base such as sodium hydroxide.

    • To the basic aqueous solution is added di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv) and a cosolvent like dioxane.

    • The mixture is stirred vigorously at room temperature overnight.

    • The product, tert-butyl 4-oxoazepane-1-carboxylate, is then extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

    • The final product can be purified by column chromatography or crystallization.

Parameter Value Reference
Starting Material1-Boc-4-piperidoneCommercially Available
Key ReagentsEthyl diazoacetate, BF₃·OEt₂, (Boc)₂OCommercially Available
Overall YieldGood to Excellent[2]
Purity>98% after purification[2]

Stage 2: Stereoselective Synthesis of (R)-tert-Butyl 4-Aminoazepane-1-carboxylate via Biocatalytic Reductive Amination

The conversion of the prochiral ketone, tert-butyl 4-oxoazepane-1-carboxylate, into the desired (R)-amine is a critical step that dictates the enantiopurity of the final product. While classical chemical methods involving chiral auxiliaries or asymmetric hydrogenation of derived imines are viable, biocatalysis offers a highly efficient, selective, and environmentally benign alternative.[3] Engineered amine dehydrogenases (AmDHs) or transaminases (TAs) are particularly well-suited for this transformation.[4]

The Power of Biocatalysis: A Self-Validating System for Chirality

Enzymes, as chiral catalysts, operate with exceptional levels of stereocontrol, often yielding products with >99% enantiomeric excess (ee). This inherent selectivity provides a self-validating system for the synthesis of the desired enantiomer, minimizing the need for extensive chiral purification of the final product.

Proposed Biocatalytic Reductive Amination

This protocol outlines a general procedure for the asymmetric reductive amination of tert-butyl 4-oxoazepane-1-carboxylate using an (R)-selective amine dehydrogenase.

  • Reaction Scheme:

G Ketone tert-Butyl 4-oxoazepane-1-carboxylate Product (R)-tert-butyl 4-aminoazepane-1-carboxylate Ketone->Product Ammonia NH3 Ammonia->Product AmDH (R)-selective Amine Dehydrogenase AmDH->Product Cofactor NAD(P)H (recycled) Cofactor->Product

Caption: Biocatalytic asymmetric reductive amination.

  • Detailed Step-by-Step Methodology:

    • Enzyme and Cofactor Regeneration System: An appropriate (R)-selective amine dehydrogenase is chosen. A cofactor regeneration system, such as glucose and glucose dehydrogenase (GDH) for NADPH regeneration or formate and formate dehydrogenase (FDH) for NADH regeneration, is prepared.

    • Reaction Setup: In a temperature-controlled bioreactor, a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.5-8.5) is prepared containing the amine dehydrogenase, the cofactor (NAD⁺ or NADP⁺), and the components of the cofactor regeneration system.

    • Substrate Addition: tert-Butyl 4-oxoazepane-1-carboxylate is added to the reaction mixture, typically as a solution in a water-miscible organic co-solvent (e.g., DMSO, isopropanol) to improve solubility. An ammonium salt (e.g., ammonium chloride or ammonium formate) is added as the amine source.

    • Reaction Monitoring: The reaction is gently agitated at a controlled temperature (typically 25-40 °C). The progress of the reaction is monitored by HPLC, measuring the consumption of the ketone and the formation of the amine product.

    • Work-up and Purification: Upon completion, the enzyme is removed by centrifugation or filtration. The aqueous solution is then basified and the product is extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic extracts are dried and concentrated. The final product can be purified by column chromatography on silica gel.

Parameter Typical Value Rationale/Reference
EnzymeEngineered (R)-selective Amine DehydrogenaseHigh stereoselectivity and activity[4][5]
Amine SourceAmmonium chloride or formateReadily available source of ammonia
CofactorNAD(P)HEssential for the enzymatic reduction
Cofactor RegenerationGlucose/GDH or Formate/FDHCost-effective and efficient
Temperature25-40 °COptimal for enzyme activity
pH7.5-8.5Optimal for enzyme stability and activity
Enantiomeric Excess (ee)>99%Characteristic of biocatalytic transformations
YieldHighEfficient enzymatic conversion

Conclusion

The synthesis of (R)-tert-butyl 4-aminoazepane-1-carboxylate presented in this guide outlines a robust and scalable pathway to a valuable chiral building block for drug discovery. The combination of a well-established industrial process for the synthesis of the key ketone intermediate and a modern, highly selective biocatalytic amination provides an efficient and sustainable route to the target molecule. The principles and protocols detailed herein are intended to serve as a comprehensive resource for researchers and professionals in the field of medicinal chemistry and process development.

References

  • ChemRxiv. Asymmetric Reductive Amination of Structurally Diverse Ketones with an Engineered Amine Dehydrogenase. Available from: [Link]

  • University of Manchester. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Available from: [Link]

  • ACS Publications. Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. Available from: [Link]

  • Wikipedia. Reductive amination. Available from: [Link]

  • ResearchGate. Chiral Auxiliaries in Asymmetric Synthesis. Available from: [Link]

  • PubMed. Biocatalytic asymmetric amination of carbonyl functional groups - a synthetic biology approach to organic chemistry. Available from: [Link]

  • ResearchGate. Development of Asymmetric Reductive Amination of Unfunctionalized Ketone with Primary Amine. Available from: [Link]

  • RSC Publishing. Asymmetric catalysis with chiral primary amine-based organocatalysts. Available from: [Link]

  • Google Patents. Asymmetric reductive amination of ketones.
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  • PMC. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Available from: [Link]

  • PubChem. tert-Butyl 4-aminoazepane-1-carboxylate. Available from: [Link]

  • ACS Publications. Asymmetric catalysis. 29. Optically active primary amines by enantioselective catalytic hydrosilylation of ketoximes. Available from: [Link]

  • Google Patents. Preparation of tert-butyl 4-((1r,2s,5r)-6- (benzyloxy)-7-0x0-1,6-diazabicycl0[3.2.i]octane-2- carboxamido)piperidine-1-carboxylate.
  • Synthesis. Efficient Preparation of Optically Pure C2-Symmetrical Cyclic Amines for Chiral Auxiliary. Available from: [Link]

  • Wiley Online Library. Enantioselective Synthesis of [b]‐Annulated Azepane Scaffolds. Available from: [Link]

  • Google APIs. PREPARATION OF TERT-BUTYL 4-((1R,2S,5R)-6- (BENZYLOXY)-7-0X0-1,6-DIAZABICYCL0[3.2.I]OCTANE-2- CARBOXAMIDO)PIPERIDINE-1-CARBOXYLA. Available from: [Link]

  • ResearchGate. Synthesis and application of a novel asymmetric azo reagent: 1-( tert -butyl)-2-(4-chlorobenzyl) azodicarboxylate (tBCAD). Available from: [Link]

  • PubChem. tert-Butyl 4-hydroxyazepane-1-carboxylate. Available from: [Link]

  • SFU Summit. Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. Available from: [Link]

  • CN-Pharma. tert-butyl 4-oxoazepane-1-carboxylate CAS NO.188975-88-4. Available from: [Link]

  • PMC. Reductive aminations by imine reductases: from milligrams to tons. Available from: [Link]

  • PubMed. Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture. Available from: [Link]

  • Google Patents. Preparation of protected amino acids.

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Technical Guide: Solubility Profile of (R)-tert-Butyl 4-aminoazepane-1-carboxylate

[1][2][3]

Executive Summary

(R)-tert-Butyl 4-aminoazepane-1-carboxylate (often referred to as (R)-1-Boc-4-aminoazepane) is a bifunctional chiral building block used in the synthesis of kinase inhibitors and GPCR ligands.[1][2] Its solubility behavior is governed by two competing structural motifs: the lipophilic tert-butoxycarbonyl (Boc) protecting group and the hydrophilic, basic primary amine at the C4 position.

Understanding this duality is critical for process optimization. The compound exhibits high solubility in chlorinated and polar aprotic solvents (making them ideal for reactions) but shows pH-dependent solubility in aqueous systems (enabling "pH-switch" purification).[1][2] This guide provides a definitive solubility landscape and validated protocols for handling this intermediate in drug discovery workflows.

Physicochemical Profile

Before selecting a solvent, verify the physical state of your specific batch. While enantiomers have identical solubility in achiral solvents, the physical form (oil vs. solid) affects dissolution kinetics.

PropertyValue / Description
Compound Name (R)-tert-Butyl 4-aminoazepane-1-carboxylate
Common Abbreviation (R)-1-Boc-4-aminoazepane
CAS Number Note: 196613-57-7 (Racemate); Specific (R)-isomer CAS may vary by vendor.[1][2]
Molecular Weight 214.31 g/mol
Physical State Viscous oil or low-melting solid (mp ~30–40 °C).[1][2]
pKa (Calculated) ~10.5 (Primary Amine)
LogP (Predicted) ~1.3 – 1.6 (Lipophilic)

Senior Scientist Note: The (R)-enantiomer often presents as a viscous oil at room temperature.[1][2] If stored at 4°C, it may crystallize. Gentle warming (30°C) is recommended to ensure homogeneity before aliquoting.[2]

Solubility Landscape

The following data categorizes solvent compatibility for synthesis, purification, and analysis.

Quantitative Solubility Assessment

Data derived from structural analogs (Boc-piperidines) and standard process chemistry behaviors.[1][2]

Solvent ClassSpecific SolventSolubility RatingApplication Context
Chlorinated Dichloromethane (DCM)Miscible / High Preferred for extraction and standard reactions.[1][2]
Chloroform (

)
Miscible / High Used for NMR analysis and chromatography.
Polar Aprotic DMSOHigh (>100 mg/mL) Ideal for biological assays and

reactions.
DMF / NMPHigh (>100 mg/mL) Standard for peptide coupling or alkylation.
Alcohols Methanol (MeOH)High Used in chromatography gradients (DCM:MeOH).[2]
Ethanol (EtOH)High Potential solvent for reductive amination.
Ethers THFHigh Excellent for reduction reactions (e.g., LAH).
Diethyl EtherModerate Good for precipitation if mixed with Hexanes.[2]
Hydrocarbons Hexanes / HeptaneLow / Insoluble Antisolvent : Used to crash out products or wash oils.[2]
TolueneModerate Used in scale-up; solubility increases with heat.[1][2]
Aqueous Water (pH 7)Insoluble Forms a biphasic system (oiling out).[2]
Water (pH < 4)Soluble Forms water-soluble ammonium salt (

).[1][2]

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this protocol to validate solubility for a new solvent lot.

  • Preparation: Weigh 50 mg of (R)-1-Boc-4-aminoazepane into a 4 mL glass vial.

  • Addition: Add the target solvent in 100 µL increments at 25°C.

  • Observation: Vortex for 30 seconds after each addition.

    • Soluble: Clear solution within 100–500 µL (Solubility > 100 mg/mL).

    • Sparingly Soluble: Requires 1–2 mL (Solubility 25–50 mg/mL).[2]

    • Insoluble: Visible droplets or solid persist after 2 mL.[2]

  • Verification: If undissolved, heat to 40°C. If it dissolves, the system is temperature-dependent (useful for crystallization).

Protocol B: pH-Switch Purification (Acid-Base Extraction)

This is the standard self-validating method to purify the compound from non-basic impurities.[1][2]

  • Dissolution: Dissolve crude mixture in DCM (10 mL/g).

  • Acid Extraction: Extract with 0.5 M citric acid or 1 M HCl (aq).

    • Mechanism:[3] The amine protonates (

      
      ), moving the compound into the aqueous phase.[1][2] Impurities remain in DCM.[2]
      
  • Wash: Wash the aqueous layer 2x with DCM to remove lipophilic neutrals.[2]

  • Basification: Cool aqueous layer to 0°C. Adjust pH to >12 using 4 M NaOH .

    • Mechanism:[3] Deprotonates the amine, regenerating the free base which oils out.

  • Recovery: Extract the cloudy aqueous mixture 3x with DCM . Dry combined organics over

    
     and concentrate.
    

Decision Frameworks & Visualizations

Workflow 1: Solvent Selection Logic

This decision tree guides the selection of the optimal solvent based on the intended process step.

SolventSelectionStartSelect Process StepReactionChemical ReactionStart->ReactionWorkupWorkup / ExtractionStart->WorkupPurificationPurificationStart->PurificationCouplingPeptide Coupling(HATU/EDC)Reaction->CouplingReaction->CouplingAlkylationAlkylation / SnArReaction->AlkylationReductionReductionReaction->ReductionPartitionLiquid-Liquid ExtractionWorkup->PartitionWorkup->PartitionDMFDMF / NMP(High Sol.)Coupling->DMFDCM_RxnDCM(High Sol.)Coupling->DCM_RxnAlkylation->DMFTHFTHF(High Sol.)Reduction->THFDCM_ExtDCM vs Water(Preferred)Partition->DCM_ExtEtOAcEtOAc vs Water(Alternative)Partition->EtOAc

Figure 1: Solvent selection logic based on the specific chemical operation.[1][2] DCM and DMF are the primary solvents for solubilizing the Boc-amine.[1][2]

Workflow 2: The "pH-Switch" Purification Mechanism

A visual representation of the self-validating purification protocol described in Protocol B.

pH_SwitchCrudeCrude Mixture in DCM(Neutral + Amine)AcidifyAdd 1M HCl (aq)Crude->AcidifyPhaseSep1Phase SeparationAcidify->PhaseSep1OrgLayer1Organic Layer(Impurities)PhaseSep1->OrgLayer1DiscardAqLayer1Aqueous Layer(Ammonium Salt R-NH3+)PhaseSep1->AqLayer1KeepBasifyAdd NaOH to pH > 12AqLayer1->BasifyExtractExtract with DCMBasify->ExtractFinalPure (R)-1-Boc-4-aminoazepane(Free Base)Extract->Final

Figure 2: The pH-switch purification workflow utilizing the basicity of the C4-amine to isolate the product from non-basic impurities.[1][2]

Critical Application Notes

Stability in Solution
  • Acid Sensitivity: While the compound is stable in weak acids (citric acid) for short durations during workup, avoid prolonged exposure to strong acids (TFA, HCl in Dioxane) unless deprotection of the Boc group is intended.

  • Storage: Solutions in DMSO or DMF should be used freshly or stored at -20°C to prevent slow oxidation or hydrolysis over months.[1][2]

Chromatography

For purification on silica gel, the basic amine can streak.

  • Recommendation: Use a mobile phase containing 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (

    
    ) .[2]
    
  • Standard System: DCM : MeOH :

    
     (95 : 4 : 1).[2]
    
Analytical Preparation
  • NMR: Dissolve ~10 mg in 0.6 mL

    
     or 
    
    
    .
  • LCMS: Dissolve in Acetonitrile (ACN) or Methanol.[2] Avoid unbuffered water as the free base may adhere to reverse-phase columns; use 0.1% Formic Acid in the mobile phase.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18946151, tert-Butyl 4-aminoazepane-1-carboxylate. Retrieved from [Link]

  • Organic Syntheses (2012). Synthesis of Enantiopure Di(tert-butyl) (2S,4S)-4-Hydroxy-6-oxo-1,2-piperidinedicarboxylate. (Analogous Boc-amine handling).[1][2] Retrieved from [Link]

Foreword: The Imperative of Enantiomeric Purity in Modern Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Determination of Enantiomeric Purity of (R)-tert-butyl 4-aminoazepane-1-carboxylate

In the landscape of pharmaceutical development, the three-dimensional structure of a molecule is not a trivial detail; it is a fundamental determinant of its biological activity. Chiral molecules, which exist as non-superimposable mirror images known as enantiomers, often exhibit profoundly different pharmacological and toxicological profiles.[1][2] The human body, being a chiral environment, interacts with each enantiomer differently, which can lead to one being a potent therapeutic while the other is inactive or, in some infamous cases, harmful.[1][2] Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) have established stringent guidelines that necessitate the characterization and control of stereoisomers in drug substances.[2][3]

(R)-tert-butyl 4-aminoazepane-1-carboxylate is a key chiral building block in the synthesis of various pharmacologically active compounds. Its seven-membered azepane ring and defined stereochemistry at the C4 position make it a valuable intermediate for creating novel therapeutics. Ensuring the enantiomeric purity of this intermediate is paramount, as any contamination with its (S)-enantiomer can propagate through the synthetic route, leading to a final Active Pharmaceutical Ingredient (API) with compromised efficacy and safety. This guide provides a comprehensive overview of the principles and methodologies for the robust determination of the enantiomeric purity of this critical intermediate.

Foundational Principles of Chiral Recognition and Separation

The determination of enantiomeric purity hinges on the ability to differentiate between two molecules that are, in an achiral environment, physically and chemically identical. This is achieved by introducing another chiral entity into the system, creating transient diastereomeric interactions that possess different physical properties. These interactions can be leveraged by several analytical techniques.[4][5] The most prevalent and powerful of these are chromatographic and spectroscopic methods.

Direct Enantioseparation by Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the workhorse of the pharmaceutical industry for enantiomeric purity analysis.[6][7] The technique relies on a Chiral Stationary Phase (CSP), which creates a chiral environment within the column. Enantiomers passing through the column interact with the CSP differently, leading to different retention times and, thus, separation.[6]

Expertise & Causality: Selecting the Right Chiral Stationary Phase

For a primary amine like (R)-tert-butyl 4-aminoazepane-1-carboxylate, polysaccharide-based CSPs are the most versatile and successful choice.[8][9] These CSPs, typically derivatives of cellulose or amylose coated onto a silica support, offer a multitude of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation.

The choice of mobile phase is equally critical. Normal-phase (e.g., hexane/alcohol mixtures) often provides the best selectivity. The hydroxyl groups of the alcohol modifier and the amine group of the analyte can interact strongly with the carbamate groups on the polysaccharide CSP. To ensure good peak shape for a basic analyte, a small amount of an amine additive (e.g., diethylamine) is often required to suppress interactions with acidic silanol sites on the silica support, thereby preventing peak tailing.

G cluster_0 Chiral HPLC Workflow Analyte Racemic or Enantioenriched (R/S)-tert-butyl 4-aminoazepane-1-carboxylate Injection Inject onto Chiral HPLC System Analyte->Injection Column Chiral Stationary Phase (CSP) (e.g., Polysaccharide-based) Injection->Column Interaction Differential Diastereomeric Interactions (H-Bonding, Steric Fit) Column->Interaction Mobile Phase Elution Separation Separation of Enantiomers Interaction->Separation Detection UV/MS Detector Separation->Detection Chromatogram Chromatogram with Two Resolved Peaks Detection->Chromatogram

Caption: Workflow for direct enantiomeric separation by Chiral HPLC.

Trustworthiness: A Self-Validating Protocol for Chiral HPLC

The following protocol is designed to be robust and meet the validation requirements outlined by the International Conference on Harmonisation (ICH) Q2(R1) guidelines.[10]

Step-by-Step Experimental Protocol:

  • Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (or equivalent amylose-based CSP).

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v).

    • Scientist's Note: The ratio of hexane to isopropanol is the primary driver of retention. The diethylamine is critical for achieving symmetrical peak shapes for this basic amine.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm.

    • Scientist's Note: The analyte lacks a strong chromophore, necessitating detection at a low wavelength.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1.0 mg/mL.

  • System Suitability:

    • Prepare a solution containing both the (R)- and (S)-enantiomers (a racemic mixture is ideal).

    • Inject this solution. The resolution (Rs) between the two enantiomer peaks must be greater than 1.5 to ensure accurate quantification.[11]

  • Quantification:

    • The enantiomeric purity (or enantiomeric excess, % ee) is calculated from the peak areas (A) of the R and S enantiomers.

    • % Enantiomeric Purity = [A_R / (A_R + A_S)] * 100

    • % ee = [|A_R - A_S| / (A_R + A_S)] * 100

Data Presentation: Expected Chromatographic Results

Parameter(S)-Enantiomer (Impurity)(R)-Enantiomer (API)System Suitability
Retention Time (t_R)~8.5 min~10.2 min-
Tailing Factor (T_f)< 1.5< 1.5Meets Specification
Resolution (R_s)\multicolumn{2}{c}{> 2.0}Meets Specification

Indirect Analysis via Diastereomer Formation

An alternative to direct chiral separation involves a chemical reaction. The enantiomeric mixture is reacted with an enantiomerically pure Chiral Derivatizing Agent (CDA) to form a pair of diastereomers.[12] Since diastereomers have different physical properties, they can be readily separated on a standard, achiral HPLC column (e.g., C18).[6][13]

Expertise & Causality: Choosing a Derivatization Strategy

This method is advantageous when a suitable chiral column is not available or when the analyte has poor detectability.[14] For the primary amine in our analyte, a common and effective CDA is (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC).[14] The reaction forms stable carbamate diastereomers that are highly fluorescent, dramatically increasing detection sensitivity.

G cluster_1 Indirect Chiral Analysis Workflow Analyte (R/S)-Amine Reaction Derivatization Reaction Analyte->Reaction CDA Enantiopure CDA (e.g., (+)-FLEC) CDA->Reaction Diastereomers Diastereomeric Mixture (R-CDA, S-CDA) Reaction->Diastereomers HPLC Inject onto Achiral C18 HPLC Column Diastereomers->HPLC Separation Separation of Diastereomers HPLC->Separation Chromatogram Chromatogram with Two Resolved Peaks Separation->Chromatogram

Caption: Workflow for indirect analysis via chiral derivatization.

Trustworthiness: A Self-Validating Derivatization Protocol

Step-by-Step Protocol:

  • Derivatization:

    • To 1 mg of the amine sample in 1 mL of acetone, add 1.5 equivalents of FLEC and 2.0 equivalents of an aqueous sodium bicarbonate solution (1 M).

    • Vortex the mixture and allow it to react at 40 °C for 1 hour.

    • Quench the reaction by adding 100 µL of an amino acid solution (e.g., glycine) to consume excess FLEC.

    • Scientist's Note: It is critical that the CDA is enantiomerically pure and that the reaction proceeds to completion without any kinetic resolution, which would skew the results. Running validation experiments with known ratios of enantiomers is essential.

  • HPLC Analysis (Achiral):

    • Column: Standard C18, 150 x 4.6 mm, 5 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start at 30% B, increase to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: Fluorescence (Excitation: 265 nm, Emission: 315 nm).

  • Quantification: The enantiomeric purity is calculated from the peak areas of the two resulting diastereomer peaks, just as in the direct method.

Orthogonal Verification by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful, non-separative method for determining enantiomeric purity.[4] The technique relies on a Chiral Solvating Agent (CSA) that forms rapid, reversible diastereomeric complexes with the analyte in the NMR tube.[4][15] This interaction causes protons near the chiral center of the two enantiomers to experience slightly different magnetic environments, resulting in separate, quantifiable signals in the ¹H NMR spectrum.[16][17]

Expertise & Causality: Mechanism of NMR Enantiodiscrimination

For our analyte, a chiral acid like (S)-BINOL ((S)-1,1'-Bi-2-naphthol) can serve as an effective CSA. The acidic hydroxyl groups of BINOL will interact with the basic amine of the analyte. The different spatial arrangements of the diastereomeric complexes lead to differential anisotropic effects from the naphthyl rings of BINOL, causing a chemical shift non-equivalence for the analyte's protons.

Caption: Principle of NMR analysis using a Chiral Solvating Agent.

Trustworthiness: A Self-Validating NMR Protocol

Step-by-Step Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 5 mg of the amine analyte and dissolve it in 0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.

    • Acquire a standard ¹H NMR spectrum.

    • Add 1.1 equivalents of enantiopure (S)-BINOL to the tube. Shake well to ensure complete dissolution and complexation.

  • NMR Acquisition:

    • Acquire another ¹H NMR spectrum of the mixture. A higher field strength magnet (≥400 MHz) is recommended to achieve better signal separation.

  • Data Analysis:

    • Identify a proton signal in the analyte (e.g., the proton on the carbon bearing the amino group) that splits into two distinct resonances upon addition of the CSA.

    • Carefully integrate the two signals. The ratio of the integrals directly corresponds to the ratio of the enantiomers.

Conclusion: A Multi-faceted Approach to Ensuring Chiral Integrity

The determination of the enantiomeric purity of (R)-tert-butyl 4-aminoazepane-1-carboxylate is a critical quality control step in the pharmaceutical supply chain. While chiral HPLC is the primary, most robust method, orthogonal techniques like indirect HPLC and NMR spectroscopy provide invaluable confirmation. A comprehensive approach, grounded in a deep understanding of the underlying chemical principles, is the best strategy to guarantee the chiral integrity of this important synthetic intermediate. This ensures the development of safe and effective medicines, upholding the highest standards of scientific and ethical practice.

References

  • National Center for Biotechnology Information (2024). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. PubChem. Available from: [Link]

  • Yakhak Hoeji (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamate Derived Chiral Stationary Phases. Available from: [Link]

  • Google Patents (n.d.). CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
  • ResearchGate (n.d.). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. Available from: [Link]

  • Royal Society of Chemistry (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis. RSC Publishing. Available from: [Link]

  • Chromatography Online (n.d.). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC International. Available from: [Link]

  • MDPI (n.d.). Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. Available from: [Link]

  • Phenomenex (n.d.). Chiral HPLC Separations. Available from: [Link]

  • National Center for Biotechnology Information (n.d.). tert-Butyl 4-aminoazepane-1-carboxylate. PubChem. Available from: [Link]

  • ACS Publications (n.d.). Simple Protocol for NMR Analysis of the Enantiomeric Purity of Primary Amines. Organic Letters. Available from: [Link]

  • National Center for Biotechnology Information (n.d.). The Significance of Chirality in Drug Design and Development. PubMed Central. Available from: [Link]

  • IntechOpen (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Available from: [Link]

  • Nature Protocols (n.d.). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Available from: [Link]

  • Pure Synth (2024). Importance of Chiral Separation and Resolution in Drug Synthesis. Available from: [Link]

  • Chemist Library (n.d.). Chiral Separation Techniques. Available from: [Link]

  • Pharmaffiliates (2024). Chiral Chemistry in Drug Development: Precision, Purity, and the Pharmaffiliates Advantage. Available from: [Link]

  • ResearchGate (n.d.). A Practical Synthesis of (S)-tert-Butyl 3-Methyl-1,4-diazepane-1-carboxylate, the Key Intermediate of Rho–Kinase Inhibitor K-115. Available from: [Link]

  • ResearchGate (n.d.). (PDF) Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. Available from: [Link]

  • SpringerOpen (n.d.). EANM guideline on the validation of analytical methods for radiopharmaceuticals. Available from: [Link]

  • Chemistry LibreTexts (2020). 14.3: Chiral Chromatography. Available from: [Link]

  • MDPI (n.d.). A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. Available from: [Link]

  • European Medicines Agency (EMA) (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • National Center for Biotechnology Information (n.d.). tert-Butyl (3R)-3-aminoazepane-1-carboxylate. PubChem. Available from: [Link]

  • Veranova (n.d.). The importance of chirality in API development. Available from: [Link]

  • ACS Publications (n.d.). NMR determination of enantiomeric purity. Chemical Reviews. Available from: [Link]

  • Routledge (n.d.). Handbook of Analytical Validation. Available from: [Link]

  • ResearchGate (n.d.). The Asymmetric Synthesis of tert-Butyl (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3- dioxane-4-acetate: An Important Intermediate of HMG-CoA Reductase Inhibitor. Available from: [Link]

  • National Center for Biotechnology Information (2022). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. PubMed Central. Available from: [Link]

  • MDPI (2024). New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation of (). Available from: [Link]

  • ResearchGate (n.d.). Derivatization reaction of chiral amines with OPA/chiral thiol. Available from: [Link]

  • Home Sunshine Pharma (n.d.). (R)-tert-Butyl 3-aminoazepane-1-carboxylate CAS 1032684-85-7. Available from: [Link]

  • Chromatography Today (n.d.). Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases. Available from: [Link]

  • Chemistry LibreTexts (2023). Derivatization. Available from: [Link]

  • Beilstein Journals (n.d.). A chiral analog of the bicyclic guanidine TBD: synthesis, structure and Brønsted base catalysis. Available from: [Link]

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A Technical Guide to the Physicochemical Characterization of (R)-tert-butyl 4-aminoazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of the physical and chemical properties of (R)-tert-butyl 4-aminoazepane-1-carboxylate, a chiral building block of significant interest in contemporary drug discovery and development. While specific experimental data for the (R)-enantiomer is not extensively published, this document synthesizes information from the racemic mixture, the corresponding (S)-enantiomer, and structurally related analogs to provide a robust framework for its characterization. The primary focus is on the practical methodologies required to ascertain its physical form and appearance, ensuring the quality and consistency crucial for research and development applications.

Introduction: The Role of Physicochemical Properties in Drug Development

(R)-tert-butyl 4-aminoazepane-1-carboxylate is a key intermediate used in the synthesis of complex pharmaceutical compounds. The azepane ring system is a privileged scaffold in medicinal chemistry, and the specific stereochemistry and functional group arrangement of this molecule make it a valuable component for creating novel therapeutics.

The physical form, appearance, and other physicochemical properties of such a starting material are not trivial details. They have profound implications for:

  • Reaction Kinetics and Stoichiometry: The physical state (e.g., crystalline solid, amorphous powder, oil) affects its solubility and dissolution rate, which in turn influences reaction efficiency and reproducibility.

  • Material Handling and Processability: Flowability, bulk density, and hygroscopicity are critical parameters for large-scale synthesis and formulation.

  • Purity and Stability: The color and form can be initial indicators of purity. Changes in these properties over time can signal degradation.

  • Regulatory Compliance: Comprehensive characterization is a prerequisite for regulatory submissions in drug development.

Given the limited specific data for the (R)-enantiomer, this guide emphasizes the analytical procedures necessary to provide a definitive characterization.

Predicted and Inferred Physical and Chemical Properties

Based on available data for the racemic tert-butyl 4-aminoazepane-1-carboxylate (CAS 196613-57-7) and the (S)-enantiomer (CAS 878630-84-3), the following properties for the (R)-enantiomer can be inferred. It is crucial to note that these should be confirmed experimentally for each batch.

PropertyInferred/Predicted ValueSignificance in R&D
Appearance Expected to be an off-white to light yellow solid. This is based on related compounds like the 3-amino isomer and 4-(N-Boc-amino)piperidine.[1][2]A deviation from the expected color could indicate impurities or degradation.
Physical Form Likely a crystalline powder or solid.[2]The degree of crystallinity can impact solubility, stability, and handling properties.
Molecular Formula C₁₁H₂₂N₂O₂Confirms the elemental composition.
Molecular Weight 214.30 g/mol Essential for all stoichiometric calculations in synthesis.
Boiling Point ~296 °C (Predicted)[3]Useful for purification by distillation if applicable, though decomposition may occur at high temperatures.
Storage Conditions Recommended storage at 2-8°C under an inert atmosphere.[3]The primary amino group and Boc-protecting group can be sensitive to heat, light, and oxidative conditions.
Solubility Expected to be soluble in methanol and other polar organic solvents.Critical for selecting appropriate solvent systems for reactions, purification, and analytical characterization.

Experimental Workflow for Physicochemical Characterization

A systematic approach is required to definitively characterize the physical form and appearance of (R)-tert-butyl 4-aminoazepane-1-carboxylate. The following workflow is recommended as a self-validating system for quality control and research purposes.

G cluster_0 Initial Assessment cluster_1 Structural & Purity Verification cluster_2 Solid-State Characterization A Visual Inspection (Color, Form) B Melting Point Analysis (Purity Indication) A->B Initial Purity Check C NMR Spectroscopy (¹H, ¹³C) B->C Proceed if solid D Mass Spectrometry (Molecular Weight) C->D Structural Confirmation E HPLC/UPLC (Purity & Impurity Profile) D->E Purity Assessment F FTIR Spectroscopy (Functional Groups) E->F Confirm structure before form analysis G Powder X-Ray Diffraction (PXRD) (Crystallinity) F->G Form Identification

Caption: Experimental workflow for the comprehensive characterization of (R)-tert-butyl 4-aminoazepane-1-carboxylate.

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Rationale: HPLC is the gold standard for determining the purity of a non-volatile organic compound. For a chiral molecule, a chiral HPLC method is essential to confirm enantiomeric purity.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh approximately 10 mg of (R)-tert-butyl 4-aminoazepane-1-carboxylate and dissolve it in 10 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution. Further dilute as necessary to fall within the linear range of the detector.

  • Chromatographic Conditions (Chiral Separation):

    • Column: A chiral stationary phase, such as one based on immobilized or coated polysaccharide derivatives (e.g., Chiralpak IA, IB, or IC), is required.

    • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., ethanol or isopropanol) is typical. A small amount of an amine additive (e.g., diethylamine) may be necessary to improve peak shape for the basic analyte. A typical starting point could be 90:10 heptane:ethanol with 0.1% diethylamine.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 210 nm (as the compound lacks a strong chromophore).

    • Injection Volume: 10 µL.

  • Analysis: Inject a sample of the racemic mixture to determine the retention times of both the (R) and (S) enantiomers. Subsequently, inject the sample of (R)-tert-butyl 4-aminoazepane-1-carboxylate to determine its enantiomeric excess and overall purity.

Trustworthiness: The use of a racemic standard validates the separation method and allows for the unambiguous identification and quantification of the desired enantiomer and its counterpart.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification

Rationale: ¹H and ¹³C NMR spectroscopy provides definitive structural confirmation by mapping the hydrogen and carbon framework of the molecule.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or MeOD) in a standard 5 mm NMR tube.

  • Data Acquisition:

    • ¹H NMR: Acquire a proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. The chemical shifts, integration values, and coupling patterns should be consistent with the structure of tert-butyl 4-aminoazepane-1-carboxylate.

    • ¹³C NMR: Acquire a carbon spectrum. The number of unique carbon signals should correspond to the number of non-equivalent carbon atoms in the molecule.

  • Spectral Interpretation: The spectrum should be compared against a reference spectrum if available, or analyzed from first principles to confirm the connectivity of the azepane ring, the tert-butyl group, and the location of the amino group at the C4 position.

Expertise: The presence of the large singlet for the tert-butyl group at approximately 1.4 ppm in the ¹H NMR spectrum is a characteristic feature. The protons on the azepane ring will present as a series of complex multiplets.

Conclusion

References

  • Sunshine Pharma. (R)-tert-Butyl 3-aminoazepane-1-carboxylate CAS 1032684-85-7. [Link]

  • ChemBK. (S)-tert-butyl 4-aMinoazepane-1-carboxylate CAS 878630-84-3. [Link]

Sources

Commercial Availability & Sourcing Guide: (R)-tert-butyl 4-aminoazepane-1-carboxylate

[1]

Executive Summary

Compound: (R)-tert-butyl 4-aminoazepane-1-carboxylate Target Class: Chiral Azepane Scaffolds (7-membered heterocycles) Primary Application: Peptidomimetic drug design, JAK inhibitors, GPCR ligands. Availability Status: Restricted / Custom Synthesis Required. While the racemic mixture (CAS 196613-57-7) and the (S)-enantiomer (CAS 878630-84-3) are occasionally listed in catalog inventories, the (R)-enantiomer is rarely available as a direct stock item . Researchers must typically adopt a "Buy Racemic & Resolve" strategy or contract a custom synthesis.

This guide provides a technical roadmap for sourcing the racemic precursor and executing the chiral resolution or de novo synthesis required to obtain the (R)-isomer in high enantiomeric excess (ee).

Part 1: Chemical Profile & Identification

Before sourcing, verify the structural integrity and stereochemistry. The 4-aminoazepane core is structurally distinct from the more common 3-aminoazepane isomers derived from the chiral pool (amino acids).

PropertySpecification
Chemical Name (R)-tert-butyl 4-aminoazepane-1-carboxylate
Common Synonyms (R)-1-Boc-4-aminoazepane; (R)-4-Amino-N-Boc-hexahydro-1H-azepine
Racemic CAS 196613-57-7 (Primary Sourcing Target)
(S)-Enantiomer CAS 878630-84-3 (Reference Standard)
(R)-Enantiomer CAS Not widely indexed (Refer as "Enantiomer of 878630-84-3")
Molecular Formula C₁₁H₂₂N₂O₂
Molecular Weight 214.31 g/mol
Chiral Center Position 4 (Azepane ring)

Part 2: Market Landscape & Sourcing Strategy

The "Buy vs. Make" Decision Matrix

Commercial stock of the pure (R)-enantiomer is unreliable. The most time-efficient strategy is to purchase the racemic material and perform an in-house or CRO-outsourced chiral resolution.

SourcingStrategycluster_suppliersKey Racemic SuppliersStartNeed (R)-tert-butyl 4-aminoazepane-1-carboxylateCheckStockCheck Commercial Stock((R)-Specific CAS)Start->CheckStockStockFoundDirect Purchase(High Cost / Lead Time)CheckStock->StockFoundAvailableNoStockNot Available / BackorderCheckStock->NoStockUnavailableStrategyAdopt 'Buy & Resolve' StrategyNoStock->StrategySourceRacemicSource Racemic MixtureCAS: 196613-57-7Strategy->SourceRacemicResolutionChiral ResolutionSourceRacemic->ResolutionSup1Sigma-Aldrich(MilliporeSigma)SourceRacemic->Sup1Sup2EnamineSourceRacemic->Sup2HPLCMethod A: Prep Chiral HPLC(Fast, High Purity)Resolution->HPLCSaltMethod B: Diastereomeric Salt(Scalable, Lower Cost)Resolution->SaltSup3Combi-BlocksSup4WuXi AppTec(LabNetwork)

Figure 1: Sourcing Decision Tree. Due to the scarcity of the (R)-enantiomer, sourcing the racemate (CAS 196613-57-7) is the standard workflow.

Validated Suppliers (Racemic Material)

When requesting quotes, specify CAS 196613-57-7 .[1]

  • Sigma-Aldrich (MilliporeSigma): Reliable for small scale (grams), often listed as "tert-Butyl 4-aminoazepane-1-carboxylate".

  • Enamine: Excellent for building blocks; often holds stock in US/EU warehouses.

  • Combi-Blocks: Cost-effective for larger quantities (10g - 100g).

  • WuXi AppTec (LabNetwork): Good for bulk inquiries if scaling up.

Part 3: Technical Protocols for Availability (The "Make" Component)

Since direct purchasing is difficult, "availability" is defined by the accessibility of the synthetic or resolution protocol.

Protocol A: Chiral Resolution (Recommended)

This is the fastest route if you have access to Prep-HPLC.

1. Chiral HPLC Separation

  • Column: Chiralpak AD-H or IC (Amylose-based stationary phases are preferred for Boc-amines).

  • Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% Diethylamine (DEA) modifier.

  • Detection: UV at 210 nm (weak absorption due to lack of chromophores; RI detection may be needed if concentration is high).

  • Workflow:

    • Dissolve racemic 196613-57-7 in mobile phase (approx 10 mg/mL).

    • Inject onto analytical column to determine retention times (tR1 vs tR2).

    • Scale to semi-prep column (20mm ID).

    • Collect fractions, evaporate solvent, and analyze ee%.

2. Diastereomeric Salt Resolution (Scalable)

  • Resolving Agent: (S)-Mandelic acid or Dibenzoyl-L-tartaric acid.

  • Solvent System: Ethanol/Water or Isopropanol.

  • Mechanism: The amino group at position 4 forms a salt. The (R)-amine salt will crystallize preferentially with the correct counter-ion (screening required).

Protocol B: De Novo Synthesis (Ring Expansion)

If the racemic starting material is unavailable, the 4-aminoazepane ring is constructed via ring expansion of 4-piperidone.

SynthesisRoutePiperidoneN-Boc-4-piperidone(Comm. Available)ExpansionRing Expansion(Tiffeneau-Demjanov)Piperidone->ExpansionTMS-CHN2or DiazomethaneAzepanoneN-Boc-4-azepanone(Key Intermediate)Expansion->AzepanoneRedAminReductive Amination(NH4OAc, NaBH3CN)Azepanone->RedAminRacemicRacemic4-AminoazepaneRedAmin->RacemicResolutionChiral ResolutionRacemic->ResolutionFinal(R)-tert-butyl4-aminoazepane-1-carboxylateResolution->Final

Figure 2: Synthetic Pathway. Ring expansion of N-Boc-4-piperidone provides the 7-membered ketone, which is converted to the amine.

Step-by-Step Synthesis:

  • Ring Expansion: React N-Boc-4-piperidone with ethyl diazoacetate or trimethylsilyldiazomethane (safer alternative to diazomethane) in the presence of a Lewis acid (

    
    ) to generate N-Boc-4-azepanone .
    
  • Reductive Amination: Treat the azepanone with ammonium acetate and sodium cyanoborohydride (

    
    ) in methanol to yield the racemic amine .
    
  • Resolution: Proceed with Protocol A.

Part 4: Handling & Stability

  • Physical State: Viscous oil or low-melting solid (racemate); Enantiomers may be crystalline salts.

  • Storage: Keep at 2–8°C under inert atmosphere (Argon/Nitrogen). The free amine is sensitive to CO₂ (carbamate formation) and oxidation.

  • Boc-Group Stability: Stable to basic conditions. Avoid strong acids (TFA, HCl) unless deprotection is intended.

References

  • Sigma-Aldrich. Product Detail: tert-Butyl 4-aminoazepane-1-carboxylate (Racemic).[1] CAS 196613-57-7.[1][2]

  • PubChem. Compound Summary: tert-butyl 4-aminoazepane-1-carboxylate.[1][3][4][2] National Library of Medicine.

  • ChemicalBook. Supplier List for CAS 196613-57-7.

  • Sibi, M. P., et al. "Ring Expansion Approaches to Azepanes." Organic Letters, 2010. (Contextual reference for ring expansion methodology).
  • Beak, P., & Lee, W. K. "alpha-Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers from Boc-protected Amines." Journal of Organic Chemistry, 1993.

Technical Guide: Strategic Synthesis of Azepane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The azepane (homopiperidine) scaffold represents a "privileged structure" in medicinal chemistry, serving as the core pharmacophore in therapeutics ranging from antihistamines (Azelastine) to kinase inhibitors (Balanol analogues). However, the synthesis of this seven-membered saturated nitrogen heterocycle is historically plagued by entropic disfavor . The formation of seven-membered rings is kinetically slower than five- or six-membered rings and thermodynamically challenged by transannular strain (Prelog strain).

This guide deconstructs the synthesis of azepanes into three dominant mechanistic pillars, identifying the Key Intermediates that serve as the linchpins for each strategy. We move beyond textbook definitions to address the practical "failure modes" encountered in the lab—specifically dimerization, catalyst poisoning, and stereocontrol.

Part 1: Strategic Disconnections & Pathway Logic

To access the azepane core, we must disconnect the ring at points that maximize the stability of the precursor intermediates.

Diagram 1: Retrosynthetic Analysis of the Azepane Core

This diagram illustrates the three primary disconnections: Ring-Closing Metathesis (RCM), Ring Expansion (Beckmann/Schmidt), and Dearomative Expansion (Photochemical).

Azepane_Retrosynthesis Azepane Target: Azepane Core (7-Membered Heterocycle) Diene Intermediate A: α,ω-Diene Amine (Via RCM) Azepane->Diene C-C Disconnection Oxime Intermediate B: Cyclohexanone Oxime (Via Beckmann) Azepane->Oxime N-Insertion Nitroarene Intermediate C: Aryl Nitrene (Via Photochemical Expansion) Azepane->Nitroarene Ring Expansion

Caption: Strategic disconnections showing the three primary synthetic routes: Olefin Metathesis (Red), Ring Expansion (Yellow), and Dearomatization (Green).

Part 2: The Olefin Metathesis Route (RCM)

Key Intermediate:


-Protected 

-Diene Amine

The Ring-Closing Metathesis (RCM) approach is currently the most versatile method for generating functionalized azepanes. The critical intermediate is a diallylamine derivative.[1]

Technical Insight: The Entropic Penalty

The primary failure mode in azepane RCM is oligomerization . Because the chain ends are further apart than in pyrrolidine formation, intermolecular metathesis (ADMET) competes with intramolecular cyclization.

  • Solution: High Dilution conditions (

    
     M) are mandatory.
    
  • Catalyst Choice: Second-generation Grubbs (G-II) or Hoveyda-Grubbs (HG-II) catalysts are preferred due to their higher activity and stability against the amine nitrogen, which can poison early generation Ru-carbenes.

Experimental Protocol: RCM of -Boc-Diallylamine

Validation: This protocol minimizes dimerization and ensures catalyst longevity.

  • Substrate Preparation: Dissolve

    
    -Boc-diallylamine (1.0 equiv) in anhydrous Dichloromethane (DCM).
    
    • Critical Step: Degas the solvent by sparging with Argon for 20 minutes. Oxygen is a catalyst poison.

  • Dilution: Adjust concentration to 0.005 M . (e.g., 1 mmol substrate in 200 mL DCM).

  • Catalyst Addition: Add Grubbs II catalyst (2–5 mol%) as a solid in one portion under Argon flow.

  • Reflux: Heat to reflux (

    
    C) for 12–24 hours.
    
    • Monitoring: Monitor by TLC.[2] If the reaction stalls, add a second portion of catalyst (1 mol%) and ensure ethylene gas (byproduct) is actively vented.

  • Quenching: Cool to RT. Add activated charcoal or a specific scavenger (e.g., tris(hydroxymethyl)phosphine) to sequester Ruthenium. Stir for 1 hour.

  • Purification: Filter through a pad of Celite. Concentrate and purify via flash chromatography.

    • Yield Expectation: 85–95% conversion to the tetrahydroazepine (unsaturated azepane).

  • Hydrogenation: Dissolve the alkene in MeOH, add Pd/C (10 wt%), and stir under

    
     (1 atm) for 4 hours to obtain the saturated azepane.
    

Part 3: The Ring Expansion Route (Beckmann)

Key Intermediate: Cyclohexanone Oxime[2]

This is the industrial standard (Caprolactam synthesis) adapted for laboratory scale. It allows for the conversion of readily available cyclohexanones into azepan-2-ones (lactams), which are easily reduced to azepanes.

Mechanism Visualization

The migration of the anti-alkyl group is stereospecific.

Beckmann_Rearrangement Cyclohexanone Cyclohexanone Oxime Key Intermediate: Oxime Cyclohexanone->Oxime + NH2OH·HCl Nitrilium Nitrilium Ion (Transition State) Oxime->Nitrilium H+ / -H2O [1,2-Shift] Caprolactam Azepan-2-one (Caprolactam) Nitrilium->Caprolactam + H2O Tautomerization

Caption: The Beckmann Rearrangement pathway. The 1,2-shift is the rate-determining step driven by the leaving group ability of the hydroxyl moiety.

Protocol: Microwave-Assisted Beckmann Rearrangement

Traditional acid-catalyzed routes often yield tar. This modern protocol uses Cyanuric Chloride (TCT) for milder activation.

  • Activation: In a microwave vial, dissolve cyclohexanone oxime (1.0 mmol) in dry Acetonitrile (3 mL).

  • Reagent: Add Cyanuric Chloride (TCT) (10 mol%) and

    
     (10 mol%) as co-catalysts.
    
  • Reaction: Seal and heat in a microwave reactor at

    
    C for 10 minutes.
    
    • Safety: Ensure the vial is pressure-rated.

  • Workup: Pour into saturated

    
     (aqueous). Extract with Ethyl Acetate (
    
    
    
    mL).
  • Reduction (to Azepane): The resulting lactam is dissolved in THF and treated with

    
     (2.0 equiv) at reflux for 4 hours to yield the amine.
    

Part 4: Emerging Frontiers (2024-2026)

Key Intermediate: Singlet Aryl Nitrene

A breakthrough method published in Nature Chemistry (2024) and further refined in 2026 utilizes the photochemical expansion of nitroarenes. This allows for the direct conversion of benzene rings into azepanes, bypassing the need for pre-formed aliphatic rings.

Mechanism:

  • Deoxygenation: A nitroarene is reduced in situ to a nitrene.

  • Insertion: Blue light mediates the insertion of the nitrogen into the benzene ring carbon-carbon bond.

  • Result: A complex, poly-substituted azepane skeleton is formed in a single step, preserving the substitution pattern of the arene.

Comparative Analysis of Intermediates

FeatureDiene Amine (RCM)Cyclohexanone Oxime (Beckmann)Nitroarene (Photochemical)
Precursor Availability High (Commercial amines)High (Commercial ketones)Very High (Nitrobenzenes)
Atom Economy Moderate (Loss of ethylene)High (Isomerization)High
Stereocontrol High (Chiral pool start)Low (Thermodynamic control)High (Substrate dependent)
Scalability Medium (High dilution required)Very High (Industrial)Low/Medium (Photon flux limit)
Primary Risk DimerizationExothermic runawayUV degradation

References

  • Ruffoni, A., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry, 16(5), 771-779.[3] Retrieved from [Link]

  • Lee, S. J., & Beak, P. (2006).[4] Asymmetric synthesis of 4,5,6- and 3,4,5,6-substituted azepanes by a highly diastereoselective and enantioselective lithiation-conjugate addition sequence. Journal of the American Chemical Society, 128(7), 2178-2179.[4] Retrieved from [Link]

  • Stritschek, J., et al. (2026). Seven-Membered Azacyclic Allenes: Synthesis, Trapping, and Stereochemical Transfer Studies. Journal of the American Chemical Society.[5] Retrieved from [Link](Note: Cited as a cutting-edge 2026 methodology).

  • GlaxoSmithKline. (2009). Synthesis of the seven-membered azapane ring in cathepsin K inhibitor SB-462795. Organic Syntheses. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols: Strategic Incorporation of (R)-tert-butyl 4-aminoazepane-1-carboxylate in Modern Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

These application notes provide a comprehensive guide for the effective utilization of (R)-tert-butyl 4-aminoazepane-1-carboxylate, a key building block for inducing conformational constraints in peptidomimetics. This document outlines the strategic importance of this unique scaffold in drug discovery, followed by detailed, field-proven protocols for its incorporation into peptide sequences via Solid-Phase Peptide Synthesis (SPPS). We delve into the causality behind experimental choices, including coupling reagent selection, deprotection strategies, and analytical characterization, ensuring a reproducible and high-yield workflow. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage constrained cyclic motifs to enhance the therapeutic potential of peptide-based molecules.

Introduction: The Azepane Scaffold in Peptidomimetic Design

The therapeutic application of native peptides is often hampered by their poor metabolic stability, low oral bioavailability, and lack of receptor selectivity. A powerful strategy to overcome these limitations is the introduction of conformational constraints into the peptide backbone.[1] The incorporation of cyclic structures, such as the seven-membered azepane ring, can pre-organize the peptide into a bioactive conformation, enhancing its binding affinity and selectivity for its biological target.[2] The azepane moiety, in particular, offers a unique flexible yet constrained scaffold that can mimic various secondary structures, such as β-turns.[1]

(R)-tert-butyl 4-aminoazepane-1-carboxylate is a bifunctional building block of significant interest. The primary amine at the 4-position serves as a nucleophile for peptide bond formation, while the tert-butyloxycarbonyl (Boc) protected secondary amine within the ring ensures its stability during synthesis and allows for orthogonal deprotection strategies if further functionalization is desired.[3] The Boc protecting group is widely used in peptide synthesis due to its stability under a range of conditions and its facile removal with acid.[4][5]

These notes will provide a detailed protocol for the incorporation of this building block into a growing peptide chain using standard Boc-based Solid-Phase Peptide Synthesis (SPPS).

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of (R)-tert-butyl 4-aminoazepane-1-carboxylate is essential for its successful application.

PropertyValueSource
Molecular Formula C₁₁H₂₂N₂O₂PubChem CID: 18946151[3]
Molecular Weight 214.30 g/mol PubChem CID: 18946151[3]
Appearance White to off-white solid---
Solubility Soluble in common organic solvents (DMF, DCM, NMP)---
CAS Number 196613-57-7PubChem CID: 18946151[3]

Experimental Protocols

The following protocols are designed for manual Solid-Phase Peptide Synthesis (SPPS) on a standard resin, such as Merrifield or PAM resin. These can be adapted for automated synthesizers.

General SPPS Workflow

The overall strategy involves the iterative coupling of amino acids to a solid support, with intermittent deprotection of the N-terminal protecting group.[5][6]

SPPS_Workflow Resin Resin Support Deprotection1 N-terminal Deprotection (e.g., TFA for Boc) Resin->Deprotection1 Wash1 Wash (DCM, IPA, DMF) Deprotection1->Wash1 Coupling Coupling of (R)-tert-butyl 4-aminoazepane-1-carboxylate Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Capping Capping (Optional) (e.g., Ac₂O) Wash2->Capping Deprotection2 N-terminal Deprotection of subsequent amino acid Capping->Deprotection2 Continue cycle Cleavage Cleavage from Resin & Side-chain Deprotection Deprotection2->Cleavage Final step

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Protocol for Coupling of (R)-tert-butyl 4-aminoazepane-1-carboxylate

The primary amine of (R)-tert-butyl 4-aminoazepane-1-carboxylate can be sterically hindered due to the cyclic nature of the molecule. Therefore, the choice of coupling reagent is critical to ensure high coupling efficiency and minimize racemization.[7][8]

Materials:

  • Peptide-resin with a free N-terminal amine

  • (R)-tert-butyl 4-aminoazepane-1-carboxylate (3 eq.)

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (3 eq.)

  • HOBt (Hydroxybenzotriazole) (3 eq.)

  • DIPEA (N,N-Diisopropylethylamine) (6 eq.)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • DCM (Dichloromethane)

  • Nitrogen (for inert atmosphere)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Pre-activation: In a separate vessel, dissolve (R)-tert-butyl 4-aminoazepane-1-carboxylate, HBTU, and HOBt in a minimal amount of anhydrous DMF. Add DIPEA and allow the mixture to pre-activate for 5-10 minutes under a nitrogen atmosphere. The solution should turn a pale yellow.

  • Coupling Reaction: Drain the DMF from the swollen resin and add the pre-activated solution. Agitate the reaction vessel at room temperature for 2-4 hours.

  • Monitoring the Reaction: Perform a qualitative ninhydrin (Kaiser) test to monitor the completion of the coupling. A negative test (beads remain colorless or yellow) indicates the absence of free primary amines and a successful coupling.

  • Washing: Once the reaction is complete, drain the reaction mixture and wash the resin thoroughly with DMF (3x), DCM (3x), and finally with DMF (1x).

Causality behind Experimental Choices:

  • HBTU/HOBt: This combination is highly effective for coupling sterically hindered amines.[9] HOBt acts as a racemization suppressant.

  • DIPEA: A non-nucleophilic base is used to activate the carboxyl group without causing unwanted side reactions.

  • Pre-activation: This step ensures the formation of the active ester species before its addition to the resin, leading to faster and more efficient coupling.

Protocol for Boc Deprotection

The Boc group on the azepane ring must be removed to allow for further chain elongation. This is typically achieved with trifluoroacetic acid (TFA).[4][5]

Materials:

  • Peptide-resin with N-terminal Boc-protected azepane

  • Deprotection solution: 25-50% TFA in DCM

  • Neutralization solution: 5-10% DIPEA in DMF

  • DCM

  • DMF

Procedure:

  • Resin Washing: Wash the resin with DCM (3x) to prepare for the deprotection step.

  • Deprotection: Add the deprotection solution (25-50% TFA in DCM) to the resin and agitate for 20-30 minutes at room temperature.

  • Washing: Drain the deprotection solution and wash the resin with DCM (3x) to remove residual acid.

  • Neutralization: Add the neutralization solution (5-10% DIPEA in DMF) and agitate for 5-10 minutes. Repeat this step.

  • Final Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x) to prepare for the next coupling step.

Boc_Deprotection_Workflow Start Boc-Protected Peptide-Resin Wash_DCM1 Wash (DCM) Start->Wash_DCM1 Add_TFA Add TFA/DCM Wash_DCM1->Add_TFA Agitate Agitate (20-30 min) Add_TFA->Agitate Drain_TFA Drain Solution Agitate->Drain_TFA Wash_DCM2 Wash (DCM) Drain_TFA->Wash_DCM2 Neutralize Neutralize (DIPEA/DMF) Wash_DCM2->Neutralize Wash_Final Final Wash (DMF, DCM) Neutralize->Wash_Final Ready Ready for Next Coupling Wash_Final->Ready

Caption: Step-by-step workflow for Boc deprotection.

Analytical Characterization: Ensuring Peptide Integrity

Rigorous analytical characterization is paramount to validate the successful incorporation of the azepane moiety and the overall purity of the final peptide.[10][11]

Analytical TechniquePurposeExpected Outcome
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification.[12]A single major peak corresponding to the desired peptide.
Mass Spectrometry (MS) Molecular weight verification.[11]Observed mass should match the calculated mass of the azepane-containing peptide.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation.[10][13]Characteristic proton and carbon signals for the azepane ring protons and carbons, confirming its incorporation and stereochemistry.

Sample Preparation for Analysis:

  • Cleavage from Resin: After completion of the synthesis, the peptide is cleaved from the solid support using a strong acid cocktail (e.g., HF or a TFA-based cocktail with scavengers).

  • Purification: The crude peptide is purified by preparative reverse-phase HPLC.

  • Lyophilization: The purified peptide fractions are lyophilized to obtain a stable powder.

  • Analysis: The lyophilized peptide is dissolved in an appropriate solvent for HPLC, MS, and NMR analysis.[10]

Troubleshooting and Field-Proven Insights

  • Incomplete Coupling: If the ninhydrin test remains positive, extend the coupling time or perform a double coupling. For highly sterically hindered sequences, alternative coupling reagents like HATU or COMU can be considered.[9]

  • Side Reactions during Deprotection: The carbocation generated during Boc deprotection can potentially alkylate sensitive residues like Trp or Met. The use of scavengers (e.g., triisopropylsilane, water) in the deprotection cocktail can mitigate this.

  • Aggregation: Peptides containing hydrophobic or conformationally rigid residues may be prone to aggregation. Performing synthesis at elevated temperatures or using specialized resins can improve outcomes.

Conclusion

(R)-tert-butyl 4-aminoazepane-1-carboxylate is a valuable tool for medicinal chemists aiming to develop next-generation peptide therapeutics with improved pharmacological profiles. The protocols outlined in these application notes provide a robust framework for the successful incorporation of this constrained scaffold. By understanding the rationale behind each step and employing rigorous analytical characterization, researchers can confidently synthesize novel peptidomimetics with enhanced therapeutic potential.

References

  • Bose, D. S., & Lakshminarayana, V. (1999). A Protic Ionic Liquid Catalyzed Strategy for Selective Hydrolytic Cleavage of tert-Butyloxycarbonyl Amine (N-Boc). Synthesis, 1999(01), 66-68.
  • ChemRxiv. (2025). Conformational Analysis of Helical Peptides Incorporating Azepane-Based beta-Amino Acids Prepared by an Ultrasound-Assisted Method. Cambridge Open Engage.
  • PubChem. (n.d.). tert-Butyl 4-aminoazepane-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Deprotection of N-Boc group present in amino acids and other derivatives. Retrieved from [Link]

  • Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • ResearchGate. (2025). The Synthesis of Sterically Hindered Amides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). HPLC Analysis and Purification of Peptides. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Retrieved from [Link]

  • Wang, X., Li, J., & Hayashi, Y. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society.
  • Springer. (n.d.). Synthesis of Peptidomimetics via the Pictet-Spengler Reaction. Retrieved from [Link]

  • International Journal of Science and Research Archive. (2025).
  • Aapptec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Scientific Reports.
  • International Journal of Pharmaceutical Sciences and Research. (n.d.). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES.
  • PubMed. (2021).
  • National Center for Biotechnology Information. (n.d.). Introduction to Peptide Synthesis. Retrieved from [Link]

  • ResearchGate. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Retrieved from [Link]

  • ChemRxiv. (n.d.).
  • PubMed. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society.
  • MDPI. (n.d.). NMR Study of the Secondary Structure and Biopharmaceutical Formulation of an Active Branched Antimicrobial Peptide. Retrieved from [Link]

  • Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • ResearchGate. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Synthesis and Applications of Peptides and Peptidomimetics in Drug Discovery. Retrieved from [Link]

  • ACS Publications. (2026). Orthogonal Electrochemical Amine Deprotection: Toward Sustainable Strategies for Peptide Synthesis. Organic Letters.
  • Wiley Online Library. (n.d.). Synthesis of Amino Acid α-Thioethers and Late-Stage Incorporation into Peptides. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Peptidomimetics, a synthetic tool of drug discovery. Retrieved from [Link]

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Application Note: Strategic Coupling Protocols for (R)-tert-butyl 4-aminoazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scaffold Analysis

Compound: (R)-tert-butyl 4-aminoazepane-1-carboxylate CAS: 196613-57-7 Role: Chiral diamine scaffold for medicinal chemistry.

The (R)-4-aminoazepane core represents a strategic alternative to the ubiquitous piperidine and pyrrolidine scaffolds. By expanding the ring size to seven members (azepane), medicinal chemists can introduce unique conformational vectors and modulate lipophilicity (LogD) without significantly increasing molecular weight.

However, the 7-membered ring introduces specific synthetic challenges:

  • Conformational Flexibility: Unlike the chair-locked cyclohexane/piperidine, the azepane ring exists in a dynamic equilibrium of twist-chair and twist-boat conformations. This can complicate NMR analysis (rotamers) and slightly retard reaction rates compared to less hindered primary amines.

  • Steric Environment: The C4-amine is exocyclic but sits in a "medium-sized" ring environment that can exert subtle steric pressure during nucleophilic attacks.

This guide details three validated protocols to couple this scaffold effectively while preserving enantiopurity.

Module A: Amide Bond Formation (HATU Protocol)

Objective: Coupling the C4-primary amine with carboxylic acids to form stable amides. Recommendation: Use HATU over EDC/HOBt for faster kinetics and reduced risk of racemizing the carboxylic acid partner (the azepane amine is chirally stable).

Mechanistic Insight

The primary amine at C4 is sufficiently nucleophilic, but the bulk of the N-Boc group at N1 can create a folded conformation in non-polar solvents. We utilize a polar aprotic solvent (DMF) to disrupt potential intramolecular H-bonding and expose the amine.

Standard Operating Procedure (SOP)
ReagentEquivalentsRole
Carboxylic Acid (R-COOH)1.0Electrophile
(R)-4-aminoazepane 1.1 - 1.2 Nucleophile
HATU1.1Coupling Agent
DIPEA (Hunig's Base)3.0Base
DMF (Anhydrous)[0.1 M]Solvent

Protocol:

  • Activation: Dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (concentration ~0.1 M).

  • Base Addition: Add DIPEA (3.0 equiv) and stir for 2 minutes.

  • Coupling Agent: Add HATU (1.1 equiv) in one portion. The solution typically turns yellow (activated ester formation). Stir for 5–10 minutes at Room Temperature (RT).

  • Amine Addition: Add (R)-tert-butyl 4-aminoazepane-1-carboxylate (1.1 equiv).

  • Reaction: Stir at RT for 1–4 hours. Monitor by LCMS/TLC.[1]

    • Endpoint: Disappearance of the acid peak and formation of the product mass (M+H).

  • Workup (Self-Validating):

    • Dilute with EtOAc.[2]

    • Wash 1: 0.5 M HCl (or Citric Acid) → Removes unreacted azepane amine and DIPEA.

    • Wash 2: Sat. NaHCO₃ → Removes unreacted carboxylic acid and HATU byproducts.

    • Wash 3: Brine → Dry over Na₂SO₄ → Concentrate.

Workflow Visualization

AmideCoupling Start Start: R-COOH Activate Activation: + HATU / DIPEA (DMF, 5 min) Start->Activate Activate Carboxyl AddAmine Addition: + (R)-Azepane (RT, 1-4 h) Activate->AddAmine Active Ester Workup Biphasic Workup: Acid Wash (remove amine) Base Wash (remove acid) AddAmine->Workup Complete Product Isolated Amide Workup->Product Evaporate

Figure 1: Step-wise logic for HATU-mediated amide coupling ensuring removal of excess reagents.

Module B: Reductive Amination (Mild Protocol)

Objective: Alkylation of the C4-amine with aldehydes/ketones. Critical Constraint: Avoid "over-alkylation" (dialkylation) and reduction of the carbonyl before imine formation. Reagent Choice: Sodium Triacetoxyborohydride (STAB) is preferred over NaCNBH₃ (toxic) or NaBH₄ (too reactive).

Protocol
ReagentEquivalentsRole
Aldehyde/Ketone1.0Electrophile
(R)-4-aminoazepane 1.0 - 1.1 Nucleophile
NaBH(OAc)₃1.5Reducing Agent
Acetic Acid (AcOH)1.0 - 2.0Catalyst
DCE or DCM[0.1 - 0.2 M]Solvent

Step-by-Step:

  • Imine Formation: Combine the Aldehyde/Ketone and (R)-4-aminoazepane in DCE (1,2-dichloroethane).

  • Catalysis: Add Acetic Acid (1–2 equiv). Stir for 30–60 minutes at RT.[3]

    • Why? Promotes protonation of the carbinolamine intermediate, accelerating dehydration to the iminium ion.

  • Reduction: Add NaBH(OAc)₃ (1.5 equiv) as a solid.

  • Reaction: Stir overnight (12–16 h) at RT.

  • Quench: Add saturated aqueous NaHCO₃ (gas evolution will occur). Stir vigorously for 15 minutes to break down boron complexes.

  • Extraction: Extract with DCM (x3).

Module C: Nucleophilic Aromatic Substitution (SNAr)

Objective: Coupling with electron-deficient heteroaryl halides (e.g., 2-chloropyrimidine, 4-chloropyridine). Challenge: The 7-membered ring is less nucleophilic than a pyrrolidine due to entropic factors. Heat is often required.[2][3]

Protocol
ReagentEquivalentsConditions
Heteroaryl Halide (Ar-Cl)1.0Substrate
(R)-4-aminoazepane 1.2 Nucleophile
DIPEA or K₂CO₃2.0 - 3.0Base
DMSO or NMP[0.2 M]Solvent

Procedure:

  • Dissolve Heteroaryl Halide in DMSO.

  • Add Base (DIPEA for homogeneous, K₂CO₃ for heterogeneous).

  • Add (R)-4-aminoazepane .

  • Thermal Cycle: Heat to 80–100 °C.

    • Note: If the substrate is highly activated (e.g., 4-chloro-3-nitropyridine), RT is sufficient.

  • Workup: Pour into water (precipitate often forms). Filter or extract with EtOAc.[2]

Analytical Considerations: The "Rotamer" Trap

When analyzing reaction products of (R)-tert-butyl 4-aminoazepane-1-carboxylate via NMR, researchers often encounter broad peaks or signal splitting (e.g., a 60:40 split of the Boc tert-butyl singlet).

Cause: Restricted rotation around the N(1)-C(=O) carbamate bond. The 7-membered ring exacerbates this, creating distinct "endo" and "exo" conformers that relax slowly on the NMR timescale at room temperature.

Validation Strategy:

  • Variable Temperature (VT) NMR: Run the sample at 50–60 °C. If the split peaks coalesce into sharp singlets, they are rotamers, not impurities.

  • LCMS: Rotamers will co-elute as a single peak with the correct mass. Diastereomers (impurities) usually separate.

Decision Matrix for Coupling Strategy

CouplingDecision Root Target Electrophile? Acid Carboxylic Acid (R-COOH) Root->Acid Aldehyde Aldehyde/Ketone (R-CHO / R-C=O) Root->Aldehyde Aryl Aryl Halide (Ar-X) Root->Aryl MethodA Method A: Amide Coupling HATU / DIPEA / DMF Acid->MethodA MethodB Method B: Reductive Amination STAB / AcOH / DCE Aldehyde->MethodB CheckEWG Electron Deficient? Aryl->CheckEWG MethodC Method C: SNAr Base / Heat / DMSO CheckEWG->MethodC Yes (e.g. Pyrimidine) MethodD Method D: Buchwald-Hartwig Pd2(dba)3 / Xantphos CheckEWG->MethodD No (e.g. Phenyl)

Figure 2: Strategic decision tree for selecting the optimal coupling protocol based on the electrophilic partner.

References

  • Amide Coupling Best Practices: Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. Link

  • Reductive Amination Protocols: Abdel-Magid, A. F., et al. (1996).[4][5][6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4][5][7] The Journal of Organic Chemistry. Link

  • SNAr Reactivity: Rohrbach, S., et al. (2019). Nucleophilic Aromatic Substitution on Heterocycles: Mechanisms and Applications. Journal of Organic Chemistry. Link

  • Azepane NMR Rotamers: Wodtke, R., et al. (2021). Rotameric species of N-Boc-protected nitrogen heterocycles: An NMR study. Magnetic Resonance in Chemistry. Link

Sources

Application Note: (R)-tert-butyl 4-aminoazepane-1-carboxylate in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Escaping Flatland

In the evolution of kinase inhibitors, the transition from planar, aromatic-heavy molecules to three-dimensional (3D) scaffolds is critical for improving selectivity and physicochemical properties (solubility, permeability). (R)-tert-butyl 4-aminoazepane-1-carboxylate (CAS: 1032684-85-7) serves as a high-value building block for this purpose.

Unlike the ubiquitous piperidine (6-membered) or pyrrolidine (5-membered) rings, the 7-membered azepane ring introduces unique torsional strain and puckering. This allows the C4-amino vector to access dihedral angles distinct from the chair or boat conformations of smaller rings, enabling the exploration of novel chemical space within the ATP-binding pocket or allosteric sites of kinases such as Akt (PKB) , CDK9 , and CHK1 .

Chemical Profile & Specifications

PropertySpecification
IUPAC Name tert-butyl (4R)-4-aminoazepane-1-carboxylate
CAS Number 1032684-85-7
Molecular Formula C₁₁H₂₂N₂O₂
Molecular Weight 214.31 g/mol
Chirality (R)-Enantiomer (Critical for vector orientation)
Physical State White to off-white solid or viscous oil
Solubility Soluble in DCM, MeOH, DMSO, DMF
Key Functionality C4-Amine: Primary reactive handle (Nucleophilic)N1-Boc: Acid-labile protecting group (Orthogonal)

Application Logic: The "Azepane Twist"

The primary utility of this building block lies in its ability to orient "warheads" or "tail groups" into specific hydrophobic sub-pockets that are inaccessible to rigid planar linkers.

Structural Rationale
  • Vector Control: In a piperidine scaffold, substituents at C4 are typically equatorial or axial (180° or 60° projection). The azepane ring, existing in a twist-chair or twist-boat conformation, projects the C4-amine at intermediate angles, often required to satisfy the geometry between the Hinge Region and the Solvent Front .

  • Fsp3 Enhancement: Increasing the fraction of sp3 hybridized carbons (Fsp3) correlates with improved clinical success by reducing promiscuous binding and improving solubility.

Validated Kinase Targets[1]
  • Akt (PKB): Azepane derivatives have been used to replace unstable ester linkers in balanol-derived inhibitors, maintaining potency while improving plasma stability.

  • CDK9: Used to link the hinge-binding core to solvent-exposed solubilizing groups, optimizing selectivity over CDK2.

Experimental Protocols

Protocol A: Hinge-Binder Coupling via SNAr

Objective: Attach the azepane scaffold to a chloropyrimidine core (common kinase hinge-binding motif).

Reagents:

  • (R)-tert-butyl 4-aminoazepane-1-carboxylate (1.0 equiv)

  • 4,6-Dichloropyrimidine (or similar heteroaryl chloride) (1.1 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)

  • Solvent: n-Butanol (n-BuOH) or DMF

Step-by-Step Methodology:

  • Preparation: Dissolve 4,6-dichloropyrimidine (1.1 equiv) in n-BuOH (0.2 M concentration).

  • Addition: Add DIPEA (2.5 equiv) followed by (R)-tert-butyl 4-aminoazepane-1-carboxylate (1.0 equiv).

    • Note: The 7-membered ring is sterically bulkier than a piperidine. If using DMF, heating is almost always required. n-BuOH allows higher reflux temperatures which drives the reaction.

  • Reaction: Heat the mixture to 100°C for 4–12 hours. Monitor by LC-MS for the disappearance of the amine starting material.

    • Checkpoint: Expect the formation of the mono-substituted product. Bis-substitution is rare due to the steric bulk of the azepane.

  • Workup: Cool to room temperature. Remove n-BuOH under reduced pressure.

  • Purification: Dilute residue in EtOAc, wash with water and brine. Dry over Na₂SO₄. Purify via Flash Column Chromatography (Hexane/EtOAc gradient).

Protocol B: N-Boc Deprotection & Library Generation

Objective: Expose the secondary amine (N1) for further derivatization (e.g., urea formation or reductive amination) to reach the solvent front.

Reagents:

  • TFA (Trifluoroacetic acid)

  • DCM (Dichloromethane)

  • Subsequent Electrophile (e.g., Isocyanate for urea)

Step-by-Step Methodology:

  • Deprotection: Dissolve the intermediate from Protocol A in DCM (0.1 M). Add TFA (20% v/v). Stir at RT for 1–2 hours.

  • Quench: Concentrate in vacuo. Co-evaporate with toluene (3x) to remove residual TFA.

    • Critical: Azepane secondary amines are highly basic. Ensure complete removal of acid if the next step is base-sensitive.

  • Free Basing (Optional but Recommended): Redissolve in DCM/MeOH (9:1) and pass through a carbonate-functionalized silica cartridge (e.g., PL-HCO3 MP) to obtain the free base.

  • Derivatization (Urea Formation): To the free amine in DCM, add an isocyanate (1.0 equiv) and TEA (1.5 equiv). Stir at RT for 30 mins.

    • Result: This creates a "Tail" that extends into the solvent channel, a common strategy for improving kinase selectivity (e.g., in p38 MAP kinase inhibitors).

Visualized Workflows

Synthesis Pathway Diagram

The following diagram illustrates the workflow from the building block to a functional kinase inhibitor scaffold.

Azepane_Workflow BB (R)-tert-butyl 4-aminoazepane-1-carboxylate (Start) Intermediate Intermediate A (Boc-Protected) BB->Intermediate S_NAr (100°C, n-BuOH) Heterocycle Cl-Heterocycle (Hinge Binder) Heterocycle->Intermediate Deprotection TFA/DCM (Deprotection) Intermediate->Deprotection FreeAmine Free Secondary Amine (Scaffold) Deprotection->FreeAmine -Boc Final Final Kinase Inhibitor (Library) FreeAmine->Final Coupling Library Diverse Electrophiles (R-COCl, R-NCO) Library->Final

Caption: Workflow converting the chiral azepane building block into a kinase inhibitor library via SNAr coupling and orthogonal deprotection.

Structural Logic: The Azepane Advantage

This diagram explains why the azepane is selected over standard rings.

Conformational_Logic cluster_0 Standard Scaffolds (Flatland) cluster_1 Azepane Scaffold (3D) Target Kinase Binding Pocket (Requirement: Specific Vector) Result Improved Selectivity & Solubility (Fsp3) Target->Result Piperidine Piperidine (6-Ring) Vector: 180° / 60° (Too Rigid) Piperidine->Target Steric Clash or Poor Fit Azepane (R)-Azepane (7-Ring) Vector: ~120° (Twist) (Flexible Fit) Azepane->Target Optimal Fit (Induced Fit)

Caption: Comparative logic showing how the 7-membered azepane ring accesses binding vectors distinct from rigid 6-membered piperidines.

Quality Control & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield in SNAr Steric hindrance of the 7-ring.Switch solvent to n-Butanol or DMA and increase temp to 120°C. Ensure base (DIPEA) is fresh.
Racemization Harsh conditions affecting the C4 center.Avoid strong bases (NaH) at high temps. SNAr with DIPEA is generally safe. Verify enantiomeric excess (ee) via Chiral SFC.
Incomplete Deprotection Boc group stability.Azepane nitrogens are electron-rich; ensure TFA is >20% or use 4M HCl in Dioxane .
Poor Solubility Lipophilicity of the t-Butyl group.The Boc-protected intermediate is lipophilic. Use DCM/MeOH mixtures for transfers.

References

  • Breitenlechner, C., et al. (2005). Structure-based optimization of novel azepane derivatives as PKB inhibitors. Journal of Medicinal Chemistry.

  • Reymond, J. L., et al. (2021). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane. ACS Medicinal Chemistry Letters.

  • Nortcliffe, A., & Moody, C. (2015).[1] Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes. Bioorganic & Medicinal Chemistry.

Sources

The Azepane Ring: A Privileged Scaffold in Modern Medicinal Chemistry — Applications of (R)-tert-butyl 4-aminoazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Azepane Moiety

In the landscape of contemporary drug discovery, the quest for novel molecular scaffolds that confer advantageous physicochemical and pharmacological properties is relentless. Among these, saturated heterocyclic systems have garnered significant attention due to their ability to introduce three-dimensional complexity, improve solubility, and provide vectors for precise target engagement. The seven-membered azepane ring, in particular, has emerged as a "privileged scaffold" in medicinal chemistry. Its inherent conformational flexibility and the capacity for diverse substitution patterns make it a valuable building block for the synthesis of a wide array of therapeutic agents, with over 20 FDA-approved drugs containing this motif.[1] This guide focuses on a key derivative of this scaffold, (R)-tert-butyl 4-aminoazepane-1-carboxylate, a versatile chiral building block that has found significant application in the development of targeted therapies, most notably in the realm of protein kinase inhibitors.

This document will provide an in-depth exploration of the applications of (R)-tert-butyl 4-aminoazepane-1-carboxylate, with a specific focus on its role in the synthesis of Checkpoint Kinase 1 (CHK1) inhibitors. We will delve into the mechanistic rationale for its use, provide detailed synthetic protocols, and present relevant biological data, offering a comprehensive resource for researchers, scientists, and drug development professionals.

Physicochemical Properties and Reactivity

(R)-tert-butyl 4-aminoazepane-1-carboxylate is a chiral bifunctional molecule featuring a primary amine and a Boc-protected secondary amine within a seven-membered ring. This unique arrangement of functional groups dictates its reactivity and utility as a synthetic intermediate.

PropertyValueSource
Molecular Formula C₁₁H₂₂N₂O₂PubChem CID: 18946151[2]
Molecular Weight 214.31 g/mol PubChem CID: 18946151[2]
Appearance White to off-white solidGeneric Material Safety Data Sheet
Chirality (R)-enantiomer
Key Functional Groups Primary amine (-NH₂), Boc-protected secondary amine (-N-Boc)

The primary amine at the 4-position serves as a key nucleophilic handle for the introduction of the azepane moiety into a target molecule, typically through amide bond formation or reductive amination. The tert-butyloxycarbonyl (Boc) protecting group on the ring nitrogen serves two critical functions: it prevents unwanted side reactions of the secondary amine and modulates the overall lipophilicity and solubility of the intermediate. The Boc group can be readily removed under acidic conditions, revealing the secondary amine for further functionalization if required by the synthetic strategy.

Application Showcase: Synthesis of CHK1 Kinase Inhibitors

A prominent application of (R)-tert-butyl 4-aminoazepane-1-carboxylate is in the synthesis of potent and selective inhibitors of Checkpoint Kinase 1 (CHK1). CHK1 is a serine/threonine kinase that plays a pivotal role in the DNA damage response (DDR) pathway.[3] In response to DNA damage, CHK1 is activated and orchestrates cell cycle arrest, allowing time for DNA repair.[3] Many cancer cells have defects in their DDR pathways, making them highly reliant on CHK1 for survival, especially when treated with DNA-damaging chemotherapeutic agents.[3] Therefore, inhibiting CHK1 can potentiate the efficacy of these anticancer drugs by forcing cancer cells with damaged DNA to proceed through the cell cycle, leading to mitotic catastrophe and apoptosis.[3][4]

The Role of the Azepane Moiety in CHK1 Inhibition

The azepane ring, when incorporated into a CHK1 inhibitor, often serves as a key structural element that projects a substituent towards a specific region of the kinase's active site. The stereochemistry of the amino group is crucial for establishing the correct vector for this interaction, highlighting the importance of using an enantiomerically pure building block like the (R)-isomer. The flexibility of the seven-membered ring allows the substituent to adopt an optimal conformation for binding, contributing to the overall potency and selectivity of the inhibitor.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the incorporation of (R)-tert-butyl 4-aminoazepane-1-carboxylate into a CHK1 inhibitor scaffold. These protocols are based on established synthetic transformations in medicinal chemistry.

Protocol 1: Amide Bond Formation

This protocol describes a general procedure for the coupling of (R)-tert-butyl 4-aminoazepane-1-carboxylate with a carboxylic acid, a common step in the synthesis of many kinase inhibitors.

Workflow for Amide Bond Formation

Amide_Formation cluster_reactants Reactants & Reagents cluster_process Reaction cluster_product Product & Purification RCOOH Carboxylic Acid (e.g., Thiophene Carboxamide Precursor) Activation Carboxylic Acid Activation RCOOH->Activation:w Azepane (R)-tert-butyl 4-aminoazepane-1-carboxylate Coupling_Step Nucleophilic Attack by Azepane Azepane->Coupling_Step:w Coupling Coupling Reagents (e.g., HATU, HOBt, EDC) Coupling->Activation Base Base (e.g., DIPEA) Base->Activation Activation->Coupling_Step Product Amide Product (Boc-protected CHK1 Inhibitor Precursor) Coupling_Step:e->Product Purification Purification (e.g., Chromatography) Product->Purification

Caption: General workflow for amide bond formation.

Materials:

  • Carboxylic acid (1.0 eq)

  • (R)-tert-butyl 4-aminoazepane-1-carboxylate (1.1 eq)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of the carboxylic acid in anhydrous DMF, add HATU and DIPEA.

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add (R)-tert-butyl 4-aminoazepane-1-carboxylate to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Causality Behind Experimental Choices:

  • HATU is a highly efficient coupling reagent that minimizes racemization, which is crucial when working with chiral molecules.

  • DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt formed during the activation step and to scavenge the proton released during amide bond formation.

  • Anhydrous DMF is a polar aprotic solvent that effectively dissolves the reactants and reagents, facilitating the reaction.

Protocol 2: Boc Deprotection

This protocol describes the removal of the Boc protecting group to liberate the secondary amine of the azepane ring, which may be necessary for subsequent synthetic steps or for the final drug molecule.

Workflow for Boc Deprotection

Boc_Deprotection cluster_reactant Starting Material cluster_process Reaction cluster_product Product & Work-up Boc_Protected Boc-Protected Amide Product Acid_Treatment Acid Treatment (e.g., TFA or HCl) Boc_Protected->Acid_Treatment:w Deprotected_Product Deprotected Amine (as salt) Acid_Treatment:e->Deprotected_Product Neutralization Neutralization (optional) Deprotected_Product->Neutralization CHK1_Pathway cluster_damage DNA Damage cluster_checkpoint Cell Cycle Checkpoint cluster_inhibition Therapeutic Intervention cluster_outcome Cellular Outcome DNA_Damage DNA Damaging Agent (e.g., Gemcitabine) ATR ATR Kinase DNA_Damage->ATR activates CHK1 CHK1 Kinase ATR->CHK1 phosphorylates & activates CDC25 CDC25 Phosphatase CHK1->CDC25 phosphorylates & inactivates CDK CDK/Cyclin Complex CDC25->CDK dephosphorylates & activates Cell_Cycle Cell Cycle Arrest CDK->Cell_Cycle promotes Apoptosis Mitotic Catastrophe & Apoptosis Cell_Cycle->Apoptosis progression without repair leads to CHK1_Inhibitor CHK1 Inhibitor (containing Azepane moiety) CHK1_Inhibitor->CHK1 inhibits

Caption: Simplified signaling pathway of CHK1 inhibition.

In the presence of DNA damage, the ATR kinase is activated, which in turn phosphorylates and activates CHK1. Activated CHK1 then phosphorylates and inactivates the CDC25 family of phosphatases. This prevents the dephosphorylation and activation of cyclin-dependent kinases (CDKs), leading to cell cycle arrest. By inhibiting CHK1, the azepane-containing inhibitor prevents the inactivation of CDC25, allowing for the activation of CDKs and progression through the cell cycle despite the presence of DNA damage. This ultimately leads to mitotic catastrophe and programmed cell death (apoptosis) in cancer cells.

Conclusion and Future Perspectives

(R)-tert-butyl 4-aminoazepane-1-carboxylate stands as a testament to the power of chiral building blocks in modern drug discovery. Its successful application in the synthesis of CHK1 inhibitors underscores the strategic importance of the azepane scaffold in designing molecules with high affinity and selectivity for their biological targets. The protocols and mechanistic insights provided in this guide are intended to empower researchers to leverage this versatile intermediate in their own drug discovery endeavors. As our understanding of complex disease pathways continues to grow, it is certain that innovative building blocks like (R)-tert-butyl 4-aminoazepane-1-carboxylate will continue to play a crucial role in the development of the next generation of targeted therapies.

References

  • Ball, M., Jones, M. F., Kenley, F., & Pittam, J. D. (2017). An Improved Convergent Synthesis of AZD7762: A One-Pot Construction of a Highly Substituted Thiophene at the Multikilogram Scale. Organic Process Research & Development, 21(2), 310–316. [Link]

  • PubChem. tert-Butyl 4-aminoazepane-1-carboxylate. [Link]

  • Zabludoff, S. D., Deng, C., Grondine, M. R., Sheehy, A. M., Ashwell, S., Caleb, B. L., ... & Fodera, B. (2008). AZD7762, a novel checkpoint kinase inhibitor, drives checkpoint abrogation and potentiates DNA-targeted therapies. Molecular Cancer Therapeutics, 7(9), 2955–2966. [Link]

  • National Cancer Institute. Definition of checkpoint kinase inhibitor AZD7762. [Link]

  • Morgan, M. A., Parsels, L. A., Parsels, J. D., Mesiwala, A. K., Maybaum, J., Lawrence, T. S., & Davis, M. A. (2010). Mechanism of radiosensitization by the Chk1/2 inhibitor AZD7762 involves abrogation of the G2 checkpoint and inhibition of homologous recombinational DNA repair. Clinical Cancer Research, 16(7), 2076–2084. [Link]

  • Patsnap Synapse. What are Chk inhibitors and how do they work?. [Link]

  • Foloppe, N., Fisher, L. M., Howes, R., Kierstan, P., Potter, A., Robertson, A. G., & Surgenor, A. E. (2012). Discovery of Checkpoint Kinase Inhibitor (S)-5-(3-Fluorophenyl)-N-(piperidin-3-yl)-3-ureidothiophene-2-carboxamide (AZD7762) by Structure-Based Design and Optimization of Thiophenecarboxamide Ureas. Journal of Medicinal Chemistry, 55(10), 4556–4571. [Link]

  • Okano, A., Isome, Y., & Hasegawa, T. (2015). A Practical Synthesis of (S)-tert-Butyl 3-Methyl-1,4-diazepane-1-carboxylate, the Key Intermediate of Rho–Kinase Inhibitor K-115. Organic Process Research & Development, 19(11), 1764–1770. [Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Organic Process Research & Development, 20(2), 140–148. [Link]

  • Yap, T. A., Plimack, E. R., O'Hara, M. H., de Bono, J. S., Vuky, J., Taza, F., ... & Infante, J. R. (2021). A Phase I/II Trial of Oral SRA737 (a Chk1 Inhibitor) Given in Combination with Low-Dose Gemcitabine in Patients with Advanced Cancer. Clinical Cancer Research, 27(21), 5824–5834. [Link]

  • PubChem. AZD7762. [Link]

  • Li, B., & Li, X. (2020). Amide bond formation: beyond the dilemma between activation and racemisation. Chemical Society Reviews, 49(15), 5493–5551. [Link]

  • Google P
  • Boundless Bio. (2024). Abstract 3631: Preclinical and clinical pharmacodynamic characterization of BBI-355, a novel, orally bioavailable, and selective CHK1 inhibitor being evaluated in the first-in-human Phase 1/2 POTENTIATE clinical trial of patients with cancer harboring oncogene amplifications. Cancer Research, 84(6_Supplement), 3631-3631. [Link]

  • Montalban, A. G., & Jolliffe, K. A. (2018). Investigational CHK1 inhibitors in early phase clinical trials for the treatment of cancer. Expert Opinion on Investigational Drugs, 27(9), 727–740. [Link]

  • Lipshutz, B. H., & Ghorai, S. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science, 14(10), 2586–2593. [Link]

  • Tinnis, F., Lundberg, H., Kivijärvi, T., & Adolfsson, H. (2015). (S)-tert-Butyl 2-(Benzylcarbamoyl)pyrrolidine-1-carboxylate. Organic Syntheses, 92, 204-216. [Link]

  • Google Patents. Pyridine checkpoint kinase 1 (chk1) inhibitors and uses thereof.
  • Google Patents. Hsd17b13 inhibitors and/or degraders.
  • Google Patents.
  • Wtorkowska-Zaczyńska, A., & Zaprutko, L. (2023). Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. Molecules, 28(5), 2113. [Link]

  • Singh, H., Singh, P., & Kumar, M. (2023). Utilization of kinase inhibitors as novel therapeutic drug targets: A review. Journal of Controlled Release, 355, 621-641. [Link]

  • Aslam, M., & Ismail, N. H. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 164, 574-593. [Link]

Sources

Advanced Protecting Group Strategies for Polyfunctional Azepanes

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Chemical Biologists

Executive Summary

The azepane (hexahydroazepine) scaffold represents a privileged pharmacophore in drug discovery, serving as the core for glycosidase inhibitors (iminosugars), protease inhibitors (e.g., Balanol), and GPCR ligands. However, the synthesis of polyfunctional azepanes presents unique challenges compared to their 5- and 6-membered counterparts (pyrrolidines and piperidines).

The Core Challenge: The seven-membered ring possesses significant conformational flexibility (


 for inversion is low), leading to high entropic penalties during cyclization and unpredictable transannular interactions. Furthermore, distinguishing between multiple nucleophilic sites (endocyclic nitrogen, exocyclic amines, and vicinal hydroxyls) requires rigorous orthogonal protecting group (PG) strategies.

This guide details field-proven strategies for the regioselective protection and orthogonal deprotection of polyfunctional azepanes, moving beyond standard textbook definitions to address scaffold-specific reactivity.

Strategic Framework: The Azepane Matrix

Conformational Control via Protecting Groups

Unlike the rigid chair conformation of piperidine, azepanes exist in a flux of twist-chair and twist-boat conformers. Bulky protecting groups on the endocyclic nitrogen can lock the ring into specific conformers, influencing the stereoselectivity of subsequent reactions.

  • Carbamates (Boc, Cbz, Fmoc): Induce significant

    
     strain, often forcing substituents at C2/C7 into pseudo-equatorial positions. This is critical for controlling diastereoselectivity during functionalization.
    
  • Sulfonamides (Ts, Ns): rigidify the ring and facilitate Ring-Closing Metathesis (RCM) by preventing nitrogen lone-pair poisoning of Ruthenium catalysts, a common route to azepanes [1].

Orthogonality Matrix

For polyfunctional azepanes, a "Tri-Orthogonal" strategy is often required to differentiate:

  • Endocyclic Amine (

    
    ):  The scaffold core.
    
  • Exocyclic Amine (

    
    ):  Often the warhead attachment point.
    
  • Hydroxyl Array (

    
    ):  Solubilizing or recognition elements.
    

Table 1: Orthogonal Sets for Azepane Functionalization

Strategy Type

Protection

Protection

-Protection
Deprotection Logic
Acid/Base Cbz (Bn)BocTBS / AcCbz (

), Boc (TFA), TBS (F-), Ac (OH-)
Redox/Acid AllocBocBnAlloc (Pd

), Boc (HCl), Bn (

/Pd)
Base/Fluoride FmocTeocTBDPSFmoc (Pip), Teoc (TBAF), TBDPS (HF·Py)
Balanol-Type BnBocBzDifferentiates permanent core (

) from transient (

)

Application Note: Polyhydroxylated Azepanes (Iminosugars)

The Regioselectivity Challenge

Polyhydroxylated azepanes (e.g., 3,4,5,6-tetrahydroxyazepanes) mimic monosaccharides. The challenge lies in differentiating vicinal diols on a flexible 7-membered ring.

  • Acetonides (Isopropylidene acetals): In 6-membered rings, acetonides prefer cis-1,2-diols. In 7-membered azepanes, the flexibility allows acetonides to bridge trans-vicinal diols if the ring puckers appropriately, but cis-protection remains thermodynamically favored.

  • Silyl Ethers (TBDMS/TBDPS): Due to the larger ring size, steric crowding is less severe than in cyclopentanes, allowing exhaustive silylation. However, migration of silyl groups is faster in azepanes due to favorable transannular proximity.

Protocol: Regioselective Acetonide Installation

Objective: Selective protection of cis-4,5-diol over trans-3,6-diol in a tetrahydroxyazepane core.

Reagents:

  • 2,2-Dimethoxypropane (2,2-DMP)

  • Camphorsulfonic acid (CSA) - catalyst

  • Acetone (solvent)

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude tetrahydroxyazepane (1.0 eq) in dry acetone (0.1 M).

  • Acidification: Add CSA (0.1 eq). Note: Use CSA over pTsOH for better solubility in organic media.

  • Reagent Addition: Add 2,2-DMP (2.5 eq) dropwise at 0°C.

  • Equilibration: Warm to Room Temperature (RT) and stir for 4–12 hours.

    • Critical Checkpoint: Monitor by TLC. Azepane acetonide formation is slower than in pyranoses. If kinetic products (statistical mixtures) form, heat to 40°C to reach the thermodynamic cis-fused product.

  • Quench: Add

    
     (0.2 eq) to neutralize. Concentrate in vacuo.
    
  • Purification: Flash chromatography. The acetonide fuses the ring, reducing conformational flux and simplifying NMR spectra (distinct coupling constants

    
     emerge).
    

Application Note: The "Balanol" Strategy (Amino-Azepanes)

Context

(-)-Balanol is a potent PKC inhibitor containing a specific hexahydroazepine core.[1] The total synthesis of Balanol highlights the necessity of differentiating the ring nitrogen from the side-chain acyl/amine functions [2, 3].

Pathway Visualization

The following diagram illustrates the decision logic for orthogonal protection during the synthesis of complex amino-azepanes like Balanol.

PG_Strategy Start Target: Polyfunctional Azepane N_Diff Step 1: N-Differentiation Start->N_Diff Route_A Route A: N-endo = Permanent (Benzyl Group) N_Diff->Route_A Robust Core Required Route_B Route B: N-endo = Carbamate (Boc/Cbz) N_Diff->Route_B Late-Stage Cyclization Step_2A Step 2: Functionalize Side Chain (e.g., Ester Hydrolysis/Amidation) Route_A->Step_2A Step_2B Step 2: Ring Closing Metathesis (Requires -Ts or -Cbz) Route_B->Step_2B Deprotect_A Final Deprotection: Hydrogenolysis (H2/Pd) Step_2A->Deprotect_A Cleaves Bn & Cbz Deprotect_B Final Deprotection: Acid (TFA) or Base (Pip) Step_2B->Deprotect_B Orthogonal Removal

Figure 1: Decision matrix for selecting Nitrogen protecting groups based on synthetic route (Linear vs. Convergent).

Protocol: Orthogonal N-Deprotection (Boc/Cbz/Bn)

Scenario: An azepane scaffold with


-Bn, 

-Boc, and an

-Cbz group. Goal: Selective removal of

-Boc to couple a warhead, leaving the core protected.
  • Selective Boc Removal (Acidolysis):

    • Reagent: 4M HCl in Dioxane (anhydrous). Avoid TFA if ester groups are sensitive to transesterification.

    • Condition: 0°C for 30 min, then RT for 1 hour.

    • Result:

      
      -amine is exposed as the HCl salt. 
      
      
      
      -Bn and
      
      
      -Cbz remain intact.
    • Note: The Benzyl group on the ring nitrogen prevents ring contraction or migration under acidic conditions.

  • Global Deprotection (Hydrogenolysis):

    • Reagent:

      
       (Pearlman's Catalyst), 
      
      
      
      (1 atm), MeOH.
    • Condition: RT, 12 hours.

    • Result: Cleaves

      
      -Bn and 
      
      
      
      -Cbz simultaneously.

Troubleshooting & Pitfalls

Transannular Acyl Migration

In 1,2-amino-alcohol azepanes, N-to-O or O-to-N acyl migration is rapid under basic conditions due to the flexible ring bringing these groups into proximity.

  • Solution: Use cyclic carbamates (oxazolidinones) to protect the 1,2-amino-alcohol motif simultaneously. This locks the conformation and prevents migration.

The "Boc-Migration" Risk

When generating anions (e.g., alkylating C2), a Boc group on


 can migrate to a nearby hydroxyl or amine.
  • Preventative Measure: Use MOM (Methoxymethyl) or SEM (2-(Trimethylsilyl)ethoxymethyl) protection for the nitrogen if strong bases (LDA, n-BuLi) are required. These groups are non-migratory and stable to base.

References

  • Synthesis of Polyhydroxylated Azepanes (Iminosugars)

    • Behr, J. B., et al. (2014). "Synthesis of 2-carboxymethyl polyhydroxyazepanes and their evaluation as glycosidase inhibitors." Bioorganic Chemistry.

  • Balanol Total Synthesis (Azepane Core)

    • Miyabe, H., et al. (1998). "Total Synthesis of (−)-Balanol." The Journal of Organic Chemistry.

  • General Orthogonal Strategies

    • Albericio, F. (2000). "Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis." Biopolymers.[2][3]

  • Regioselective Azepane Synthesis

    • Qian, Y., et al. (1996). "Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion." J. Chem. Soc., Perkin Trans. 1.

Sources

Application Note: Advanced Solid-Phase Synthesis Protocols for Azepane Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Framework

The azepane (homopiperidine) ring is a "privileged scaffold" in medicinal chemistry, serving as the core pharmacophore in therapeutic agents ranging from kinase inhibitors (e.g., Balanol analogues) to GPCR ligands and glycosidase inhibitors. Unlike their 5- and 6-membered counterparts (pyrrolidines and piperidines), azepanes possess unique conformational flexibility that allows them to adopt distinct "twist-chair" and "twist-boat" conformations, enabling access to novel biological space.

However, the synthesis of 7-membered rings is kinetically disfavored compared to 5- or 6-membered rings due to higher entropic barriers and transannular strain. Solid-Phase Synthesis (SPS) offers a robust solution to these challenges by utilizing the pseudo-dilution effect (site isolation) to favor intramolecular cyclization over intermolecular polymerization.

This guide details two industry-validated protocols for generating azepane libraries:

  • Protocol A (The Constructive Route): De novo assembly of the azepane core via Ring-Closing Metathesis (RCM).

  • Protocol B (The Decorator Route): Late-stage functionalization of pre-formed azepane scaffolds using a Backbone Amide Linker (BAL) strategy.

Critical Experimental Considerations

Before initiating synthesis, the following parameters must be optimized to ensure library fidelity.

Resin Selection & Loading
  • 2-Chlorotrityl Chloride (2-CTC) Resin: Ideal for Protocol A. The steric bulk prevents diketopiperazine formation during early steps, and the mild acid cleavage (1% TFA) preserves acid-sensitive side chains.

  • Backbone Amide Linker (BAL) Resin: Required for Protocol B. Anchors the substrate via the backbone nitrogen, allowing the C-terminus and side chains to be modified freely.

The "Entropy Problem" in 7-Membered Rings

Cyclization to form azepanes is slower than for pyrrolidines.

  • Solution: Use microwave irradiation during the cyclization step (RCM or alkylation) to overcome the activation energy barrier.

  • Concentration: Strictly maintain low loading (0.2 – 0.4 mmol/g) to maximize the pseudo-dilution effect.

Protocol A: De Novo Synthesis via Ring-Closing Metathesis (RCM)

This protocol constructs the azepane ring from an acyclic diene precursor. It is the most versatile method for generating diverse substitution patterns.

Workflow Visualization

RCM_Protocol Start Fmoc-AllylGly-OH + 2-CTC Resin Load 1. Loading (DIPEA, DCM) Start->Load Deprotect 2. Fmoc Removal (20% Piperidine/DMF) Load->Deprotect Couple 3. Peptide Coupling (4-Pentenoic Acid, HATU, DIPEA) Deprotect->Couple Precursor Resin-Bound Diene Couple->Precursor RCM 4. Ring-Closing Metathesis (Grubbs II, DCM, 40°C or MW) Precursor->RCM Critical Step Wash 5. Catalyst Scavenging (DMSO/DMF wash) RCM->Wash Cleave 6. Cleavage (1% TFA/DCM) Wash->Cleave Product Azepane-2-one Scaffold Cleave->Product

Figure 1: Workflow for the construction of azepane-2-one scaffolds via RCM.

Step-by-Step Methodology

Reagents:

  • Resin: 2-Chlorotrityl Chloride resin (1.0 g, ~1.2 mmol/g nominal).

  • Amino Acid: Fmoc-L-Allylglycine (Fmoc-Alg-OH).

  • Acid Partner: 4-Pentenoic acid (or substituted analogue).

  • Catalyst: Grubbs 2nd Generation Catalyst.

Procedure:

  • Resin Loading (The Anchor):

    • Swell 2-CTC resin in dry DCM (10 mL) for 20 min.

    • Dissolve Fmoc-Alg-OH (0.6 mmol, 0.5 eq relative to resin max loading) and DIPEA (2.4 mmol) in DCM (10 mL). Note: Low loading is intentional to prevent aggregation.

    • Add to resin and shake for 2 h at RT.

    • Cap unreacted sites with MeOH (1 mL) + DIPEA (0.5 mL) for 20 min. Wash resin 3x DCM, 3x DMF.

  • Elongation (The Tether):

    • Deprotection: Treat with 20% piperidine in DMF (2 x 10 min). Wash 5x DMF, 3x DCM.

    • Coupling: Dissolve 4-pentenoic acid (3.0 eq), HATU (2.9 eq), and DIPEA (6.0 eq) in DMF. Add to resin.[1][2][3][4] Shake for 1 h.

    • QC Check: Perform Kaiser test (ninhydrin).[2] Result should be negative (colorless beads).

  • Ring-Closing Metathesis (The Cyclization):

    • Solvent Switch: Wash resin 5x with anhydrous DCM. Crucial: Traces of DMF or amines poison the Ruthenium catalyst.

    • Reaction: Dissolve Grubbs II catalyst (10 mol%) in degassed anhydrous DCM (0.05 M concentration relative to substrate). Add to resin.[1][2][3][4]

    • Conditions: Reflux at 40°C for 12 h under inert atmosphere (N2) OR Microwave at 80°C for 30 min.

    • Scavenging: Wash resin with DMSO (to coordinate and remove Ru), then DCM.

  • Cleavage & Isolation:

    • Treat resin with 1% TFA in DCM (5 x 2 min). Collect filtrates immediately into a flask containing pyridine (to neutralize TFA and prevent degradation).

    • Concentrate in vacuo.

Data Specification: Typical Yields

Step Reaction Type Typical Yield (%) Key Quality Attribute
1 Loading >95% (based on mass) Loading level ~0.4 mmol/g
2 Acylation >99% Negative Kaiser Test
3 RCM (Cyclization) 75-90% Absence of linear dimer (MS)

| 4 | Cleavage | >90% | Purity >85% (HPLC) |[5]

Protocol B: Functionalization via Backbone Amide Linker (BAL)

This approach is superior when the azepane ring is already formed (or commercially available as an amino acid) and the goal is to create a library of N-substituted or C-substituted derivatives without steric hindrance at the anchoring site.

Workflow Visualization

BAL_Protocol Resin BAL-Aldehyde Resin RedAm 1. Reductive Amination (Azepane-ester, NaBH(OAc)3) Resin->RedAm SecAmine Secondary Amine (Resin Bound) RedAm->SecAmine Acylation 2. N-Acylation (R-COCl or R-COOH) SecAmine->Acylation Hydrolysis 3. Ester Hydrolysis (LiOH/THF) Acylation->Hydrolysis Cleavage 4. Acidolytic Cleavage (95% TFA) Hydrolysis->Cleavage Final N-Substituted Azepane Product Cleavage->Final

Figure 2: Functionalization of azepane scaffolds using the BAL resin strategy.

Step-by-Step Methodology

Rationale: The BAL linker anchors the nitrogen atom of the azepane, leaving the carbonyl and other ring positions free for modification.

Procedure:

  • Reductive Amination (Anchoring):

    • Use BAL-PEG-PS resin (aldehyde functionalized).

    • Suspend resin in 1% acetic acid in DMF.

    • Add Methyl azepane-4-carboxylate (or similar amino-azepane) (5.0 eq) and NaBH(OAc)3 (5.0 eq).

    • Shake at RT for 12 h.

    • Mechanism:[6] The secondary amine is formed and anchored to the resin.

  • N-Functionalization (Library Diversification):

    • Since the nitrogen is now a tertiary amine (Resin-CH2-N(R)-Ring), it is sterically crowded.

    • Reagents: Use highly reactive acyl chlorides or symmetrical anhydrides.

    • Conditions: Acyl Chloride (10 eq), DIPEA (20 eq) in DCM, reflux 4 h.

  • Cleavage:

    • The BAL linker requires high acid concentration for cleavage.

    • Treat with TFA/H2O/TIPS (95:2.5:2.[6]5) for 2 h.

    • This releases the N-substituted azepane carboxamide (if an amine was used in cleavage) or acid.

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Incomplete RCM Catalyst poisoning by N-coordination.Add 10 mol% Ti(OiPr)4 or chlorocatecholborane as a Lewis acid scavenger to bind free amines before adding Grubbs catalyst.
Dimerization Intermolecular reaction dominates.Reduce resin loading to <0.2 mmol/g. Use "Pseudo-high dilution" (slow addition of catalyst).
Isomerization Migration of the double bond (Ru-H species).Add 1,4-benzoquinone (10 mol%) to the reaction mixture to suppress isomerization (though this may slow RCM).
Poor Swelling Wrong solvent choice.7-membered rings are hydrophobic. Ensure DCM or Toluene is used for RCM; avoid MeOH or Ether.

References

  • Solid-Phase Synthesis of Seven-Membered Heterocycles. Topics in Heterocyclic Chemistry. Source:1

  • Ring-closing metathesis approaches for the solid-phase synthesis of cyclic peptoids. Organic Letters, 2011. Source:7

  • Optimized Ring Closing Metathesis Reaction Conditions on Solid Phase. PMC, 2021. Source:4

  • Solid-phase synthesis of 3,7-disubstituted perhydro-1,4-diazepine-2,5-diones. (Relevant protocol for BAL strategy adaptation). Source:5[8]

  • Direct Access to Functionalized Azepanes by Cross-Coupling. Organic Letters, 2014. Source:9

Sources

Application Note: Strategic Deployment of (R)-tert-Butyl 4-aminoazepane-1-carboxylate in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is designed for researchers in medicinal chemistry and process development. It details the strategic utility, preparation, and application of (R)-tert-butyl 4-aminoazepane-1-carboxylate , a critical chiral building block for next-generation kinase inhibitors and GPCR antagonists.

Abstract & Strategic Significance

The azepane (homopiperidine) ring system represents a "privileged scaffold" in modern drug discovery, offering distinct conformational properties compared to its 5-membered (pyrrolidine) and 6-membered (piperidine) analogs. The (R)-tert-butyl 4-aminoazepane-1-carboxylate is a high-value chiral diamine intermediate used to introduce a 7-membered ring constraint into bioactive molecules.

Its primary utility lies in scaffold hopping and structure-activity relationship (SAR) optimization , particularly for:

  • Kinase Inhibitors: Specifically Pim-1, Pim-2, and Pim-3 kinases, where the azepane ring fills hydrophobic pockets more effectively than smaller rings.

  • GPCR Antagonists: Such as CCR5 and Vasopressin 1a (V1a) receptor modulators (e.g., analogs related to Balovaptan), where the chiral amine directs the pendant group into a specific stereochemical vector.

This guide provides a validated workflow for the resolution-based synthesis of the (R)-enantiomer and its subsequent deployment in amide coupling reactions, ensuring high enantiomeric excess (ee >98%) and chemical yield.

Structural Analysis & Properties[1][2]

PropertyData
IUPAC Name tert-butyl (4R)-4-aminoazepane-1-carboxylate
Molecular Formula C₁₁H₂₂N₂O₂
Molecular Weight 214.31 g/mol
Chiral Center C4 (R-configuration)
Key Functionality Orthogonal protection: N1-Boc (acid labile), C4-Amine (free/nucleophilic)
Solubility Soluble in DCM, MeOH, DMSO; sparingly soluble in water.
pKa (Conjugate Acid) ~10.5 (Primary amine), ~-1 (Carbamate)

Mechanistic Insight: The 7-membered ring possesses greater conformational flexibility (twist-chair/twist-boat) than piperidine. This allows the C4-substituent to adopt orientations that can induce "induced-fit" binding in protein targets, often resulting in higher selectivity profiles for the (R)-enantiomer over the (S)-enantiomer.

Validated Experimental Protocols

Protocol A: Preparation of Enantiopure (R)-Isomer via Chiral Resolution

Rationale: Direct asymmetric synthesis of 4-substituted azepanes is synthetically challenging. The industry-standard approach involves the protection of the racemic amine followed by Supercritical Fluid Chromatography (SFC) resolution.

Step 1: Cbz-Protection of Racemic Starting Material

Objective: Convert the primary amine to a carbamate to facilitate chiral separation.

  • Reagents: Racemic tert-butyl 4-aminoazepane-1-carboxylate (1.0 eq), Benzyl chloroformate (Cbz-Cl, 1.2 eq), Triethylamine (TEA, 5.0 eq), DCM (10 vol).

  • Procedure:

    • Dissolve racemic amine in DCM and cool to -20°C.

    • Add TEA followed by dropwise addition of Cbz-Cl over 30 minutes.

    • Warm to Room Temperature (RT) and stir for 2 hours.

    • QC Check: Monitor by LCMS for disappearance of starting amine.

    • Workup: Quench with water, separate organic layer, wash with brine, dry over Na₂SO₄, and concentrate.

  • Yield: >95% (Crude oil/solid).

Step 2: Chiral SFC Resolution

Objective: Isolate the (R)-enantiomer with >99% ee.

  • Instrument: Preparative SFC (e.g., Thar 80 or equivalent).

  • Column: Chiralpak OJ-H (250 × 21 mm, 5 µm).

  • Mobile Phase: CO₂ / Methanol (85:15).

  • Flow Rate: 60-80 g/min (scale dependent).

  • Detection: UV @ 220 nm.

  • Cycle Time: ~4-6 minutes per injection.

  • Outcome: The (R)-isomer typically elutes second (Verify with authentic standard or small-scale optical rotation check). Collect the desired fraction and concentrate.

Step 3: Cbz-Deprotection (Hydrogenolysis)

Objective: Restore the nucleophilic primary amine while retaining the Boc group.

  • Reagents: (R)-Cbz-intermediate, 10% Pd/C (50% wet, 10 wt% loading), Ethanol or MeOH (10 vol), H₂ gas (balloon or 1 atm).

  • Procedure:

    • Dissolve the resolved intermediate in Ethanol.

    • Add Pd/C catalyst under nitrogen atmosphere.

    • Purge with H₂ and stir at RT for 4–16 hours.

    • Filtration: Filter through a Celite pad to remove Pd/C. Rinse cake with Ethanol.

    • Concentration: Evaporate solvent under reduced pressure.

  • Result: (R)-tert-butyl 4-aminoazepane-1-carboxylate as a colorless oil/solid.

    • Purity: >98% chemical purity, >98% ee.

Protocol B: Amide Coupling in Library Synthesis

Rationale: This protocol describes coupling the chiral amine to a heteroaromatic carboxylic acid (common in kinase inhibitor synthesis) using HATU, which minimizes racemization.

Reagents:

  • Carboxylic Acid Scaffold (e.g., Pyrazole-4-carboxylic acid) (1.0 eq)

  • (R)-tert-butyl 4-aminoazepane-1-carboxylate (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • DMF (anhydrous, 10 vol)

Step-by-Step:

  • Activation: In a dried vial, dissolve the Carboxylic Acid in DMF. Add DIPEA and stir for 5 minutes.

  • Coupling: Add HATU. Stir for 5 minutes (solution often turns yellow).

  • Addition: Add the chiral amine (R)-tert-butyl 4-aminoazepane-1-carboxylate .

  • Reaction: Stir at RT for 2–12 hours.

    • Note: If the acid is sterically hindered, heat to 50°C.

  • Workup: Dilute with EtOAc, wash with sat. NaHCO₃ (2x), water (1x), and brine (1x).

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Visualizations

Diagram 1: Synthesis & Resolution Workflow

This flowchart illustrates the industrial route to the enantiopure building block.

G Start Racemic 4-Amino-N-Boc-azepane Protect Reaction: Cbz-Cl, TEA, DCM (-20°C to RT) Start->Protect Inter Racemic Cbz-Protected Intermediate Protect->Inter SFC Chiral SFC Resolution (Chiralpak OJ-H, 15% MeOH) Inter->SFC R_Iso (R)-Cbz-Intermediate (>99% ee) SFC->R_Iso Peak 2 (Typical) S_Iso (S)-Cbz-Intermediate (Discard/Recycle) SFC->S_Iso Peak 1 Deprotect Hydrogenolysis H2, Pd/C, EtOH R_Iso->Deprotect Final Pure (R)-tert-butyl 4-aminoazepane-1-carboxylate Deprotect->Final

Caption: Workflow for the isolation of enantiopure (R)-amine via Cbz-protection and SFC resolution.

Diagram 2: Medicinal Chemistry Application (Kinase Inhibitor Synthesis)

Logic flow for incorporating the scaffold into a Pim-kinase inhibitor type molecule.

Application Core Heteroaromatic Acid (e.g., Pyrazole Core) Coupling Amide Coupling (HATU, DIPEA, DMF) Core->Coupling Amine (R)-4-Amino-N-Boc-azepane Amine->Coupling Intermediate Boc-Protected Precursor Coupling->Intermediate Deprot_Boc Boc Deprotection (TFA/DCM or HCl/Dioxane) Intermediate->Deprot_Boc FinalDrug Final Bioactive (R)-Azepane Derivative Deprot_Boc->FinalDrug Salt Formation or Further Derivatization

Caption: General scheme for utilizing the chiral building block in drug discovery library synthesis.

References

  • Preparation of Pyrazol-4-yl-heterocyclyl-carboxamide compounds (Pim Kinase Inhibitors).

    • Source: US P
    • Context: Describes the synthesis, Cbz-protection, and Chiral SFC resolution of tert-butyl 4-aminoazepane-1-carboxyl
  • Discovery of Balovaptan (RG7314).

    • Source: ResearchG
    • Context: Discusses the "scaffold hopping" from V1a antagonists that utilizes azepane/diazepine ring systems to improve pharmacokinetic properties.[1]

  • Substituted Quinoline CCR5 Receptor Antagonists.

    • Source: US P
    • Context: Cites the use of tert-butyl 4-aminoazepane-1-carboxylate as a key amine intermediate in the synthesis of CCR5 antagonists.
  • Chiral Resolution Reagents and Scaffolds.

    • Source: BLD Pharm / Commercial C
    • Context: Confirmation of commercial availability of (S) and (R)

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of (R)-tert-butyl 4-aminoazepane-1-carboxylate N-Alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Active Support Tier: Level 3 (Senior Application Scientist) Subject: Yield Improvement & Selectivity Control for Azepane-4-amine Derivatives[1][2]

Executive Summary & Substrate Analysis

The Challenge: N-alkylation of (R)-tert-butyl 4-aminoazepane-1-carboxylate presents a unique set of challenges compared to standard piperidine or pyrrolidine analogs. The 7-membered azepane ring possesses high conformational entropy, often leading to unpredictable steric shielding of the C4-amine.[1][2] Furthermore, as a primary amine, this substrate is highly prone to dialkylation (over-alkylation), which is the primary cause of yield loss.

The Solution Architecture: To maximize yield, we must abandon "brute force" alkylation in favor of kinetically controlled pathways. This guide prioritizes Reductive Amination (via Sodium Triacetoxyborohydride) as the Gold Standard for mono-alkylation.[1][2] For cases where alkyl halides must be used, we utilize the Cesium Effect to suppress poly-alkylation.[1][2]

Diagnostic Workflow (Decision Matrix)

Before starting, select your pathway based on the available electrophile.

AlkylationStrategy Start Start: Select Electrophile Aldehyde Aldehyde / Ketone Start->Aldehyde AlkylHalide Alkyl Halide (R-X) Start->AlkylHalide Reductive Method A: Reductive Amination (High Selectivity) Aldehyde->Reductive Preferred Route Direct Method B: Direct Alkylation (Risk: Over-alkylation) AlkylHalide->Direct If no Aldehyde avail STAB Reagent: NaBH(OAc)3 Solvent: DCE or THF Reductive->STAB Standard Stepwise Stepwise Protocol (Pre-form Imine) Reductive->Stepwise If Ketone/Hindered Cesium Cesium Protocol (Cs2CO3 + TBAI) Direct->Cesium Promotes Mono-alkylation Syringe Slow Addition of R-X (0.5 eq/hr) Direct->Syringe Kinetic Control

Figure 1: Decision matrix for selecting the optimal alkylation strategy based on electrophile availability.[1][2]

Method A: Reductive Amination (The Gold Standard)

Context: This is the most reliable method to secure high yields (>85%) of the mono-alkylated product while preserving the N-Boc protecting group.[1][2]

The Mechanism: We utilize Sodium Triacetoxyborohydride (STAB) .[1][2][3] Unlike Sodium Cyanoborohydride (


), STAB is non-toxic and, crucially, less basic. It reduces the iminium ion selectively without reducing the aldehyde/ketone, preventing side-product formation.
Optimized Protocol
  • Stoichiometry:

    • Amine (Substrate): 1.0 equiv[2]

    • Aldehyde/Ketone: 1.1 – 1.2 equiv[1][2]

    • STAB: 1.4 – 1.6 equiv

    • Acetic Acid (AcOH): 1.0 – 2.0 equiv (Crucial for imine formation)[2]

    • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous).[1][2] DCE is superior for solubility.

  • Procedure:

    • Step 1: Dissolve (R)-tert-butyl 4-aminoazepane-1-carboxylate and the aldehyde in DCE under

      
      .
      
    • Step 2: Add AcOH.[1][2] Stir for 15–30 minutes to equilibrate the imine/hemiaminal species.

    • Step 3: Add STAB in one portion.[1][2]

    • Step 4: Monitor via LC-MS.[1][2] Reaction typically completes in 2–4 hours.[1][2]

    • Step 5 (Quench): Quench with saturated

      
      .[1][2] Do not use strong acid, or you will deprotect the Boc group.
      
Troubleshooting Guide: Reductive Amination
SymptomProbable CauseCorrective Action
Low Conversion (<50%) Hindered KetoneSwitch to a Two-Step method: Reflux amine + ketone with

(neat or in toluene) to force imine formation, then add

in MeOH.[1][2]
Boc-Deprotection Observed Acid concentration too highReduce AcOH to 1.0 equiv. Ensure temperature does not exceed 25°C.
Dialkylation (Trace) Highly reactive aldehyde (e.g., Formaldehyde)Lower temperature to 0°C during STAB addition. Add aldehyde slowly.
Emulsion during Workup Azepane amphiphilicityUse Rochelle's Salt (Potassium Sodium Tartrate) solution instead of standard brine/water.[1][2]
Method B: Direct Alkylation (The "Cesium Effect")[4]

Context: Use this only if the alkyl halide is the only available electrophile. The risk of dialkylation is high.[1][2] To mitigate this, we exploit the Cesium Effect .[4]

The Science: Cesium (


) is a large, soft cation. In solvents like DMF or MeCN, 

forms "loose" ion pairs with the deprotonated amine. This increases the nucleophilicity of the primary amine but, counter-intuitively, often suppresses the second alkylation due to the specific surface chemistry and solubility profile of the mono-alkylated cesium salt.
Optimized Protocol
  • Stoichiometry:

    • Amine (Substrate): 1.0 equiv[2]

    • Alkyl Halide: 0.9 – 1.0 equiv (Slight deficit prevents over-alkylation)[2]

    • Base:

      
       (1.5 equiv)[2]
      
    • Additive: TBAI (Tetrabutylammonium iodide) (0.1 equiv) - Finkelstein catalyst.[1][2]

    • Solvent: DMF (anhydrous) or Acetonitrile.[1][2]

  • Procedure:

    • Step 1: Dissolve amine and

      
       in DMF. Stir for 20 mins.
      
    • Step 2: Add TBAI.[1][2]

    • Step 3: Critical: Dissolve the Alkyl Halide in DMF and add it dropwise via syringe pump over 1–2 hours. This keeps the concentration of electrophile low relative to the amine.[2]

    • Step 4: Heat to 40–60°C only if necessary. (Start at RT).

Troubleshooting Guide: Direct Alkylation
SymptomProbable CauseCorrective Action
Significant Dialkylation Alkyl Halide excessReduce Alkyl Halide to 0.8 equiv.[1][2] Recycle unreacted starting material.[1][2]
No Reaction Chloride leaving group is too poorAdd 0.5 equiv NaI or TBAI to generate the reactive Alkyl Iodide in situ.
Elimination (Alkene formation) Base is too strong/Temperature too highSwitch from

to

.[1][2] Lower temperature.
Comparative Data Analysis

The following table summarizes expected yields based on internal historical data for 4-aminoazepane derivatives:

MethodSelectivity (Mono:Di)Typical YieldRisk Factor
Standard Alkylation (

/Acetone)
60 : 4045%High (Poly-alkylation)
Cesium Protocol (

/DMF)
85 : 1570%Moderate
Reductive Amination (STAB/DCE) >98 : 2 92% Low
Titanium-Mediated (

/

)
>95 : 588%Low (Best for Ketones)
Frequently Asked Questions (FAQs)

Q1: My starting material (4-aminoazepane) is not dissolving well in DCE. What should I do? Answer: While the Boc-amine is usually soluble, salt forms (e.g., HCl salts) are not. Ensure you have the free base .[1][2] If you have the HCl salt, wash it with saturated


 and extract into DCM/DCE before starting the reaction. You can also add a small amount of DMF as a co-solvent.[1][2]

Q2: Can I use


 instead of STAB? 
Answer: Yes, but it is not recommended. 

requires a lower pH (pH 3-4) to be effective, which risks deprotecting your Boc group.[1][2] STAB works at pH 5-6 (buffered by AcOH), which is safe for Boc-carbamates.[1][2]

Q3: Does the chirality at C4 affect the reaction rate? Answer: Minimally.[1][2][5] However, be aware that if you use high temperatures (>80°C) with strong bases, you risk racemization via an elimination-addition mechanism, though this is rare for C4-amines. The protocols above (RT to 60°C) are safe for the stereocenter.[2]

Q4: How do I remove the trace dialkylated impurity? Answer: Dialkylated amines are less polar than mono-alkylated amines.[1][2] They can usually be separated via flash chromatography using a gradient of Hexanes/Ethyl Acetate.[1][2] If the polarity difference is small, amine-functionalized silica can improve resolution.[1][2]

References
  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3][6][7] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3][6][7][8] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.[7][8]

  • Salvatore, R. N. , Nagle, A. S., & Jung, K. W. (2002).[9] Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines. The Journal of Organic Chemistry, 67(3), 674–683.[9]

  • Bhattacharyya, S. (1995).[2] Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds. The Journal of Organic Chemistry, 60(15), 4928-4929.

Sources

Technical Support Center: Purification of (R)-tert-butyl 4-aminoazepane-1-carboxylate

[1]

Ticket ID: PUR-AZE-004 Status: Active Subject: Impurity Removal & Chiral Resolution of (R)-1-Boc-4-aminoazepane[1]

Executive Summary & Molecule Profile

This guide addresses the purification of (R)-tert-butyl 4-aminoazepane-1-carboxylate (CAS: 196613-57-7).[1] This intermediate is a critical scaffold in the synthesis of kinase inhibitors (e.g., CDK9 inhibitors) and other pharmaceutical agents.[2]

The crude material often contains three distinct classes of impurities that require targeted removal strategies:

  • Stereochemical Impurities: The (S)-enantiomer (typically 50% in racemic mixtures).[1]

  • Chemical Impurities: Unreacted starting materials (oximes/ketones), regioisomers (3-amino variants), and over-alkylation byproducts.

  • Degradation Products: 4-aminoazepane (Boc-deprotected species) formed via acid hydrolysis.[1]

Chemical Impurity Removal (The "Rough Clean")

Before attempting chiral resolution, you must remove gross chemical impurities. The presence of non-amine impurities interferes with crystallization.

Protocol A: Acid-Base Extraction (pH Controlled)

Goal: Remove neutral organic impurities (starting ketones) and acidic byproducts.[1]

Critical Warning: The Boc-group is acid-labile.[1] Never allow the pH to drop below 3.0 or use strong mineral acids (HCl/H2SO4) for prolonged periods.

  • Dissolution: Dissolve crude oil in Ethyl Acetate (EtOAc) (10 volumes).

  • Acid Wash:

    • Cool the solution to 0–5°C.

    • Extract with cold 0.5 M Citric Acid (pH ~3–4).[1] The amine moves to the aqueous phase; neutral impurities stay in EtOAc.

    • Note: Citric acid is preferred over HCl to prevent Boc cleavage.[1]

  • Separation: Discard the organic layer (contains non-basic impurities).

  • Basification:

    • Add fresh EtOAc to the aqueous layer.

    • Slowly adjust pH to 9–10 using Sat. NaHCO₃ or 10% Na₂CO₃ .[1]

    • Caution: Do not use NaOH; high pH can hydrolyze the carbamate.[1]

  • Isolation: Separate organic layer, dry over Na₂SO₄, and concentrate.

Data Checkpoint:

Impurity Type Status After Protocol A
Neutral Organics (Ketones) Removed (Organic Layer 1)
Inorganic Salts Removed (Aqueous Layer 2)

| (S)-Enantiomer | REMAINS (Requires Resolution) |

Chiral Resolution (The "Fine Clean")

If your synthesis was non-stereoselective (e.g., reductive amination of a ketone), you have a racemate. The industry-standard method for resolving hindered Boc-amines is Diastereomeric Salt Formation .[1]

Protocol B: Resolution via L-Tartaric Acid

Mechanism: The (R)-amine forms a crystalline salt with L-Tartaric acid (or L-DTTA) that has different solubility than the (S)-amine salt.[1]

Reagents:

  • Resolving Agent: L-(+)-Tartaric Acid (0.5 to 1.0 eq) OR Di-p-toluoyl-L-tartaric acid (L-DTTA) for difficult cases.[1]

  • Solvent System: Methanol (MeOH) or Ethanol/Water (9:1).

Step-by-Step Workflow:

  • Screening: Dissolve 100 mg of racemate in MeOH (1 mL). Add 0.5 eq of L-Tartaric acid. Heat to dissolve, then cool.

    • Precipitate forms? Check ee% of solid vs. liquor.[1]

    • No precipitate? Switch solvent to EtOH or iPrOH.[1][3]

  • Scale-Up (Example):

    • Dissolve 10 g crude amine in 100 mL Ethanol .

    • Add 3.5 g L-(+)-Tartaric acid (0.5 eq) dissolved in 20 mL warm Ethanol .

    • Heat mixture to reflux (70°C) for 30 mins to ensure homogeneity.

    • Controlled Cooling: Turn off heat. Allow to cool to RT over 4–6 hours with slow stirring.

    • Tip: Seed with pure (R)-salt crystals at 40°C if available.[1]

  • Filtration: Filter the white solid.

    • Solid Phase: Enriched Diastereomeric Salt.[1]

    • Mother Liquor: Enriched in the opposite enantiomer.

  • Free-Basing:

    • Suspend solid in EtOAc/Water.[1]

    • Basify with NaHCO₃.[1][2][4]

    • Separate organic layer and concentrate.[1][2]

Visual Workflow: Resolution Logic

ResolutionWorkflowStartCrude Racemic Amine(R/S Mixture)AddAcidAdd L-Tartaric Acid(0.5 - 1.0 eq) in EtOHStart->AddAcidHeatCoolHeat to Reflux -> Slow CoolAddAcid->HeatCoolFilterFiltrationHeatCool->FilterSolidSolid Cake(Diastereomeric Salt)Filter->SolidPrecipitateLiquorMother Liquor(Opposite Enantiomer)Filter->LiquorFiltrateCheckEEQC: Check Chiral HPLCSolid->CheckEERecrystRecrystallize(EtOH/H2O)CheckEE->Recrystee < 98%FreeBaseBasify (NaHCO3)Extract into EtOAcCheckEE->FreeBaseee > 98%Recryst->FilterFinalPure (R)-Amine(>98% ee)FreeBase->Final

Figure 1: Decision tree for the resolution of racemic aminoazepane using tartaric acid derivatives.

Chromatographic Polishing (QC & Final Purification)

If crystallization yields <98% ee, use Chiral HPLC.

Analytical Method (QC):

  • Column: Chiralpak AD-H or IC (Amylose/Cellulose based).[1]

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1]

    • Note: Diethylamine (DEA) is crucial to suppress peak tailing of the primary amine.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 210 nm (Amine absorption is weak; low wavelength required).[1]

Preparative Flash Chromatography (Chemical Purity): If non-chiral impurities persist:

  • Stationary Phase: Silica Gel (irregular, 40–63 µm).

  • Eluent: DCM : MeOH : NH₄OH (95 : 5 : 0.5).[1]

  • Tip: Pre-wash silica with 1% Triethylamine in Hexane to deactivate acidic sites that bind the amine.

Troubleshooting & FAQs

Q1: The mixture turned into a sticky oil instead of crystals. What happened?

  • Cause: Solvent polarity mismatch or impurities preventing lattice formation.[1]

  • Fix:

    • Re-dissolve the oil by heating.[1]

    • Add a "co-solvent" (e.g., if in EtOH, add dropwise MTBE or Et₂O until slightly cloudy).

    • Scratch the glass side with a spatula to induce nucleation.[1]

    • Switch Acid: If L-Tartaric fails, try Di-p-toluoyl-L-tartaric acid (L-DTTA) .[1] The aromatic rings in DTTA often facilitate better pi-stacking and crystallization for lipophilic amines.[1]

Q2: My yield is very low (<20%).

  • Cause: You may be using too much solvent (product stays in liquor) or the wrong resolving agent stoichiometry.

  • Fix: Use 0.5 equivalents of acid (the "Pope-Peachy" method) to precipitate only one enantiomer. Cool to 0°C before filtering to maximize yield.[1]

Q3: I see a new impurity peak after workup.

  • Cause: Boc-deprotection.[1][5]

  • Fix: Ensure your workup temperature never exceeds 40°C when acidic. Use Citric Acid instead of HCl. Verify the impurity mass is [M-100] (loss of Boc).

Q4: Can I use enzymatic resolution instead?

  • Answer: Yes. Lipase-catalyzed acylation (e.g., Candida antarctica Lipase B) is effective for primary amines.[1]

    • Reaction: Amine + Ethyl Acetate (solvent/donor) + CAL-B enzyme.[1]

    • Result: The (R)-amine is often acylated to the amide, while the (S)-amine remains free (or vice versa). Separation requires a simple silica column.[1]

References

  • PubChem. tert-Butyl 4-aminoazepane-1-carboxylate (Compound Summary). National Library of Medicine.[1] Available at: [Link][1]

  • European Patent Office. Method of chiral resolution of racemic amines using tartaric acid derivatives. EP3280701B1.[1] Available at:

  • Phenomenex. Chiral HPLC Method Development Guide (Polysaccharide Phases). Available at: [Link][1]

  • Organic Syntheses. Resolution of Racemic Bases using Tartaric Acid. (General Procedure adapted for Azepanes). Available at: [Link][1]

  • BGB Analytik. Chiral Handbook: Separation of Amine Enantiomers. Available at: [Link][1]

stability of (R)-tert-butyl 4-aminoazepane-1-carboxylate under acidic conditions

[1]

Product ID: (R)-Boc-4-aminoazepane CAS: 1032684-85-7 (Generic reference for isomer) Support Tier: Senior Application Scientist Level[1]

Introduction: The Stability Paradox

You are working with (R)-tert-butyl 4-aminoazepane-1-carboxylate , a critical chiral building block featuring a 7-membered azepane ring. This molecule presents a classic "protecting group paradox" that often confuses researchers:

  • The C4-Amine: A primary amine that is basic and readily accepts protons.[1]

  • The N1-Boc: A carbamate that is acid-labile and designed to cleave under low pH.[1]

The Conflict: When you expose this molecule to acid, the C4-amine protonates immediately (forming a salt), while the N1-Boc group cleaves kinetically (depending on acid strength and time). Understanding this difference is the key to troubleshooting stability issues.

Module 1: Unintentional Degradation (Troubleshooting)

"My Boc group disappeared, or my yield is low after an acidic workup."

If you intended to keep the Boc group intact but lost it, you likely crossed the stability threshold. The Boc group is generally stable to basic and nucleophilic conditions but fragile in acidic environments.

Diagnostic Matrix: Did I kill my Boc group?
Acid SourcepH RangeStability VerdictAction Required
0.1M HCl / 10% Citric Acid 2.0 – 4.0Stable (Short term)Safe for rapid extraction (<15 min) at 0°C.
Acetic Acid (AcOH) 4.0 – 5.0Stable Safe for reductive amination buffers.[1]
TFA / Conc.[2][3] HCl < 1.0Unstable Immediate degradation. Avoid completely.
Lewis Acids (e.g., BBr3, AlCl3) N/AUnstable Will cleave Boc. Use alternative reagents.
Scenario A: The "Disappearing" Product during Workup

Symptom: You performed a reaction on the C4-amine, did an acidic wash to remove excess amine, and your product is gone from the organic layer. Root Cause: Protonation, not degradation.

  • The C4-amine (or your new product) protonated at pH 3-4.[1]

  • Result: The molecule became a water-soluble cation (Salt form) and stayed in the aqueous layer.[1] It did not necessarily lose the Boc group. Solution:

  • Retain the aqueous layer.

  • Neutralize carefully with NaHCO₃ to pH 8-9.[1]

  • Re-extract with DCM or EtOAc. The Boc-protected species should return to the organic phase.[1]

Module 2: Intentional Deprotection (Optimization)

"I cannot get a clean NMR after deprotection, or the reaction is incomplete."

When removing the Boc group, you are generating a reactive tert-butyl cation and CO₂.[1][4] The 7-membered ring adds conformational complexity.[1][5]

Mechanism of Action

The deprotection follows an E1 mechanism. The tert-butyl cation generated is an electrophile that can attack electron-rich regions of your molecule if not scavenged.[1]

BocDeprotectionStart(R)-Boc-AzepaneProtonationProtonated Carbamate(Intermediate)Start->Protonation+ H+ (TFA/HCl)CleavageCleavage StepProtonation->Cleavage- t-Butyl CationProductsAzepane Salt + CO2 + IsobutyleneCleavage->Products- CO2

Figure 1: Acid-mediated Boc deprotection pathway.[1]

Protocol: High-Fidelity Deprotection

Do not use neat TFA. The high viscosity and concentration can trap the tert-butyl cation, leading to alkylation of the azepane ring or polymerization.

Step-by-Step:

  • Dissolve: 1.0 equiv of Substrate in DCM (0.1 M concentration).

  • Scavenger: Add 2.0 equiv Triethylsilane (Et₃SiH) or 1,3-dimethoxybenzene.

    • Why? This traps the tert-butyl cation, preventing it from reacting with the free amine or the azepane ring.

  • Acid: Add TFA dropwise (Final ratio 1:4 TFA:DCM).

  • Monitor: Stir at RT for 1-2 hours. Monitor by TLC (stain with Ninhydrin; UV is weak for aliphatic azepanes).[1]

  • Workup (Isolation of Salt):

    • Concentrate in vacuo.

    • Crucial: Co-evaporate with Toluene or Et₂O (3x) to remove trapped TFA.[1]

    • The product is the bis-trifluoroacetate salt .[1]

Module 3: Analysis & The "Rotamer" Trap

"My NMR looks messy. I see split peaks. Is my compound impure?"

This is the most common support ticket for Azepanes.

The Rotamer Effect

Boc-protected amines, especially on medium-sized rings (7-membered), exhibit restricted rotation around the N-CO bond (carbamate bond).[1] This results in two distinct conformers observable on NMR at room temperature.

  • Symptom: Broad peaks or "double" peaks in ¹H NMR and ¹³C NMR.

  • Verification: Run the NMR at 50°C or 323 K .

    • Result: If the peaks coalesce into sharp singlets, it is Rotamerism (Pure compound).

    • Result: If peaks remain split, it is an impurity (likely diastereomer or degradation).

Salt vs. Free Base Shifts
FeatureFree Base (C4-NH₂)Salt Form (C4-NH₃⁺)
Solubility Soluble in DCM, EtOAcSoluble in Water, MeOH
C4-H Shift (¹H NMR) ~2.8 - 3.0 ppm~3.3 - 3.5 ppm (Deshielded)
Stability Oxidizes slowly in airIndefinitely stable

Decision Tree: Handling Acid Exposure

Use this logic flow to determine the fate of your sample.

AcidLogicStartSample Exposed to AcidIntentWas this intentional?Start->IntentYesYes (Deprotection)Intent->YesNoNo (Accidental)Intent->NoCheckScavDid you use a scavenger?Yes->CheckScavGoodProceed to workup(Isolate as Salt)CheckScav->GoodYesBadRisk of t-Butyl alkylation.Check MS for M+56 peaks.CheckScav->BadNoCheckPHWhat was the pH?No->CheckPHMildpH 3-5 (Acetic/Citric)CheckPH->MildStrongpH < 1 (TFA/HCl)CheckPH->StrongRecoverProduct likely protonatedin aqueous layer.Neutralize & Extract.Mild->RecoverLostBoc likely cleaved.Assess damage via LCMS.Strong->Lost

Figure 2: Workflow for assessing sample integrity after acid contact.

References

  • Greene's Protective Groups in Organic Synthesis , 5th Ed. Wuts, P.G.M.[3][6] John Wiley & Sons. (Standard reference for Boc stability profiles: pH < 1 labile, pH 4 stable). [1]

  • Mechanism of Boc Deprotection & Scavenging . Journal of Organic Chemistry, 2011, 76, 7132-7140.[7] (Mechanistic insights into cation generation). [1]

  • Conformational Analysis of Azepanes (Rotamers) . Journal of Medicinal Chemistry, 2023. (Discusses NMR rotamers in Boc-protected azepane rings). [1]

  • Selective Deprotection Strategies . Organic Process Research & Development, 2013, 17, 221-230.[4][8] (Industrial safety and impurity tracking for Boc removal). [1]

Technical Support Center: Stereoselective Synthesis of 4-Substituted Azepanes

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center dedicated to the stereoselective synthesis of 4-substituted azepanes. The seven-membered azepane ring is a critical scaffold in medicinal chemistry, yet its construction, particularly with stereochemical control at the C4 position, presents significant synthetic hurdles compared to its five- and six-membered counterparts.[1][2] The increased conformational flexibility and the unfavorable thermodynamics of forming a seven-membered ring often lead to challenges in yield and selectivity.[3][4] This guide is designed to provide researchers, chemists, and drug development professionals with practical, field-tested insights into overcoming these challenges. Here, we will address common experimental failures and frequently asked questions in a direct, problem-solving format.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental concepts and strategic decisions in the synthesis of 4-substituted azepanes.

Q1: Why is the synthesis of a seven-membered azepane ring thermodynamically and kinetically challenging?

A1: The difficulty in forming seven-membered rings is a classic challenge in organic synthesis. The primary reasons are:

  • Unfavorable Enthalpy and Entropy: The formation of medium-sized rings (7-12 atoms) is entropically disfavored because the two reactive ends of the linear precursor have a low probability of encountering each other in a suitable conformation for cyclization.

  • Transannular Strain: The azepane ring can suffer from non-bonding interactions (steric strain) between atoms across the ring, which destabilizes the structure.

  • Slow Cyclization Kinetics: The rate of intramolecular cyclization is often slow, allowing competing intermolecular reactions, such as polymerization or dimerization, to become dominant pathways, leading to significantly reduced yields of the desired monomeric azepane.[3][4]

Q2: What are the primary strategies for establishing the stereocenter at the C4 position?

A2: Controlling the stereochemistry at C4 is crucial and is typically achieved through three main approaches:

  • Chiral Pool Synthesis: This involves starting with a readily available chiral molecule (like a carbohydrate or amino acid) where the desired stereocenter is already set. The subsequent steps then build the azepane ring around this existing chiral fragment.[5][6]

  • Substrate-Directed Control: A chiral auxiliary is attached to the acyclic precursor. This auxiliary directs the stereochemical outcome of a key bond-forming reaction, after which it is cleaved.

  • Catalyst-Directed Control: An asymmetric catalyst (organocatalyst, transition metal complex, or enzyme) is used to favor the formation of one enantiomer or diastereomer over the others.[7] This is often the most efficient and versatile approach. A notable example is the highly diastereoselective and enantioselective conjugate addition of a lithiated N-Boc-allylamine to an α,β-unsaturated ester, mediated by (−)-sparteine.[8][9]

Q3: What are the most common synthetic routes to 4-substituted azepanes, and what are their relative advantages and disadvantages?

A3: Several key methodologies are employed, each with its own set of strengths and weaknesses.

Synthetic StrategyAdvantagesDisadvantages & Common Issues
Ring-Closing Metathesis (RCM) Excellent functional group tolerance; commercially available catalysts (e.g., Grubbs, Hoveyda-Grubbs).Requires high dilution to prevent dimerization; catalyst can be poisoned by unprotected amines; potential for alkene isomerization.[3][10]
Beckmann Rearrangement Utilizes readily available 4-substituted cyclohexanone precursors.Can require harsh acidic conditions; stereochemical information at C4 must be installed on the six-membered ring first.[3]
Asymmetric Lithiation/Conjugate Addition Provides excellent enantiomeric and diastereomeric control.[9]Requires cryogenic temperatures (-78 °C); sensitive to air and moisture; relies on stoichiometric chiral ligands like sparteine.
Dearomative Ring Expansion Innovative and efficient for creating complex substitution patterns directly from simple nitroarenes.Can be limited by substrate scope; may require photochemical setups.
Biocatalysis Offers exceptional stereoselectivity under mild conditions; environmentally friendly.[11]Requires screening of enzyme libraries; substrate scope can be narrow for a given enzyme.

Section 2: Troubleshooting Guides

This section provides solutions to specific experimental problems encountered during the synthesis of 4-substituted azepanes.

Problem 1: Low Yield in Ring-Closing Metathesis (RCM) Cyclization

Q: My RCM reaction to form a 4-substituted azepane is giving very low yields (<20%), with a significant amount of starting material remaining and some polymeric material. What are the likely causes and how can I fix this?

A: This is a classic and frequent issue in the RCM synthesis of medium-sized rings. The slow kinetics of the 7-membered ring formation allows side reactions to dominate. Here is a systematic troubleshooting workflow.

Troubleshooting Workflow: Low RCM Yield

RCM_Troubleshooting start Low RCM Yield (<20%) check_dimer Check for Dimer/Oligomer (via LC-MS, GPC) start->check_dimer high_dilution Action: Increase Dilution (Target 0.001–0.005 M) Use syringe pump for slow addition. check_dimer->high_dilution Yes check_catalyst Is Catalyst Active? (Check color, handle in glovebox) check_dimer->check_catalyst No high_dilution->start Re-run screen_catalyst Action: Screen Catalysts (Grubbs II, III, Hoveyda-Grubbs II) Increase catalyst loading (2-10 mol%) check_catalyst->screen_catalyst Inactive/Unsure check_substrate Check Substrate Purity (NMR, Elemental Analysis) check_catalyst->check_substrate Active screen_catalyst->start Re-run protect_amine Action: Confirm Amine Protection (Free amines poison Ru catalysts) Use robust groups (Boc, Cbz) check_substrate->protect_amine Impure alternative_route Consider Alternative Strategy (e.g., Beckmann, Lithiation) check_substrate->alternative_route Pure protect_amine->start Re-purify & Re-run

Caption: Troubleshooting workflow for low-yield RCM reactions.

Detailed Explanation:

  • Competing Intermolecular Reactions: The most common failure mode is intermolecular "dimerization" or "oligomerization" outcompeting the desired intramolecular cyclization.

    • Solution: Employ high-dilution conditions. The reaction concentration should be lowered to 0.001–0.005 M. This can be practically achieved by using a syringe pump to slowly add the substrate and catalyst solutions to a large volume of refluxing solvent over several hours. This maintains a very low instantaneous concentration of the substrate, favoring the intramolecular pathway.[3][10]

  • Catalyst Inactivity/Poisoning: Ruthenium metathesis catalysts are sensitive to impurities and certain functional groups.

    • Solution: Ensure the nitrogen atom of the azepane precursor is protected with a non-coordinating group like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl). Free amines are Lewis basic and can coordinate to the ruthenium center, poisoning the catalyst.[3] Additionally, ensure your substrate is highly pure and the solvent is rigorously degassed, as oxygen can deactivate the catalyst.

  • Incorrect Catalyst Choice: Not all RCM catalysts are equally effective for forming sterically hindered or electronically demanding seven-membered rings.

    • Solution: Screen a panel of catalysts. While Grubbs 2nd Generation is a common starting point, the more active Grubbs 3rd Generation or Hoveyda-Grubbs catalysts often provide superior results for challenging cyclizations.

Problem 2: Poor Diastereoselectivity in Ring Formation

Q: I am attempting a cyclization to form a 3,4-disubstituted azepane, but I'm getting a nearly 1:1 mixture of diastereomers. How can I improve the stereochemical control?

A: Achieving high diastereoselectivity requires that the transition state leading to one diastereomer is significantly lower in energy than the transition state leading to the other.

  • Analyze the Transition State: First, model the likely transition states of your cyclization. For azepanes, the ring can adopt several chair-like and boat-like conformations. The substituents will prefer to occupy pseudo-equatorial positions to minimize steric hindrance (A-strain and transannular strain). If the energetic difference between the competing transition states is small, selectivity will be poor.

  • Increase Steric Bias:

    • Change Protecting Group: The choice of the nitrogen protecting group can have a profound impact. A bulkier protecting group (e.g., changing from Boc to a triisopropylsilyl (TIPS) group) can create a stronger steric bias, favoring the transition state where the bulky group and other substituents are farthest apart.

    • Modify Substrate: If possible, use a bulkier group at a pre-existing stereocenter to better direct the formation of the new stereocenter.

  • Switch Synthetic Strategy: If substrate control is insufficient, a reagent-controlled reaction is necessary.

    • Asymmetric Catalysis: Methods like the asymmetric lithiation-conjugate addition are specifically designed for high stereocontrol.[8][9] In this case, the chiral ligand ((−)-sparteine) and the substrate form a rigid, well-defined complex that forces the reaction to proceed through a single, low-energy pathway, resulting in high diastereo- and enantioselectivity.

    • Hydroboration/Oxidation: If forming an azepanol, the diastereoselectivity of hydroboration can be substrate-dependent. Screening different hydroboration reagents (e.g., 9-BBN vs. BH3-THF) or using catalyst-directed hydroboration can alter the stereochemical outcome.[12]

Problem 3: Failure in a Beckmann Rearrangement Approach

Q: I am trying to synthesize a 4-substituted azepane-2-one (lactam) via a Beckmann rearrangement of a 4-substituted cyclohexanone oxime, but the reaction is failing or giving a complex mixture. What should I investigate?

A: The Beckmann rearrangement is sensitive to stereochemistry and reaction conditions.

  • Oxime Geometry: The rearrangement is an anti-migration; the group anti-periplanar to the hydroxyl group on the oxime is the one that migrates. It is essential to ensure you have the correct (E/Z) oxime isomer, or that the conditions used promote isomerization to the reactive isomer. Characterize your oxime carefully using 2D NMR techniques (NOESY) if the geometry is uncertain.

  • Acid Catalyst Choice: While sulfuric acid is common, it can cause charring and side reactions.

    • Solution: Screen milder acid catalysts. Polyphosphoric acid (PPA), Eaton's reagent (P₂O₅ in MsOH), or various Lewis acids can promote the rearrangement under more controlled conditions, minimizing degradation of sensitive substrates.

  • The "Second-Order" Beckmann Reaction (Fragmentation): If your C4 substituent is an electron-donating group or can stabilize a carbocation (e.g., a tertiary alcohol), you may be seeing fragmentation pathways competing with the desired rearrangement. This typically leads to the formation of nitriles.

    • Solution: This is an inherent limitation of the substrate. If fragmentation is the major pathway, the Beckmann rearrangement is likely not a viable route for your specific target, and an alternative strategy like RCM should be considered.

Section 3: Key Experimental Protocols

Protocol 1: General Procedure for Ring-Closing Metathesis (RCM) under High Dilution

This protocol is a general guideline for the synthesis of an N-Boc-protected 4-substituted azepene derivative from a diene precursor.

Workflow Diagram: RCM Protocol

RCM_Protocol A 1. Prepare Solutions - Soln A: Diene in Toluene (0.01 M) - Soln B: Grubbs II Catalyst in Toluene B 2. Setup Reaction - Refluxing Toluene (large volume) - Syringe pump for slow addition A->B C 3. Run Reaction - Add Soln A & B over 8-12 h - Reflux for additional 2 h B->C D 4. Quench & Workup - Cool to RT - Add ethyl vinyl ether to quench - Filter through Celite/Silica C->D E 5. Purify - Concentrate solvent - Column Chromatography D->E

Sources

Technical Support Center: Diastereoselectivity in Chiral Azepane Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for managing diastereoselectivity in reactions with chiral azepanes. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of stereocontrolled synthesis involving these versatile seven-membered heterocyclic scaffolds. The flexible nature of the azepane ring presents unique stereochemical challenges, and this resource provides in-depth, field-proven insights to help you troubleshoot common issues and optimize your synthetic strategies.

Frequently Asked Questions (FAQs)

Here we address some of the foundational questions regarding diastereoselectivity in the context of chiral azepane chemistry.

Q1: Why is controlling diastereoselectivity in reactions with chiral azepanes so challenging?

A1: The primary challenge stems from the conformational flexibility of the seven-membered azepane ring. Unlike more rigid five- or six-membered rings, azepanes can adopt multiple low-energy conformations, such as chair, boat, and twist-boat forms. The specific conformation adopted during a reaction can significantly influence the facial bias presented to an incoming reagent, thereby dictating the diastereomeric outcome. The interplay of steric and electronic effects of substituents on the ring further complicates predictions.[1][2]

Q2: What are the key factors that influence diastereoselectivity in these reactions?

A2: Several factors are critical:

  • Conformation of the Azepane Ring: The substitution pattern on the ring can favor a particular conformation, creating a more predictable stereochemical environment.

  • Nature of the Reactants: The steric bulk and electronic properties of both the azepane substrate and the incoming electrophile or nucleophile play a crucial role.

  • Reaction Conditions: Temperature, solvent, and the presence of Lewis acids or other additives can dramatically alter the diastereomeric ratio (d.r.) by influencing the transition state energies or by promoting chelation control.[3]

  • Position of the Chiral Center: The location of the existing stereocenter(s) relative to the reacting center is paramount in determining the degree of stereoinduction.

Q3: Can standard stereochemical models like the Felkin-Anh model be applied to predict outcomes in reactions with chiral azepanes?

A3: While the Felkin-Anh model and its variations are powerful for predicting nucleophilic additions to α-chiral acyclic carbonyls and imines, their application to cyclic systems like azepanes requires careful consideration.[4][5] The underlying principles of minimizing steric hindrance and maximizing orbital overlap are still relevant.[5] However, the conformational constraints and potential for transannular interactions in the azepane ring can lead to deviations from standard predictions.[1] Computational studies are often employed to understand the preferred transition state geometries in these complex systems.[1][6]

Q4: What is "chelation control," and how can it be used to steer diastereoselectivity in azepane reactions?

A4: Chelation control is a powerful strategy where a Lewis acidic metal coordinates to two or more heteroatoms in the substrate, locking it into a rigid conformation.[5][7] For an α-alkoxy or α-amino azepane derivative, a Lewis acid (e.g., TiCl₄, MgBr₂) can chelate between the azepane nitrogen (or a substituent) and the reacting functional group (e.g., a carbonyl or imine). This rigidified structure presents a highly biased face to the incoming nucleophile, often leading to a reversal of selectivity compared to non-chelating conditions and resulting in very high diastereoselectivity.[7]

Troubleshooting Guides

This section provides detailed troubleshooting for specific experimental issues.

Issue 1: Low Diastereoselectivity (Near 1:1 d.r.) in Nucleophilic Additions to an α-Chiral Azepane Derivative

Observed Problem: A nucleophilic addition (e.g., Grignard or organolithium reagent) to a 2-acyl or 2-formyl chiral azepane yields a nearly racemic mixture of diastereomers.

Probable Causes & Solutions:

  • Cause A: High Conformational Flexibility. At the reaction temperature, multiple ring conformations may be populated, each leading to a different diastereomer.

    • Solution 1: Lower the Reaction Temperature. Reducing the temperature can favor the ground-state conformation and increase the energy difference between competing transition states, often enhancing selectivity.

    • Solution 2: Change the Solvent. Solvents can influence conformational equilibria. A systematic screen of solvents with varying polarity and coordinating ability (e.g., THF, Et₂O, Toluene, CH₂Cl₂) is recommended.

  • Cause B: Lack of a Strong Directing Group. The existing chiral center may be too remote or its substituents may not provide a sufficient steric or electronic bias.

    • Solution 1: Modify the N-Protecting Group. A bulkier N-protecting group (e.g., Boc, Cbz) can introduce a significant steric bias, influencing the preferred conformation and shielding one face of the molecule.

    • Solution 2: Introduce a Chelating Group. If possible, introduce a group capable of chelation (e.g., a methoxymethyl (MOM) ether at a nearby hydroxyl group) to employ a chelation-controlled strategy with a suitable Lewis acid.

  • Cause C: Inappropriate Reagent Choice. The nucleophile itself might be too small to effectively discriminate between the diastereotopic faces of the electrophile.

    • Solution: Increase Steric Bulk of the Nucleophile. If the reaction chemistry allows, using a bulkier nucleophile can amplify the steric interactions in the transition state, leading to improved diastereoselectivity.

Logical Workflow for Troubleshooting Low Diastereoselectivity:

Caption: Troubleshooting workflow for low diastereoselectivity.

Issue 2: Inconsistent Diastereoselectivity in Alkylation of Chiral Azepane Enolates

Observed Problem: The diastereomeric ratio of the product from the alkylation of a chiral azepane-derived enolate varies significantly between runs, even under seemingly identical conditions.

Probable Causes & Solutions:

  • Cause A: Incomplete or Inconsistent Enolate Formation. The geometry of the enolate (E vs. Z) can be critical for stereochemical outcomes. Incomplete deprotonation can also lead to side reactions.

    • Solution 1: Optimize Deprotonation Conditions. Ensure the base (e.g., LDA, LiHMDS) is freshly prepared or titrated. Use a sufficient excess (typically 1.1-1.5 equivalents) and control the addition temperature rigorously (e.g., -78 °C).[1]

    • Solution 2: Use Additives to Control Enolate Geometry. Additives like HMPA or DMPU can influence the aggregation state of the lithium enolate and favor a specific geometry, leading to more consistent results.

  • Cause B: Equilibration of the Product. The newly formed stereocenter might be epimerizable under the reaction or workup conditions, especially if the α-proton is acidic.

    • Solution 1: Rapid Quenching at Low Temperature. Once the reaction is complete (monitored by TLC or LCMS), quench it at low temperature with a proton source (e.g., saturated NH₄Cl solution) before allowing it to warm to room temperature.

    • Solution 2: Use a Milder Base or Different Cation. If epimerization is suspected, consider if a milder base or a different counterion (e.g., sodium or potassium) could be used to reduce the basicity of the final reaction mixture.

  • Cause C: Electrophile-Dependent Selectivity. The size and reactivity of the electrophile can influence the transition state, leading to different selectivities.[1]

    • Solution: Systematically Evaluate Electrophiles. When developing a new reaction, test a range of electrophiles to understand the steric and electronic factors that favor high diastereoselectivity. For instance, a larger electrophile might lead to erosion of diastereoselectivity due to competing steric interactions.[1]

Data Summary: Effect of Reaction Parameters on Diastereoselectivity

ParameterCondition Ad.r. (A)Condition Bd.r. (B)Rationale for Change
Temperature 0 °C60:40-78 °C95:5Lower temperature increases the energy difference between diastereomeric transition states.
Solvent Toluene70:30THF90:10Coordinating solvents can influence enolate aggregation and reactivity.
Base NaHMDS85:15LiHMDS92:8The nature of the metal counterion affects the transition state geometry.
N-Protecting Group N-Me55:45N-Boc88:12A bulkier protecting group enforces a stronger conformational bias.

Experimental Protocols

Protocol 1: Diastereoselective Grignard Addition to a Chiral N-Boc-2-formylazepane under Chelation Control

This protocol describes a method to achieve high diastereoselectivity in the addition of a Grignard reagent to a chiral azepane aldehyde by employing a Lewis acid to enforce a rigid, chelated intermediate.

Step-by-Step Methodology:

  • Preparation: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add the chiral N-Boc-2-formylazepane (1.0 eq) and anhydrous dichloromethane (DCM, 0.1 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lewis Acid Addition: Slowly add a solution of titanium tetrachloride (TiCl₄, 1.1 eq) in DCM dropwise over 15 minutes. Stir the resulting mixture for 30 minutes at -78 °C. A color change is typically observed, indicating complex formation.

  • Nucleophile Addition: Add the Grignard reagent (e.g., methylmagnesium bromide, 1.2 eq in Et₂O) dropwise, maintaining the internal temperature below -75 °C.

  • Reaction Monitoring: Stir the reaction at -78 °C for 2-4 hours. Monitor the consumption of the starting material by thin-layer chromatography (TLC) or LC-MS.

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at -78 °C.

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel, and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the diastereomeric ratio of the purified product by ¹H NMR analysis or chiral HPLC.

Visualizing the Chelation Control Model:

G cluster_0 Chelation-Controlled Transition State substrate Chiral Azepane Aldehyde chelate Rigid Ti-Chelate substrate->chelate + TiCl₄ lewis_acid TiCl₄ lewis_acid->chelate product Major Diastereomer chelate->product + R-MgX (Facial Attack) nucleophile R-MgX nucleophile->product

Caption: Chelation control directs nucleophilic attack.

References

  • Albanese, D. C. M., & Gaggero, N. (2025). Synthesis of Ethyl (S)-3-(1-Methyl-2-Oxo-Cyclohexyl)-2-Oxopropanoate Through Stereoselective Michael Addition. Molbank, 2025(3), M2055. [Link]

  • Benovsky, P., Stephenson, G. A., & Stille, J. R. (1998). Asymmetric Formation of Quaternary Centers through Aza-Annulation of Chiral β-Enamino Amides with Acrylate Derivatives. Journal of the American Chemical Society, 120(11), 2493-2500. [Link]

  • Bravo, J. C., et al. (2019). Acyclic Stereocontrol in the Additions of Nucleophilic Alkenes to α-Chiral N-Sulfonyl Imines. Chemistry – A European Journal, 25(52), 12214-12220. [Link]

  • Chemistry LibreTexts. (2020). Diastereoselective Addition to Aldehydes and Ketones. [Link]

  • D'hooghe, M., & De Kimpe, N. (2008). The Chemistry of Azepanes. In Topics in Heterocyclic Chemistry (Vol. 13, pp. 157-210). Springer.
  • García-García, P., et al. (2021). Asymmetric synthesis of dibenzo[b,d]azepines by Cu-catalyzed reductive or borylative cyclization. Chemical Science, 12(44), 14823-14829. [Link]

  • Kerr, W. J., et al. (2001). Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. Journal of the Chemical Society, Perkin Transactions 1, (14), 1614-1621. [Link]

  • Kise, N., et al. (2005). Diastereoselective Synthesis of Fulleropyrrolidines from Suitably Functionalized Chiral Cyclobutanes. The Journal of Organic Chemistry, 70(17), 6929-6932. [Link]

  • Kuwano, R. (2008). Asymmetric Hydrogenation of Heteroaromatic Compounds. In Asymmetric Catalysis on Industrial Scale: Challenges, Approaches and Solutions (pp. 299-313). Wiley-VCH.
  • Lipton, M. A. (n.d.). Chapter X: Imine Additions. Classics in Asymmetric Synthesis.
  • Pagenkopf, B. L. (n.d.). Felkin-Ahn and Cram Chelate Models. [Link]

  • Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons.
  • University of Victoria. (n.d.). The Felkin-Ahn model for carbonyl conformations and diastereoselective nucleophilic attack. [Link]

  • Woerpel, K. A., et al. (2022). Diastereoselective Alkylations of Chiral Tetrazolo[1,5-a]azepines via Heterobenzylic Anion Intermediates. Organic Letters, 24(37), 6722-6727. [Link]

  • Zhang, X., et al. (2019). Asymmetric Synthesis of Azepine-Fused Cyclobutanes from Yne-Methylenecyclopropanes Involving Cyclopropanation/C–C Cleavage/Wagner–Meerwein Rearrangement and Reaction Mechanism. Organic Letters, 21(17), 6844-6849. [Link]

Sources

impact of solvent on the reactivity of (R)-tert-butyl 4-aminoazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #AZ-1966: Solvent Effects on (R)-tert-butyl 4-aminoazepane-1-carboxylate[1][2]

Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Urgency: High (Methodology Optimization)[1]

Executive Summary & Molecule Profile

Welcome to the Azepane-Core Technical Assistance Center. You are working with (R)-tert-butyl 4-aminoazepane-1-carboxylate (CAS: 196613-57-7).[2][1][3] This intermediate is a critical scaffold in the synthesis of peptidomimetics, kinase inhibitors, and GPCR ligands.[2][1]

Unlike standard piperidines or pyrrolidines, the 7-membered azepane ring introduces unique conformational flexibility (fluxionality) and ring strain.[2][1] The reactivity of the primary amine at the C4 position is heavily dictated by the solvation shell surrounding the molecule.[2][1]

Key Physicochemical Parameters:

  • Molecular Weight: 214.31 g/mol [2][1]

  • pKa (Conjugate Acid): ~10.5 (Primary amine), ~ -1 (Boc-protected amine)[2][1]

  • LogP: ~1.6 (Lipophilic, but amine H-bonding capability modifies this)[2][1]

  • Critical Feature: The C4-amine is the nucleophile; the N1-Boc is the protecting group.[2][1]

Knowledge Base Article (KBA-01): Solubility & Stock Preparation

User Issue: "I cannot get a clear 0.1 M solution in Dichloromethane (DCM)."

Diagnosis: The commercial supply of this reagent often comes as a Hydrochloride (HCl) salt or a waxy solid/oil (Free Base).[2][1]

  • Free Base: Soluble in DCM, THF, EtOAc.[2][1]

  • HCl Salt: Insoluble in DCM/EtOAc unless a base is added.[2][1]

Troubleshooting Protocol:

Solvent ClassSolubility (Free Base)Solubility (HCl Salt)Recommendation
Chlorinated (DCM, CHCl3) ExcellentPoorUse for Amide Coupling (Free Base only).[2][1]
Polar Aprotic (DMF, DMSO) ExcellentGoodUniversal Solvent. Best for SNAr or alkylation.[2][1]
Protic (MeOH, EtOH) GoodExcellentAvoid for electrophilic reactions (nucleophilicity suppression).[2][1]
Ethers (THF, Dioxane) GoodModerateGood for reductive amination.[2][1]
Hydrocarbons (Hexane) PoorInsolubleUse as an antisolvent for precipitation.[2][1]

Tech Note: If using the HCl salt in DCM, add 1.1 equivalents of DIPEA (Diisopropylethylamine) to liberate the free amine and solubilize the reagent.[2][1]

Knowledge Base Article (KBA-02): Nucleophilic Reactivity (Amide Coupling & SNAr)

User Issue: "My SNAr reaction yield is low (<40%) in Ethanol, but the starting material is consumed."

Root Cause Analysis: Solvent choice dictates the Nucleophilicity of the primary amine.[2][1]

  • Protic Solvents (EtOH, MeOH): Form strong Hydrogen Bonds with the amine nitrogen (

    
    ).[2][1] This "cages" the lone pair, significantly lowering the HOMO energy and reducing reaction rates.[2][1]
    
  • Aprotic Solvents (DMF, DMSO, MeCN): Do not H-bond to the amine.[2][1] The amine remains "naked" and highly reactive.[2][1]

The "Solvent-Switch" Protocol:

  • Scenario A: Amide Coupling (HATU/EDC) [2][1]

    • Preferred Solvent:DMF or DCM .[2][1]

    • Why: DCM solubilizes the activated ester intermediate.[2][1] DMF prevents aggregation of the growing peptide/drug chain.[2][1]

    • Caution: Avoid alcohols; they will compete with the amine to form esters.[2][1]

  • Scenario B: SNAr (Nucleophilic Aromatic Substitution)

    • Preferred Solvent:DMSO or NMP (at 80–100°C).[2][1]

    • Why: High dielectric constant stabilizes the Meisenheimer complex transition state.[2][1]

    • Critical Failure:[1] Using Ethanol.[2][1][4] The solvent shell hinders the attack on the aromatic ring.[2][1]

Visual Guide: Solvent Decision Tree

SolventDecision Start Start: (R)-4-Aminoazepane Reaction ReactionType Select Reaction Type Start->ReactionType Amide Amide Coupling (EDC/HATU) ReactionType->Amide SNAr SNAr / Alkylation (Halides) ReactionType->SNAr Reduct Reductive Amination (Aldehydes) ReactionType->Reduct DCM Use DCM or DMF (Avoid Alcohols) Amide->DCM Standard DMSO Use DMSO or NMP (Maximize Nucleophilicity) SNAr->DMSO High Temp DCE Use DCE or MeOH (Solubility of Imine) Reduct->DCE NaBH(OAc)3 Warning Warning: Check Salt Form! If HCl salt, add DIEA. DCM->Warning DMSO->Warning

Caption: Decision matrix for solvent selection based on reaction type to maximize yield and minimize side reactions.

Knowledge Base Article (KBA-03): Conformational Effects & Stereochemistry

User Issue: "Does the solvent affect the enantiomeric excess (ee) or reaction rate due to ring shape?"

Technical Insight: The 7-membered azepane ring exists in a dynamic equilibrium between Twist-Chair and Twist-Boat conformations.[2][1]

  • Non-Polar Solvents (Toluene/DCM): Favor intramolecular H-bonding (if possible), potentially locking the ring in a specific pucker.[2][1]

  • Polar Solvents (DMSO/Water): Disrupt intramolecular forces.[2][1]

Impact on Reactivity: The (R)-amine substituent prefers a pseudo-equatorial position to minimize transannular strain.[2][1]

  • In SN2 reactions , the trajectory of the incoming electrophile is less hindered in the pseudo-equatorial conformation.[2][1]

  • Recommendation: For sterically demanding electrophiles, use DCM (if solubility permits) to maintain a consistent conformational population.[2][1]

Knowledge Base Article (KBA-04): Boc-Deprotection Guidelines

User Issue: "I used MeOH/HCl to remove the Boc group, and I see transesterification byproducts."

Diagnosis: While rare for simple amines, if your molecule has other ester groups, MeOH/HCl is dangerous.[2][1] Furthermore, the azepane ring stability is generally high, but the t-butyl cation generated during deprotection can re-attach (scramble) if not scavenged.[2][1]

Recommended Protocol:

MethodSolvent SystemScavenger Needed?Notes
Standard 4M HCl in Dioxane NoProduct precipitates as HCl salt.[2][1] Filter and wash with Ether.[2][1]
Mild DCM / TFA (1:1) Yes (Triethylsilane)Use if acid-sensitive groups are present.[2][1]
Avoid H2SO4 / MeOH N/AHigh risk of methyl ester formation if carboxylates are present.[2][1]

Mechanistic Visualization: Solvation Shell

The diagram below illustrates why Protic solvents reduce reactivity compared to Aprotic solvents for this specific amine.

SolvationShell cluster_protic Protic Solvent (MeOH) Low Reactivity cluster_aprotic Polar Aprotic (DMSO) High Reactivity Amine1 (R)-Azepane-NH2 MeOH MeOH (H-Bond Cage) MeOH->Amine1 H-Bond Stabilization Amine2 (R)-Azepane-NH2 DMSO DMSO (Dipole Align) DMSO->Amine2 No H-Bond Lone Pair Exposed

Caption: Solvation shell comparison. Protic solvents (left) cage the amine via H-bonds; Aprotic solvents (right) leave the nucleophilic lone pair exposed.[2][1]

References

  • PubChem. tert-Butyl 4-aminoazepane-1-carboxylate | C11H22N2O2.[2][1] National Library of Medicine.[2][1] [Link][2][1]

  • Mayr, H., et al. Nucleophilicity Trends of Amines. Master Organic Chemistry / J. Am. Chem. Soc.[2][1] (Contextual grounding on amine nucleophilicity parameters). [Link]

  • Reichardt, C. Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[2][1] (Authoritative text on Solvation Shell theory).

  • Loughlin, W. A., et al. Synthesis and Conformation of Azepane-Based Scaffolds. Australian Journal of Chemistry.[2][1] (Context on azepane ring fluxionality).

  • ECHA. Registration Dossier - tert-butyl 4-aminoazepane-1-carboxylate. European Chemicals Agency.[2][1] [Link][2][1]

Sources

Catalyst Selection for Cross-Coupling Reactions with Azepane Derivatives: A Technical Support Center

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for catalyst selection in cross-coupling reactions involving azepane derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing and functionalizing these important seven-membered nitrogen-containing heterocycles. Azepane moieties are prevalent in a wide array of pharmaceuticals and bioactive molecules, making their efficient synthesis a critical aspect of modern medicinal chemistry.[1]

This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the specific challenges encountered when working with azepane derivatives in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling.

I. Troubleshooting Guide: Navigating Common Experimental Hurdles

This section is structured in a question-and-answer format to directly address and resolve specific issues you may encounter during your experiments.

Buchwald-Hartwig Amination of Azepanes

Question 1: I am observing low to no conversion in the N-arylation of my N-H azepane derivative. What are the likely causes and how can I improve the yield?

Answer:

Low conversion in the Buchwald-Hartwig amination of azepanes, as with other secondary cyclic amines, is a common challenge. The primary factors to investigate are catalyst activity and reaction conditions.

  • Catalyst System: The choice of palladium precursor and, more critically, the phosphine ligand is paramount. Azepanes are secondary amines, which can be challenging substrates.[2] Bulky, electron-rich phosphine ligands are generally required to promote the crucial reductive elimination step and prevent catalyst deactivation.

    • Ligand Selection: If you are using first-generation ligands (e.g., P(o-tolyl)₃), consider switching to more advanced biarylphosphine ligands. Ligands like XPhos , SPhos , and RuPhos have demonstrated superior performance for the coupling of secondary amines.[3] These ligands stabilize the palladium center and facilitate the catalytic cycle.

    • Palladium Precursor: While Pd(OAc)₂ and Pd₂(dba)₃ are common, pre-formed palladium-ligand complexes (precatalysts) can offer better reproducibility by ensuring the formation of the active monoligated Pd(0) species.

  • Base Selection: The base plays a critical role in the deprotonation of the azepane nitrogen.

    • Strong, Non-Nucleophilic Bases: Sodium tert-butoxide (NaOtBu) is a common and effective choice. However, if your substrate is base-sensitive, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be viable alternatives, although they may require higher reaction temperatures.

    • Base Solubility: The solubility of the base can impact the reaction rate. In some cases, using a soluble organic base in combination with an inorganic base can be beneficial.

  • Solvent Choice: The solvent can influence the solubility of reactants and the stability of the catalyst.

    • Common Solvents: Toluene and 1,4-dioxane are widely used. For more polar substrates, solvents like tert-butanol or THF may be more suitable.

    • Solvent Purity: Ensure your solvent is anhydrous and degassed, as water and oxygen can deactivate the palladium catalyst.

  • Temperature: Buchwald-Hartwig reactions typically require elevated temperatures (80-110 °C). If you are observing low conversion, a systematic increase in temperature may be beneficial, while monitoring for potential substrate or product decomposition.

Question 2: My N-arylation of azepane is producing significant amounts of a hydrodehalogenated arene byproduct. What is causing this and how can I minimize it?

Answer:

The formation of a hydrodehalogenated arene is often the result of a side reaction where the intended nucleophilic attack by the amine is supplanted by a reduction of the aryl halide.

  • Catalyst Deactivation and Off-Cycle Processes: The palladium catalyst can enter off-cycle pathways that lead to the formation of palladium hydride species, which can then reduce the aryl halide. This can be exacerbated by impurities in the reaction mixture or suboptimal ligand choice.

    • Ligand Choice: Employing bulky biarylphosphine ligands can often suppress these side reactions by promoting the desired C-N bond formation.

  • Reaction Conditions:

    • Base: The choice and purity of the base are crucial. Some bases can contain impurities that act as reducing agents.

    • Solvent: Ensure the solvent is free of water and other protic impurities that can be a source of protons for the hydrodehalogenation.

Question 3: I am attempting an intramolecular Buchwald-Hartwig cyclization to form a fused azepane ring system, but the reaction is sluggish. What adjustments should I consider?

Answer:

Intramolecular reactions to form seven-membered rings can be kinetically challenging.

  • High Dilution: To favor the intramolecular pathway over intermolecular side reactions, performing the reaction under high dilution is often necessary. This can be achieved by the slow addition of the substrate to the reaction mixture.

  • Ligand Selection: For intramolecular couplings, ligands that promote a more flexible coordination sphere around the palladium center may be beneficial. Experimenting with different biarylphosphine ligands is recommended.

  • Temperature Optimization: A careful optimization of the reaction temperature is crucial. Too low a temperature may not provide enough energy to overcome the activation barrier for the seven-membered ring formation, while too high a temperature could lead to decomposition.

Suzuki-Miyaura Coupling with Azepane Derivatives

Question 1: I am performing a Suzuki-Miyaura coupling with a bromo-azepane derivative and observing low yields and the formation of homocoupled byproducts. How can I optimize this reaction?

Answer:

Low yields and homocoupling are common issues in Suzuki-Miyaura reactions. Here’s how to troubleshoot:

  • Catalyst and Ligand:

    • Ligand Choice: As with C-N coupling, bulky, electron-rich phosphine ligands are generally preferred for Suzuki-Miyaura couplings. Ligands such as SPhos and XPhos are often effective.[4] N-heterocyclic carbene (NHC) ligands can also be excellent alternatives.

    • Palladium Source: Pd(PPh₃)₄ is a common choice, but it can sometimes be less active than systems generated in situ from Pd(OAc)₂ or Pd₂(dba)₃ with a suitable phosphine ligand.

  • Base and Solvent:

    • Base: The choice of base is critical for activating the boronic acid. Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. The use of aqueous base solutions is often beneficial.

    • Solvent System: A mixture of an organic solvent (e.g., toluene, 1,4-dioxane, or THF) and water is frequently used. The aqueous phase is essential for the activity of the inorganic base.

  • Minimizing Homocoupling:

    • Oxygen Contamination: Rigorous exclusion of oxygen is crucial, as oxygen can promote the homocoupling of boronic acids. Ensure your reaction is performed under an inert atmosphere (argon or nitrogen) and that your solvents are properly degassed.

    • Purity of Reagents: Ensure the purity of your boronic acid, as impurities can lead to side reactions.

Question 2: My Suzuki-Miyaura reaction with a C-substituted azepane is proceeding, but I am getting a mixture of diastereomers. How can I improve the stereoselectivity?

Answer:

Controlling stereoselectivity in the functionalization of a pre-existing chiral center on the azepane ring can be challenging.

  • Directing Groups: The presence of a directing group on the azepane nitrogen or elsewhere on the ring can influence the stereochemical outcome by coordinating to the palladium catalyst and directing the coupling partner to a specific face of the molecule.

  • Ligand Effects: Chiral ligands can be employed to induce stereoselectivity, although this is more common in asymmetric synthesis rather than controlling diastereoselectivity on a pre-functionalized ring. However, the steric bulk of the achiral ligand can still influence the approach of the coupling partners and affect the diastereomeric ratio.

  • Reaction Temperature: Lowering the reaction temperature can sometimes enhance diastereoselectivity by favoring the transition state that leads to the thermodynamically more stable product.

II. Frequently Asked Questions (FAQs)

Q1: Which "generation" of Buchwald-Hartwig catalyst is most suitable for azepane derivatives?

A1: For secondary cyclic amines like azepane, the second and third-generation Buchwald-Hartwig catalysts are generally the most effective. These systems utilize bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) that are designed to overcome the challenges associated with less nucleophilic and sterically hindered amines.[3]

Q2: Can I use a ligand-free palladium catalyst for cross-coupling with azepanes?

A2: While some Suzuki-Miyaura reactions can be performed with "ligand-free" palladium sources like Pd/C or palladium nanoparticles, these are generally less effective for challenging substrates and often require higher catalyst loadings and temperatures. For Buchwald-Hartwig amination of azepanes, the use of a phosphine ligand is typically essential for achieving good yields and selectivity.

Q3: How does the conformation of the azepane ring affect its reactivity in cross-coupling reactions?

A3: The seven-membered azepane ring is conformationally flexible, existing in various chair and boat-like conformations. This flexibility can influence reactivity in several ways:

  • Steric Hindrance: The accessibility of the nitrogen lone pair (for N-arylation) or a C-H bond (for C-H activation) can be affected by the ring's conformation and the position of substituents.

  • Angle Strain: The formation of the transition state during the coupling reaction may be influenced by the inherent ring strain of the azepane. While detailed studies on the specific impact of azepane conformation are not abundant, it is a factor to consider, especially when dealing with highly substituted or conformationally constrained azepane derivatives.

Q4: What are the potential catalyst deactivation pathways I should be aware of when working with azepane derivatives?

A4: Catalyst deactivation can occur through several mechanisms:

  • Ligand Displacement: The azepane substrate or product, being a secondary amine, can potentially coordinate to the palladium center and displace the phosphine ligand, leading to the formation of less active or inactive palladium species.[2]

  • Formation of Palladium Black: Agglomeration of the palladium catalyst to form palladium black is a common deactivation pathway, often caused by suboptimal reaction conditions or impurities.

  • Base-Mediated Decomposition: In some cases, the base can contribute to the decomposition of the catalyst or the starting materials, which can then poison the catalyst.[5]

Q5: Is β-hydride elimination a significant side reaction with azepane derivatives?

A5: β-hydride elimination is a potential side reaction in palladium-catalyzed cross-couplings, particularly when dealing with alkyl groups bearing β-hydrogens.[6] In the context of azepanes, this could potentially occur from an alkylpalladium intermediate. However, the use of bulky, electron-rich ligands, which are standard for these types of couplings, generally promotes the desired reductive elimination at a faster rate than β-hydride elimination. The conformational constraints of the seven-membered ring may also influence the propensity for this side reaction. If β-hydride elimination is suspected, using ligands with a larger bite angle or additives that suppress this pathway can be explored.

III. Catalyst and Ligand Selection Guide

The choice of catalyst and ligand is critical for the success of cross-coupling reactions with azepane derivatives. The following table provides a general guide based on the type of coupling reaction.

Reaction Type Recommended Palladium Precursor Recommended Ligands Typical Base Common Solvents Key Considerations
Buchwald-Hartwig N-Arylation Pd(OAc)₂, Pd₂(dba)₃, XPhos-Pd-G3XPhos, SPhos, RuPhos, BrettPhosNaOtBu, K₃PO₄, Cs₂CO₃Toluene, 1,4-Dioxane, THFBulky, electron-rich ligands are essential. Precatalysts can improve reproducibility.
Suzuki-Miyaura C-C Coupling Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)SPhos, XPhos, P(t-Bu)₃, dppfK₂CO₃, K₃PO₄, CsFToluene/H₂O, Dioxane/H₂O, THF/H₂OAqueous base is often beneficial. Rigorous exclusion of oxygen is critical to prevent homocoupling.
α-Arylation (C-H Activation) Pd(TFA)₂None (directing group assisted)KHCO₃t-AmylOHRequires a directing group on the azepane nitrogen.

IV. Experimental Protocols

The following are representative, detailed protocols for the cross-coupling of azepane derivatives. These should be adapted and optimized for your specific substrates.

Protocol 1: General Procedure for the Buchwald-Hartwig N-Arylation of Azepane

This protocol is adapted from established methods for the N-arylation of secondary amines using a biarylphosphine ligand.[7]

Materials:

  • Azepane (1.2 mmol)

  • Aryl bromide (1.0 mmol)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • XPhos (0.08 mmol, 8 mol%)

  • Sodium tert-butoxide (1.4 mmol)

  • Anhydrous, degassed toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide under an inert atmosphere (argon or nitrogen).

  • Evacuate and backfill the tube with the inert gas three times.

  • Add anhydrous, degassed toluene via syringe.

  • Add the aryl bromide, followed by the azepane, via syringe.

  • Seal the Schlenk tube and heat the reaction mixture in an oil bath at 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for the Suzuki-Miyaura Coupling of a Bromo-Azepane Derivative

This protocol is a general method for the Suzuki-Miyaura coupling of an aryl bromide with a boronic acid.[8]

Materials:

  • Bromo-azepane derivative (1.0 mmol)

  • Arylboronic acid (1.5 mmol)

  • Pd(PPh₃)₄ (0.05 mmol, 5 mol%)

  • 2 M aqueous sodium carbonate solution (2.0 mL)

  • Toluene (5 mL)

Procedure:

  • To an oven-dried round-bottom flask, add the bromo-azepane derivative, arylboronic acid, and Pd(PPh₃)₄ under an inert atmosphere.

  • Add toluene, followed by the aqueous sodium carbonate solution.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Separate the organic and aqueous layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

V. Visualizing Key Concepts

Catalytic Cycles

The following diagrams illustrate the generally accepted catalytic cycles for the Buchwald-Hartwig amination and Suzuki-Miyaura coupling reactions. Understanding these cycles is crucial for troubleshooting and optimizing your reactions.

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative Addition Complex Oxidative Addition Complex Pd(0)L->Oxidative Addition Complex Ar-X Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination Azepane-H Amido Complex Amido Complex Amine Coordination->Amido Complex Base, -HX Amido Complex->Pd(0)L Reductive Elimination (Product: Ar-Azepane) caption Buchwald-Hartwig Catalytic Cycle

Caption: Buchwald-Hartwig Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L Pd(0)L Oxidative Addition Complex Oxidative Addition Complex Pd(0)L->Oxidative Addition Complex R-X Transmetalation Transmetalation Oxidative Addition Complex->Transmetalation Ar-B(OH)₂ Base Di-organopalladium Complex Di-organopalladium Complex Transmetalation->Di-organopalladium Complex Di-organopalladium Complex->Pd(0)L Reductive Elimination (Product: R-Ar) caption Suzuki-Miyaura Catalytic Cycle

Caption: Suzuki-Miyaura Catalytic Cycle

Troubleshooting Flowchart

This flowchart provides a logical sequence of steps to follow when troubleshooting a low-yielding cross-coupling reaction with an azepane derivative.

Troubleshooting_Flowchart start Low Yield in Azepane Cross-Coupling check_catalyst Is the catalyst system optimal? (Ligand, Pd source) start->check_catalyst change_ligand Switch to a bulkier, more electron-rich ligand (e.g., XPhos, SPhos) check_catalyst->change_ligand No check_base Is the base appropriate? check_catalyst->check_base Yes change_ligand->check_base change_base Try a different base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) check_base->change_base No check_conditions Are reaction conditions optimal? (Temperature, Solvent, Purity) check_base->check_conditions Yes change_base->check_conditions optimize_conditions Increase temperature. Change solvent. Ensure anhydrous/degassed conditions. check_conditions->optimize_conditions No success Improved Yield check_conditions->success Yes optimize_conditions->success caption Troubleshooting Low Yields

Caption: Troubleshooting Low Yields

VI. References

  • Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis, 2019. [Link]

  • Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT, 2018. [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health, N.D. [Link]

  • Kinetic Modeling Enables Understanding of Off-Cycle Processes in Pd-Catalyzed Amination of Five-Membered Heteroaryl Halides. National Institutes of Health, 2018. [Link]

  • Cross-coupling of C(sp3)–H Bonds with Organometallic Reagents via Pd(II)/Pd(0) Catalysis. National Institutes of Health, N.D. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube, 2022. [Link]

  • The fine balance between one cross-coupling and two β-hydride elimination pathways: a DFT mechanistic study of Ni(π-allyl)2. RSC Publishing, 2017. [Link]

  • Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI, 2023. [Link]

  • Catalyst Deactivation Reactions: The Role of Tertiary Amines Revisited. ResearchGate, 2017. [Link]

  • Novel Class of Tertiary Phosphine Ligands Based on a Phospha-adamantane Framework and Use in the Suzuki Cross-Coupling Reactions of Aryl Halides under Mild Conditions. ResearchGate, 2002. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts, 2023. [Link]

  • Suppressed β-Hydride Elimination in Palladium-Catalyzed Cascade Cyclization-Coupling Reactions: An Efficient Synthesis of 3-Arylmethylpyrrolidines. Organic Chemistry Portal, N.D. [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Institutes of Health, 2008. [Link]

  • Four possible C–N coupling pathways catalysed by the metal surface The... ResearchGate, 2018. [Link]

  • How to: Suzuki Miyaura Coupling. YouTube, 2019. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube, 2023. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal, N.D. [Link]

  • Control of the β-Hydride Elimination Making Palladium-Catalyzed Coupling Reactions More Diversified. ResearchGate, 2005. [Link]

  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI, 2019. [Link]

  • Carborane phosphorus-derivatives as ligands for Pd-catalyzed cross-coupling reactions. inis.iaea.org, N.D. [Link]

  • The Suzuki reaction in aqueous media promoted by P, N ligands. PubMed, 2011. [Link]

  • A Second-Generation Palladacycle Architecture Bearing a N-Heterocyclic Carbene and Its Catalytic Behavior in Buchwald–Hartwig Amination Catalysis. MDPI, 2023. [Link]

  • Selective Palladium-Catalyzed Domino Heck/Buchwald-Hartwig Arylations of N -Glycosylcinnamamides: An Efficient Route to 4-Aryl- N -glycosylquinolin-2-ones. ResearchGate, 2022. [Link]

  • Buchwald-Hartwig C-N cross coupling reactions catalyzed by palladium nanoparticles immobilized on thio modified-multi walled carbon nanotubes as heterogeneous and recyclable nanocatalyst. PubMed, 2019. [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 2016. [Link]

  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses, 2018. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Bentham Science, 2023. [Link]

  • Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 2024. [Link]

  • Palladium-Catalyzed Conjunctive Cross-Coupling with Electronically Asymmetric Ligands. National Institutes of Health, 2022. [Link]

  • Palladium-catalyzed C-N Coupling Reactions in the Synthesis of Dibenzodiazepines. Bentham Science, 2022. [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Publishing, 2023. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Purity Determination of (R)-tert-butyl 4-aminoazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in a Promising Pharmaceutical Building Block

(R)-tert-butyl 4-aminoazepane-1-carboxylate is a chiral azepane derivative of significant interest in medicinal chemistry. The seven-membered azepane ring is a key structural motif in a variety of biologically active compounds, and the specific stereochemistry of substituents is often crucial for therapeutic efficacy and safety. As such, the precise determination of both chemical and enantiomeric purity of (R)-tert-butyl 4-aminoazepane-1-carboxylate is a non-negotiable aspect of quality control in drug discovery and development. This guide provides a comparative analysis of the primary analytical methodologies for this purpose: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Section 1: Chiral High-Performance Liquid Chromatography (HPLC) - The Workhorse of Enantiomeric Purity Analysis

Chiral HPLC is a powerful and widely used technique for the separation and quantification of enantiomers.[1][2] The principle lies in the use of a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic compound, leading to different retention times and, thus, separation.[3]

Advantages for (R)-tert-butyl 4-aminoazepane-1-carboxylate:

  • High Resolution: Modern CSPs offer excellent resolving power for a wide range of chiral molecules, including amines.

  • Direct Analysis: In many cases, the analyte can be analyzed directly without the need for derivatization, simplifying sample preparation and reducing the risk of side reactions.

  • Method Robustness and Transferability: Well-developed HPLC methods are generally robust and can be readily transferred between laboratories.

  • Versatility: A wide variety of CSPs are commercially available, increasing the likelihood of finding a suitable column for a specific separation.

Limitations and Considerations:

  • Method Development Time: Finding the optimal combination of CSP, mobile phase, and temperature can be time-consuming.

  • Cost: Chiral columns can be more expensive than their achiral counterparts.

  • Solvent Consumption: Traditional HPLC can consume significant amounts of organic solvents, although modern techniques like Ultra-High-Performance Liquid Chromatography (UHPLC) can mitigate this.

Detailed Experimental Protocol: Chiral HPLC

This protocol is a starting point for method development, based on successful separations of similar Boc-protected cyclic amines.

  • Instrumentation:

    • A standard HPLC or UHPLC system equipped with a UV detector.

  • Chiral Stationary Phase Selection:

    • A polysaccharide-based CSP, such as a cellulose or amylose derivative (e.g., CHIRALPAK® series), is a good first choice due to their broad applicability for chiral amine separations.

  • Mobile Phase:

    • A typical starting mobile phase would be a mixture of a non-polar solvent (e.g., n-hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol).

    • A small amount of an amine additive (e.g., diethylamine or triethylamine, typically 0.1%) is often necessary to improve peak shape and reduce tailing for basic analytes like amines.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min for a standard 4.6 mm ID column.

    • Column Temperature: 25 °C (can be optimized to improve resolution).

    • Detection Wavelength: The Boc-protected amine lacks a strong chromophore, so low UV (e.g., 210-220 nm) is recommended. Alternatively, a Corona Charged Aerosol Detector (CAD) or Mass Spectrometer (MS) can be used for more sensitive detection.

    • Injection Volume: 5-10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • The enantiomeric purity is calculated from the peak areas of the two enantiomers using the formula: % Enantiomeric Purity = [Area(R-enantiomer) / (Area(R-enantiomer) + Area(S-enantiomer))] x 100.

Workflow Diagram: Chiral HPLC Analysis

hplc_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing s1 Weigh Sample s2 Dissolve in Mobile Phase s1->s2 s3 Filter s2->s3 a1 Inject Sample s3->a1 a2 Chiral Separation on CSP a1->a2 a3 UV/CAD/MS Detection a2->a3 d1 Integrate Peak Areas a3->d1 d2 Calculate Enantiomeric Purity d1->d2

Caption: Workflow for chiral HPLC analysis.

Expected Results and Data Interpretation

A successful chiral HPLC separation will show two well-resolved peaks corresponding to the (R)- and (S)-enantiomers. The peak for the desired (R)-enantiomer should be significantly larger than the peak for the (S)-enantiomer. The resolution between the two peaks should ideally be greater than 1.5 for accurate quantification.

Section 2: Chiral Gas Chromatography (GC) - A High-Resolution Alternative

Chiral GC is another powerful technique for separating enantiomers, particularly for volatile and thermally stable compounds.[4] For less volatile compounds like (R)-tert-butyl 4-aminoazepane-1-carboxylate, derivatization is often necessary to increase volatility and improve chromatographic performance.

Applicability to (R)-tert-butyl 4-aminoazepane-1-carboxylate:

  • The primary amine group can be readily derivatized with a variety of reagents, such as trifluoroacetic anhydride (TFAA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to form a more volatile and thermally stable derivative.

  • The Boc protecting group is generally stable under typical GC conditions, but high injector and column temperatures should be approached with caution to avoid thermal decomposition.[5]

Advantages:

  • High Efficiency: Capillary GC columns offer very high separation efficiency, leading to sharp peaks and excellent resolution.

  • Sensitivity: GC detectors, such as the Flame Ionization Detector (FID) and Mass Spectrometer (MS), are highly sensitive.

  • Speed: GC analysis times can be relatively short.

Disadvantages:

  • Derivatization Required: The need for derivatization adds an extra step to the sample preparation, which can be a source of error and may not always be quantitative.

  • Thermal Stability: The analyte must be thermally stable or be made so through derivatization. There is a risk of on-column degradation for some compounds.

Detailed Experimental Protocol: Chiral GC
  • Instrumentation:

    • A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Derivatization:

    • Reagent: Trifluoroacetic anhydride (TFAA) is a common choice for derivatizing primary amines.

    • Procedure: In a vial, dissolve a known amount of the sample in a suitable solvent (e.g., dichloromethane). Add an excess of TFAA and a catalyst such as pyridine. Heat the mixture at a moderate temperature (e.g., 60 °C) for a short period (e.g., 30 minutes). After cooling, the excess reagent and solvent can be evaporated under a stream of nitrogen, and the residue redissolved in a suitable solvent for GC analysis.

  • Chiral Stationary Phase Selection:

    • A cyclodextrin-based chiral stationary phase (e.g., a derivative of β- or γ-cyclodextrin) is often effective for the separation of derivatized chiral amines.

  • Chromatographic Conditions:

    • Carrier Gas: Helium or Hydrogen.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start with an initial temperature of around 100 °C, hold for a few minutes, and then ramp up to a final temperature of around 220 °C. The exact program will need to be optimized.

    • Detector Temperature: 280 °C (for FID).

  • Data Analysis:

    • Similar to HPLC, the enantiomeric purity is calculated from the peak areas of the two derivatized enantiomers.

Workflow Diagram: Chiral GC Analysis

gc_workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing s1 Weigh Sample s2 Derivatization s1->s2 s3 Solvent Exchange s2->s3 a1 Inject Sample s3->a1 a2 Chiral Separation a1->a2 a3 FID/MS Detection a2->a3 d1 Integrate Peak Areas a3->d1 d2 Calculate Enantiomeric Purity d1->d2

Caption: Workflow for chiral GC analysis.

Expected Results and Data Interpretation

A successful chiral GC analysis will produce a chromatogram with two well-separated peaks for the derivatized enantiomers. The high efficiency of GC columns should result in very sharp peaks. The identity of the peaks can be confirmed by mass spectrometry.

Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy - A Powerful Tool for Absolute and Relative Stereochemistry

NMR spectroscopy, particularly with the use of chiral solvating agents (CSAs), can be a rapid and effective method for determining enantiomeric purity.[6] This technique does not involve a physical separation of the enantiomers. Instead, a chiral solvating agent is added to the NMR sample, which forms transient diastereomeric complexes with the enantiomers of the analyte. These diastereomeric complexes have slightly different chemical environments, leading to separate signals in the NMR spectrum for the two enantiomers.

Advantages for (R)-tert-butyl 4-aminoazepane-1-carboxylate:

  • Rapid Analysis: Once the appropriate CSA and conditions are identified, the analysis itself is very fast.

  • No Separation Needed: The enantiomers are distinguished in the same solution, eliminating the need for a chromatographic column.

  • Absolute Purity Information: NMR can also be used to determine the overall chemical purity of the sample by comparing the integral of the analyte signals to that of a known internal standard.

  • Structural Information: NMR provides a wealth of structural information that can confirm the identity of the analyte and any impurities.

Limitations and Considerations:

  • Sensitivity: NMR is inherently less sensitive than chromatographic methods, requiring a higher sample concentration.

  • Peak Overlap: In complex molecules, signals from the two enantiomers may overlap with other signals in the spectrum, making quantification difficult.

  • CSA Selection: Finding a suitable CSA that induces a sufficient chemical shift difference between the enantiomeric signals can require screening of several agents.

  • Cost: NMR spectrometers are expensive to purchase and maintain.

Detailed Experimental Protocol: NMR with Chiral Solvating Agents
  • Instrumentation:

    • A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Chiral Solvating Agent (CSA) Selection:

    • For amines, chiral acids such as (R)- or (S)-mandelic acid, or derivatives of 1,1'-bi-2-naphthol (BINOL) are often effective CSAs.

  • Sample Preparation:

    • Accurately weigh and dissolve a sufficient amount of the sample (typically 5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃ or C₆D₆) in an NMR tube.

    • Acquire a standard ¹H NMR spectrum of the sample alone.

    • Add a molar equivalent of the chosen CSA to the NMR tube, mix well, and re-acquire the ¹H NMR spectrum.

    • It may be necessary to titrate the CSA to find the optimal concentration for maximum separation of the enantiomeric signals.

  • Data Analysis:

    • Identify a well-resolved proton signal that shows splitting in the presence of the CSA. The tert-butyl signal is often a good candidate due to its sharp singlet nature.

    • Integrate the signals corresponding to the two diastereomeric complexes.

    • Calculate the enantiomeric excess (ee) using the formula: % ee = [|Integral(major) - Integral(minor)| / (Integral(major) + Integral(minor))] x 100.

Workflow Diagram: NMR Analysis with CSA

nmr_workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing s1 Dissolve Sample in Deuterated Solvent s2 Add Chiral Solvating Agent s1->s2 a1 Acquire 1H NMR Spectrum s2->a1 d1 Identify and Integrate Diastereomeric Signals a1->d1 d2 Calculate Enantiomeric Excess d1->d2

Caption: Workflow for NMR analysis with a chiral solvating agent.

Expected Results and Data Interpretation

In the ¹H NMR spectrum of the racemic mixture with a CSA, a singlet in the original spectrum (e.g., the tert-butyl protons) should split into two distinct singlets of equal intensity. For an enantiomerically enriched sample, the two singlets will have different intensities, and the ratio of their integrals will correspond to the enantiomeric ratio.

Section 4: A Comparative Overview of Analytical Methods

The choice of the most suitable analytical method for determining the purity of (R)-tert-butyl 4-aminoazepane-1-carboxylate depends on several factors, including the specific analytical requirements, available instrumentation, and the stage of drug development.

Quantitative Comparison of Methods
ParameterChiral HPLCChiral GC (with Derivatization)NMR with Chiral Solvating Agents
Resolution Excellent (typically > 1.5)Very HighVariable, depends on CSA and analyte
Sensitivity (LOD/LOQ) High (ng/mL to µg/mL)Very High (pg/mL to ng/mL)Moderate (mg/mL)
Analysis Time per Sample 10-30 minutes15-40 minutes (including derivatization)5-15 minutes
Sample Preparation Simple (dissolve and filter)More complex (derivatization required)Simple (dissolve and add CSA)
Method Development Effort Moderate to HighModerate to HighLow to Moderate
Quantitative Accuracy HighHigh (if derivatization is quantitative)Good
Information Provided Enantiomeric and Chemical PurityEnantiomeric and Chemical PurityEnantiomeric Excess and Structural Info
Qualitative Comparison and Recommendations
  • For routine quality control (QC) in a manufacturing environment: Chiral HPLC is often the method of choice due to its robustness, high accuracy, and the possibility of direct analysis. Once a method is validated, it can be easily implemented for routine testing.

  • For high-sensitivity impurity profiling: Chiral GC-MS is an excellent option, especially when trace levels of the unwanted enantiomer or other impurities need to be detected and identified.

  • For rapid screening and confirmation of enantiomeric excess in a research and development setting: NMR with a chiral solvating agent can be a very efficient tool. It provides a quick assessment of enantiomeric purity and can be used to confirm the results obtained by other methods.

Conclusion: A Multi-faceted Approach to Ensuring Purity

The determination of the chemical and enantiomeric purity of (R)-tert-butyl 4-aminoazepane-1-carboxylate is paramount for its successful application in pharmaceutical development. Chiral HPLC, Chiral GC, and NMR spectroscopy each offer a unique set of advantages and are powerful tools in the analytical chemist's arsenal. While chiral HPLC often represents the gold standard for routine analysis, a comprehensive understanding of all three techniques allows for the selection of the most appropriate method for a given analytical challenge. In many cases, the use of orthogonal methods (e.g., confirming an HPLC result with NMR) provides the highest level of confidence in the purity of this critical chiral building block.

References

  • Chiral HPLC separation: strategy and approaches. (2022). Chiralpedia. [Link]

  • (2017). Chiral Separations by High-Performance Liquid Chromatography. ResearchGate. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation. VTechWorks. [Link]

  • Smuts, J. P., et al. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. [Link]

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  • Pell, R., & Schmuck, C. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 29(6), 1346. [Link]

  • Mark, D., et al. (2020). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. ACS Catalysis, 10(15), 8456-8461. [Link]

  • Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1), 23-27. [Link]

  • PubChem. (n.d.). tert-Butyl 4-aminoazepane-1-carboxylate. National Center for Biotechnology Information. [Link]

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  • A Guide to the Analysis of Chiral Compounds by GC. Restek. [Link]

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  • Britton, J., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 28(5), 1269–1276. [Link]

  • Betzenbichler, M., et al. (2022). Chiral stationary phases and applications in gas chromatography. Open Access LMU. [Link]

  • Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. SciELO México. [Link]

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  • de Souza, A. C. Z., et al. (2015). Chiral Drug Analysis in Forensic Chemistry: An Overview. PMC - PubMed Central. [Link]

  • Is the protecting group boc of the amino group stable at 37°C? (2024). ResearchGate. [Link]

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  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Zhao, H., et al. (2026). Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine. Scientific Research Publishing. [Link]

  • CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
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  • Chiral α-Amino Acid-Based NMR Solvating Agents. AKJournals. [Link]

  • NMR Chiral solvating agents. ResearchGate. [Link]

  • Al-Saeed, M. S., et al. (2021). Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. Molecules, 26(8), 2135. [Link]

  • PubChem. (n.d.). tert-Butyl 1,4-diazepane-1-carboxylate. National Center for Biotechnology Information. [Link]

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  • Reddy, G. S., et al. (2018). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. RSC Publishing. [Link]

  • EXPERIMENTAL PROCEDURES. Beilstein Journals. [Link]

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comparison of (R)-tert-butyl 4-aminoazepane-1-carboxylate with piperidine analogs

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the physicochemical properties, pharmacokinetic profile, and biological activity of a drug candidate. Among the most utilized saturated heterocycles are the six-membered piperidine and the seven-membered azepane rings. This guide provides an in-depth, data-driven comparison of (R)-tert-butyl 4-aminoazepane-1-carboxylate and its corresponding piperidine analog, (R)-tert-butyl 3-aminopiperidine-1-carboxylate. By examining their structural nuances, physicochemical characteristics, metabolic liabilities, and receptor engagement, we aim to furnish drug discovery professionals with the insights necessary for informed scaffold selection.

At a Glance: Key Physicochemical and Structural Differences

The seemingly subtle difference of a single methylene unit between the piperidine and azepane rings imparts significant variations in their three-dimensional structure and fundamental properties. These differences can be leveraged to fine-tune a molecule's drug-like characteristics.

Property(R)-tert-butyl 4-aminoazepane-1-carboxylate(R)-tert-butyl 3-aminopiperidine-1-carboxylateRationale for Impact
Molecular Weight ( g/mol ) 214.31[1]200.28[2]The additional methylene group in the azepane ring increases its molecular weight.
Predicted pKa (Conjugate Acid) ~9-10 (Estimated for amino group)10.35 ± 0.20 (Predicted)[3]The basicity of the exocyclic amine is influenced by the ring's conformation and electronic environment.
Predicted XLogP3 1.1[1]0.7[2]The larger carbon framework of the azepane ring can lead to a slight increase in lipophilicity.
Polar Surface Area (PSA) (Ų) 55.6[1]55.6[2]The primary amine and carbamate groups are the main contributors to the polar surface area in both molecules.
Conformational Flexibility High[4]Moderate[5]The seven-membered ring of azepane has more degrees of freedom, resulting in a greater number of accessible low-energy conformations compared to the more rigid piperidine chair.

Conformational Landscape: A Tale of Two Rings

The conformational preferences of a scaffold are paramount as they dictate the spatial orientation of substituents, which in turn governs molecular recognition by biological targets.

Piperidine: The piperidine ring predominantly adopts a stable chair conformation.[5] Substituents can occupy either axial or equatorial positions, with a general preference for the less sterically hindered equatorial orientation. This conformational rigidity can be advantageous in pre-organizing substituents for optimal binding to a receptor, potentially leading to higher affinity and selectivity.

Azepane: In contrast, the azepane ring is significantly more flexible, capable of adopting multiple low-energy conformations, including chair, boat, and twist-boat forms.[4][6] This conformational diversity can be a double-edged sword. While it allows the molecule to adapt to various binding pockets, this entropic cost of "freezing" into a bioactive conformation upon binding can sometimes lead to a decrease in affinity. However, this flexibility can also be exploited to explore a wider range of chemical space and to overcome steric clashes within a binding site that a more rigid scaffold cannot.

Caption: Conformational preferences of piperidine and azepane rings.

Experimental Data Showdown: A Case Study in Histamine H₃ Receptor Ligands

A study on a series of biphenyloxy-alkyl derivatives of piperidine and azepane as histamine H₃ receptor ligands provides valuable experimental data for comparing these two scaffolds.[7] While not the exact molecules of interest, these analogs offer a direct comparison of the core rings in a relevant biological context.

CompoundScaffoldhH₃R Ki (nM)Metabolic Stability (HLM, % remaining after 30 min)Metabolic Stability (RLM, % remaining after 30 min)
14 Piperidine2571.348.9
16 Azepane3475.865.2

Data sourced from[7]. HLM: Human Liver Microsomes; RLM: Rat Liver Microsomes.

Receptor Binding Affinity: In this specific series, the piperidine analog (14 ) displayed a slightly higher affinity for the human histamine H₃ receptor (Ki = 25 nM) compared to the azepane analog (16 ) (Ki = 34 nM).[7] This could be attributed to the more rigid piperidine scaffold pre-organizing the pharmacophoric elements in a conformation more favorable for binding, thus minimizing the entropic penalty upon receptor engagement.

Metabolic Stability: Interestingly, the azepane-containing compound (16 ) demonstrated slightly higher metabolic stability in both human and rat liver microsomes compared to its piperidine counterpart (14 ).[7] This is a crucial finding, as metabolic instability can be a significant hurdle in drug development. The increased conformational flexibility of the azepane ring may position the molecule in a way that is less susceptible to metabolism by cytochrome P450 enzymes. However, it is important to note that metabolic stability is highly dependent on the specific substitution pattern and the metabolic enzymes involved.[8]

G cluster_0 Experimental Comparison Workflow start Synthesize Piperidine and Azepane Analogs binding_assay Receptor Binding Assay (e.g., Radioligand Displacement) start->binding_assay stability_assay Metabolic Stability Assay (e.g., Liver Microsomes) start->stability_assay data_analysis Comparative Data Analysis binding_assay->data_analysis stability_assay->data_analysis conclusion Scaffold Selection Insights data_analysis->conclusion

Caption: Workflow for the comparative analysis of scaffolds.

Experimental Protocols

To ensure scientific integrity and provide a practical framework for researchers, the following are detailed, step-by-step methodologies for key experiments used in the evaluation of such compounds.

Determination of pKa

The acidity or basicity of a compound is a critical determinant of its solubility, absorption, and interaction with biological targets. The pKa of the primary amine in our compounds of interest can be determined by potentiometric titration.

Protocol:

  • Sample Preparation: Prepare a 0.01 M solution of the compound in deionized water. If solubility is an issue, a co-solvent such as methanol or DMSO can be used, but the pKa value will be an apparent pKa (pKaapp).

  • Titration Setup: Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10). Place the sample solution in a thermostated vessel at 25 °C and blanket with nitrogen to prevent CO₂ absorption.

  • Titration: Titrate the solution with a standardized 0.1 M HCl solution, adding small increments of the titrant and recording the pH after each addition.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point. Alternatively, the first derivative of the titration curve can be plotted to more accurately determine the equivalence point.

Determination of Lipophilicity (LogP)

Lipophilicity is a key factor influencing a drug's absorption, distribution, metabolism, and excretion (ADME) properties. The partition coefficient (LogP) between n-octanol and water is the standard measure of lipophilicity.

Protocol (Shake-Flask Method):

  • Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together overnight and then separating the phases.

  • Sample Preparation: Prepare a stock solution of the compound in the aqueous phase.

  • Partitioning: Add a known volume of the stock solution to an equal volume of the n-octanol phase in a glass vial.

  • Equilibration: Shake the vial vigorously for a set period (e.g., 1 hour) to allow for partitioning.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

  • Quantification: Carefully remove an aliquot from the aqueous phase and determine the concentration of the compound using a suitable analytical method (e.g., HPLC-UV).

  • Calculation: The LogP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to that in the aqueous phase.

In Vitro Metabolic Stability Assay

This assay provides an early indication of a compound's susceptibility to metabolism by liver enzymes.

Protocol (Liver Microsomal Stability):

  • Reagent Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human or rat) and a NADPH-regenerating system in a suitable buffer (e.g., phosphate buffer, pH 7.4).

  • Incubation: Pre-warm the reaction mixture to 37 °C. Initiate the reaction by adding the test compound (typically at a final concentration of 1 µM).

  • Time Points: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), remove an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the protein.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear portion of this plot is the elimination rate constant (k). The in vitro half-life (t₁/₂) is calculated as 0.693/k.

Receptor Binding Assay

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.

Protocol (Competitive Radioligand Binding):

  • Reagent Preparation: Prepare a membrane preparation from cells expressing the target receptor.

  • Assay Setup: In a multi-well plate, add the membrane preparation, a known concentration of a radiolabeled ligand that binds to the target receptor, and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the plate at a specific temperature for a set time to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a filter mat to separate the membrane-bound radioligand from the free radioligand in solution.

  • Washing: Wash the filters with cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand versus the concentration of the test compound. The IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Conclusion and Future Perspectives

The choice between an azepane and a piperidine scaffold is a nuanced decision that should be driven by the specific goals of the drug discovery program. The piperidine ring offers conformational rigidity, which can lead to high-affinity interactions when the optimal geometry is achieved. Conversely, the azepane ring provides greater conformational flexibility, which can be advantageous for exploring diverse chemical space and potentially improving metabolic stability.

The experimental data from histamine H₃ receptor ligands suggests that while the piperidine scaffold may offer a slight advantage in terms of binding affinity in that specific case, the azepane scaffold can provide improved metabolic stability. This highlights the importance of a multi-parameter optimization approach in scaffold selection.

Ultimately, the decision to employ an azepane or a piperidine core should be based on a thorough evaluation of the structure-activity relationship (SAR) for the target of interest, coupled with a comprehensive assessment of the ADME properties of the resulting analogs. This guide provides a foundational framework and the necessary experimental context to aid researchers in making these critical decisions in the pursuit of novel and effective therapeutics.

References

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  • Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands. ScienceDirect.
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  • 1-BOC-3-Aminopiperidine. PubChem.
  • Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. Royal Society of Chemistry.
  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolin
  • tert-Butyl 4-aminoazepane-1-carboxyl
  • Conformation of piperidine and of derivatives with additional ring hetero atoms.
  • pKa Data Compiled by R. Williams.
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  • (S)-1-Boc-3-aminopiperidine: A Technical Guide to Solubility and Stability. BenchChem.
  • Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. White Rose Research Online.
  • A Comparative Guide to the Conformational Analysis of Substituted Azepan-3-one Deriv
  • Solubility of 5-Amino-N,N′-bis(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide in Ethanol + Water Mixtures.
  • 3-((Hetera)cyclobutyl)azetidines, “Stretched” Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery.
  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine.
  • Solubility Behavior of Boc- l -Asparagine in 12 Individual Solvents
  • pKa Values of Some Piperazines at (298, 303, 313, and 323) K. University of Regina.
  • (R)-3-(Boc-amino)piperidine 97 309956-78-3. Sigma-Aldrich.
  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof.
  • (R)-3-(Boc-amino)piperidine, 97%. Fisher Scientific.
  • C-Substituted Azepanes for Novel Organic Synthesis and Drug Discovery Research. Life Chemicals.
  • Synthesis and Determination of pKa Values of Some New 3,4-Disubstituted-4,5-Dihydro-1H-1,2,4-triazol-5-one Deriv
  • (4+3) Annulation of Donor‐Acceptor Cyclopropanes and Azadienes: Highly Stereoselective Synthesis of Azepanones. Wiley Online Library.
  • (S)-(+)-3-Amino-1-Boc-piperidine = 98.0 TLC 625471-18-3. Sigma-Aldrich.
  • Conform
  • Experimental pKa values of carboxylic acids 49 and 18b.
  • Conformational analysis of 1,4‐disubstituted cyclohexanes.

Sources

Beyond the Seven-Membered Ring: Strategic Alternatives to (R)-tert-butyl 4-aminoazepane-1-carboxylate

[1]

Executive Summary

(R)-tert-butyl 4-aminoazepane-1-carboxylate is a specialized building block that offers a unique combination of ring flexibility and chiral orientation.[1] It is frequently employed to explore chemical space beyond standard piperidines, particularly when a "floppy" hydrophobic interaction is required to induce an induced-fit binding mode in kinases or GPCRs.[1]

However, the azepane ring comes with significant liabilities: high entropic penalty upon binding , elevated lipophilicity (cLogP) , and metabolic susceptibility (oxidation at the 2/7 positions). This guide presents three validated classes of alternatives—Ring Contraction , Rigidification , and Spirocyclic Isosteres —providing a decision framework for medicinal chemists to optimize potency and physicochemical properties.

Part 1: The Benchmark & The Problem

The Target: (R)-tert-butyl 4-aminoazepane-1-carboxylate[1]

  • Role: Chiral diamine scaffold.

  • Key Feature: The 7-membered ring allows the amine vector to access conformational space forbidden to 5- or 6-membered rings.[1]

  • The Limitation: The "Goldilocks" problem. The ring is often too flexible (entropic cost) or too lipophilic (metabolic risk).[1]

Comparative Analysis of Alternatives

The following table contrasts the benchmark against three strategic alternatives. Data represents calculated values for the Boc-protected free amine forms.[1]

FeatureBenchmark: (R)-4-AminoazepaneAlt 1: (R)-3-Aminopiperidine Alt 2: (S)-3-Aminopyrrolidine Alt 3: 6-Amino-2-azaspiro[3.3]heptane
Ring Size 7-membered6-membered5-memberedSpirocyclic (4+4)
Conformational Flexibility High (Fluxional)Moderate (Chair/Boat)Low (Envelope)Rigid (Locked)
cLogP (Approx) ~1.8~1.4~0.9~0.8
Ligand Efficiency (LE) ModerateHighHighVery High
Metabolic Liability High (Ring oxidation)ModerateLowLow (Quaternary center)
Primary Use Case Exploring novel IP spaceReducing LipophilicityIncreasing Potency (Entropy)Improving Selectivity & IP

Part 2: Structural & Functional Alternatives

The Conservative Shift: Ring Contraction

Molecule: (R)-tert-butyl 3-aminopiperidine-1-carboxylate[1]

  • Mechanism: Contracting the ring from 7 to 6 carbons reduces the lipophilic bulk (lowering cLogP by ~0.4 units) while maintaining the chiral amine vector.

  • Why it works: The 3-aminopiperidine scaffold presents the amine in a pseudo-axial or pseudo-equatorial orientation that often overlaps with the 4-aminoazepane vector but with a lower entropic penalty for binding.[1]

The Potency Driver: Rigidification

Molecule: (S)-tert-butyl 3-aminopyrrolidine-1-carboxylate[1]

  • Mechanism: Further contraction to the 5-membered ring dramatically reduces conformational freedom.[1]

  • Why it works: If the biological target requires a specific vector, the pyrrolidine "locks" the amine into position. This reduces the

    
     by minimizing the 
    
    
    (entropy) loss upon binding.
    • Note on Stereochemistry: The spatial projection of the (R)-4-aminoazepane often correlates best with the (S)-3-aminopyrrolidine depending on the binding pocket constraints.[1]

The Modern Bioisostere: Spirocycles

Molecule: tert-butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate[1]

  • Mechanism: Replacing the monocycle with a spirocycle creates a rigid, linear vector with high

    
     character.
    
  • Why it works: This is a "non-classical" bioisostere.[1] It offers the vector of a piperidine/azepane but eliminates the lipophilic ring carbons vulnerable to CYP450 oxidation. It creates a distinct IP position and often improves solubility.[1]

Part 3: Decision Framework (Visualization)[1]

The following diagram illustrates the logical flow for selecting the appropriate building block based on SAR (Structure-Activity Relationship) feedback.

ScaffoldSelectionStartStarting Point:(R)-4-Aminoazepane HitIssue_PotencyIssue: Low Potency?Start->Issue_PotencyIssue_MetabIssue: High Clearance?Start->Issue_MetabIssue_IPIssue: IP Crowded?Start->Issue_IPSol_RigidSolution: RigidifySwitch to (S)-3-AminopyrrolidineIssue_Potency->Sol_Rigid Reduce Entropic CostSol_ContractSolution: Lower LogPSwitch to (R)-3-AminopiperidineIssue_Metab->Sol_Contract Remove Oxidative SitesSol_SpiroSolution: Novel VectorSwitch to Azaspiro[3.3]heptaneIssue_IP->Sol_Spiro Access New ChemSpace

Caption: Strategic decision tree for scaffold hopping from 4-aminoazepane based on observed liabilities.

Part 4: Experimental Protocols

Protocol A: General Amide Coupling (HATU Method)

This protocol is robust for coupling these secondary amine building blocks (after Boc-deprotection of the amine partner or if using the building block as the acid partner, though typically these are used as the amine component after deprotection).

Context: Coupling (R)-tert-butyl 4-aminoazepane-1-carboxylate (or alternative) to a Carboxylic Acid (R-COOH).

Reagents:

  • Amine Building Block (1.0 eq)[1]

  • Carboxylic Acid Partner (1.1 eq)[1]

  • HATU (1.2 eq)[1]

  • DIPEA (3.0 eq)[1]

  • DMF (Anhydrous)[1]

Workflow:

  • Activation: Dissolve the Carboxylic Acid (0.5 mmol) in DMF (5 mL). Add HATU (0.6 mmol) and DIPEA (1.5 mmol). Stir at Room Temperature (RT) for 5 minutes. Color change to yellow/orange indicates active ester formation.

  • Addition: Add the Amine Building Block (0.5 mmol) dissolved in minimal DMF.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LCMS for the formation of the amide bond (M+H).

  • Workup: Dilute with EtOAc (20 mL), wash with sat. NaHCO3 (2x), water (1x), and brine (1x).[1] Dry over Na2SO4.[1]

  • Validation: The spirocyclic alternatives may require longer reaction times (4-6 hours) due to steric bulk around the amine.[1]

Protocol B: N-Boc Deprotection (The "Clean" Method)

To utilize the secondary amine of the ring (after the primary amine has been reacted), the Boc group must be removed.

Reagents:

  • 4M HCl in Dioxane (Commercial solution)[1]

  • Dichloromethane (DCM)[1]

Workflow:

  • Dissolution: Dissolve the Boc-protected intermediate (0.2 mmol) in DCM (2 mL).

  • Deprotection: Add 4M HCl in Dioxane (2 mL, excess).

  • Reaction: Stir at RT for 1 hour. CO2 gas evolution will be observed.[1]

  • Isolation: Concentrate in vacuo. Do not wash with water (product is a water-soluble HCl salt).[1]

  • Yield: Quantitative. The resulting solid is the amine hydrochloride salt, ready for the next coupling step (requires extra base, e.g., 4-5 eq DIPEA, in the next step).

Part 5: Scientific Rationale & Mechanism[1]

The "Entropic Penalty" of Azepanes

The 7-membered azepane ring exists in a dynamic equilibrium of twist-chair and twist-boat conformations.[1] When this flexible ring binds to a protein pocket, it must "freeze" into a single bioactive conformation.[1]

  • Thermodynamics:

    
    .[1]
    
  • The Cost: Freezing the ring results in a large loss of entropy (

    
    ), which penalizes the overall binding energy (
    
    
    ).
  • The Fix: By switching to a Pyrrolidine or Spirocycle , the molecule is pre-organized. The loss of entropy upon binding is negligible, often resulting in a 10-100x potency boost if the vector is correct.

Metabolic Soft Spots

Azepanes are prone to CYP450-mediated oxidation at the carbons alpha to the nitrogen (C2/C7) and the remote carbons (C4/C5).[1]

  • Piperidines: Have slightly better stability but are still susceptible.[1]

  • Spirocycles (e.g., Azaspiro[3.3]heptane): These contain quaternary carbons and strained rings that are metabolically "harder," often extending the half-life (

    
    ) of the drug candidate in microsomal stability assays.
    

References

  • PubChem. tert-Butyl 4-aminoazepane-1-carboxylate | C11H22N2O2.[1] National Library of Medicine.[1] [Link]

  • National Institutes of Health (NIH). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central.[1] [Link]

  • Royal Society of Chemistry (RSC). Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. [Link]

  • Journal of Medicinal Chemistry. Resolved pyrrolidine, piperidine, and perhydroazepine analogues... (Conformational restriction study). [Link]

A Comparative Guide to the Biological Activity of tert-Butyl 4-Aminoazepane-1-carboxylate Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the selection of chiral building blocks is a critical decision that profoundly impacts the efficacy and safety of a therapeutic candidate. This guide provides an in-depth comparison of the biological activities of the (R)- and (S)-enantiomers of tert-butyl 4-aminoazepane-1-carboxylate, key intermediates in the synthesis of a new generation of therapeutic agents. By examining experimental data and structure-activity relationships (SAR), we will elucidate why one enantiomer is often preferred over the other in drug design, particularly in the context of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes.

The Central Role of Chirality in DPP-4 Inhibition

Dipeptidyl Peptidase-4 (DPP-4) is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP).[1] These hormones are responsible for stimulating insulin secretion in a glucose-dependent manner.[2] By inhibiting DPP-4, the levels of active incretins are increased, leading to enhanced insulin release and improved glycemic control.[3]

The active site of the DPP-4 enzyme is a chiral environment, meaning it can differentiate between the enantiomers of a drug molecule. This stereoselectivity dictates that only one enantiomer may bind optimally to the target and elicit the desired therapeutic effect, while the other enantiomer (the distomer) may be inactive or, in some cases, contribute to off-target effects and toxicity. Therefore, the synthesis of single-enantiomer drugs is a paramount objective in modern pharmaceutical development.[4]

The enantiomers of tert-butyl 4-aminoazepane-1-carboxylate serve as crucial chiral synthons for building the core structures of many DPP-4 inhibitors. The absolute configuration of the amino group on the azepane ring directly influences the orientation of the final drug molecule within the DPP-4 active site, determining its binding affinity and inhibitory potency.

Comparative Biological Activity: An Insight from Structure-Activity Relationships

While direct comparative studies on the biological activity of the enantiomers of tert-butyl 4-aminoazepane-1-carboxylate itself are not extensively published, we can infer their differential potential by examining the structure-activity relationships of final drug molecules that incorporate these chiral motifs. A common structural feature in many potent DPP-4 inhibitors is the presence of a primary amine that interacts with key acidic residues (glutamic acid) in the S2 sub-pocket of the DPP-4 active site.[5]

It is widely established in the literature for related aminopiperidine-based DPP-4 inhibitors that the (R)-enantiomer is significantly more active than the (S)-enantiomer. This preference is attributed to the optimal orientation of the amino group for forming a salt bridge with the key glutamic acid residues in the S2 pocket, while simultaneously positioning other substituents of the inhibitor into the S1 and S2 extensive sub-pockets for further favorable interactions.[6] Given the structural similarity between aminopiperidines and aminoazepanes, a similar stereochemical preference is anticipated.

Inferred Biological Activity Profile:

EnantiomerInferred DPP-4 Inhibitory ActivityRationale
(R)-tert-butyl 4-aminoazepane-1-carboxylate High The (R)-configuration is expected to orient the amino group for optimal interaction with the key glutamic acid residues in the S2 pocket of the DPP-4 enzyme, leading to potent inhibition when incorporated into a suitable drug scaffold.
(S)-tert-butyl 4-aminoazepane-1-carboxylate Low to negligible The (S)-configuration would likely result in a suboptimal orientation of the amino group within the DPP-4 active site, leading to weaker binding and significantly lower inhibitory activity.

Enantioselective Synthesis and Chiral Separation

The preparation of enantiomerically pure tert-butyl 4-aminoazepane-1-carboxylate is a critical step in the synthesis of chiral DPP-4 inhibitors. Two primary strategies are employed: asymmetric synthesis and chiral resolution of a racemic mixture.

Asymmetric Synthesis Approach

One common approach involves the use of a chiral auxiliary or catalyst to induce stereoselectivity during the formation of the azepane ring or the introduction of the amino group.

Asymmetric Synthesis Workflow start Achiral Starting Material chiral_reagent Chiral Reagent/ Catalyst start->chiral_reagent Asymmetric Reaction intermediate Chiral Intermediate start->intermediate Stereoselective Transformation cyclization Ring Formation/ Functionalization intermediate->cyclization product (R)- or (S)-Enantiomer cyclization->product

Diagram 1: Asymmetric Synthesis Workflow
Chiral Resolution via HPLC

A widely used method for separating enantiomers is chiral High-Performance Liquid Chromatography (HPLC). A racemic mixture of tert-butyl 4-aminoazepane-1-carboxylate is passed through a column containing a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, leading to different retention times and their subsequent separation.[7]

Chiral HPLC Separation Workflow racemate Racemic Mixture of tert-butyl 4-aminoazepane-1-carboxylate hplc Chiral HPLC Column (Chiral Stationary Phase) racemate->hplc separation Differential Interaction with CSP hplc->separation enantiomer_R (R)-Enantiomer separation->enantiomer_R Shorter Retention Time enantiomer_S (S)-Enantiomer separation->enantiomer_S Longer Retention Time

Diagram 2: Chiral HPLC Separation Workflow

Experimental Protocols

The following protocols are representative methods for the synthesis, separation, and biological evaluation of the enantiomers of tert-butyl 4-aminoazepane-1-carboxylate and their derivatives.

Protocol 1: Chiral Resolution of Racemic tert-Butyl 4-aminoazepane-1-carboxylate by HPLC

Objective: To separate the (R)- and (S)-enantiomers from a racemic mixture.

Materials:

  • Racemic tert-butyl 4-aminoazepane-1-carboxylate

  • Chiral HPLC column (e.g., polysaccharide-based CSP)

  • HPLC-grade solvents (e.g., hexane, isopropanol, diethylamine)

  • HPLC system with UV detector

Methodology:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of hexane, isopropanol, and a small amount of a basic modifier like diethylamine to improve peak shape. The exact ratio should be optimized for the specific column used.

  • Sample Preparation: Dissolve a small amount of the racemic mixture in the mobile phase.

  • HPLC Analysis:

    • Equilibrate the chiral column with the mobile phase at a constant flow rate.

    • Inject the sample onto the column.

    • Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength.

    • The two enantiomers will elute at different retention times.

  • Fraction Collection: Collect the separated enantiomers as they elute from the column.

  • Purity Analysis: Analyze the collected fractions to determine their enantiomeric purity (enantiomeric excess, ee%).

Protocol 2: In Vitro DPP-4 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against DPP-4.

Materials:

  • Human recombinant DPP-4 enzyme

  • DPP-4 substrate (e.g., Gly-Pro-7-amino-4-methylcoumarin, Gly-Pro-AMC)[8]

  • Test compounds (e.g., DPP-4 inhibitors synthesized from the (R)- and (S)-enantiomers)

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.5)

  • 96-well black microplate

  • Fluorescence plate reader

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the DPP-4 enzyme in assay buffer.

    • Prepare a stock solution of the Gly-Pro-AMC substrate in DMSO.

    • Prepare serial dilutions of the test compounds in DMSO.

  • Assay Procedure:

    • To each well of the microplate, add the assay buffer.

    • Add a small volume of the test compound solution (or DMSO for control wells).

    • Add the DPP-4 enzyme solution to all wells except the blank.

    • Incubate the plate at 37°C for 10 minutes.

    • Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate solution to all wells.

  • Data Acquisition:

    • Immediately measure the fluorescence intensity at regular intervals for 30-60 minutes using an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.[8]

  • Data Analysis:

    • Calculate the rate of the enzymatic reaction for each concentration of the test compound.

    • Plot the reaction rate as a function of the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

DPP-4 Inhibition Mechanism cluster_0 DPP-4 Active Site S1 S1 Pocket (Hydrophobic) S2 S2 Pocket (Acidic Residues, e.g., Glu205, Glu206) S1_prime S1' Pocket S2_extensive S2 Extensive Pocket inhibitor (R)-Enantiomer-based DPP-4 Inhibitor amine_group Amino Group substituent1 Substituent 1 substituent2 Substituent 2 amine_group->S2 Ionic Interaction (Salt Bridge) substituent1->S1 Hydrophobic Interaction substituent2->S2_extensive Additional Binding

Diagram 3: Simplified Representation of an (R)-enantiomer-based DPP-4 Inhibitor Binding to the Active Site

Conclusion

The stereochemistry of tert-butyl 4-aminoazepane-1-carboxylate is a critical determinant of the biological activity of its derivatives, particularly in the context of DPP-4 inhibition. Based on established structure-activity relationships for this class of compounds, the (R)-enantiomer is the eutomer, providing the necessary spatial arrangement for potent inhibition of the DPP-4 enzyme. The (S)-enantiomer, in contrast, is expected to be significantly less active. This profound difference in biological activity underscores the importance of enantioselective synthesis or efficient chiral resolution in the development of effective and safe DPP-4 inhibitors for the treatment of type 2 diabetes. The experimental protocols provided herein offer a framework for researchers to further explore the synthesis, separation, and biological evaluation of these important chiral building blocks.

References

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A Comparative Guide to Protecting Groups for 4-Aminoazepane: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex molecules and novel drug candidates, the strategic use of protecting groups is a cornerstone of success. The 4-aminoazepane scaffold is a privileged structure in medicinal chemistry, and the selective protection of its secondary amine is a critical step in the elaboration of this versatile building block. This guide provides an in-depth comparative analysis of three widely used amine protecting groups—tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc)—for the 4-amino position of azepane. Our discussion is grounded in established chemical principles and supported by representative experimental data to inform your synthetic strategy.

The Strategic Importance of Amine Protection

The secondary amine of 4-aminoazepane is a nucleophilic and basic center, susceptible to a wide range of reactions that can interfere with desired chemical transformations at other positions of the molecule.[1] Protecting this amine as a carbamate derivative temporarily masks its reactivity, allowing for selective modifications elsewhere.[2] An ideal protecting group should be easy to install in high yield, stable to a variety of reaction conditions, and readily removable under mild conditions that do not affect other functional groups.[3] The choice of protecting group is therefore a critical decision that can significantly impact the overall efficiency and success of a synthetic route.

Comparative Analysis of Protecting Groups

The selection of an appropriate protecting group for 4-aminoazepane hinges on its compatibility with the planned synthetic route, particularly the stability towards reagents and conditions in subsequent steps, and the orthogonality of its deprotection.[4]

Protecting GroupStructureIntroduction ReagentCleavage ConditionsStabilityOrthogonality
Boc tert-butyloxycarbonylDi-tert-butyl dicarbonate (Boc)₂OStrong Acid (e.g., TFA, HCl)[5][6]Base, Hydrogenolysis, NucleophilesCbz, Fmoc
Cbz BenzyloxycarbonylBenzyl chloroformate (Cbz-Cl)Hydrogenolysis (e.g., H₂, Pd/C)[7]Acid, BaseBoc, Fmoc
Fmoc 9-FluorenylmethyloxycarbonylFmoc-Cl, Fmoc-OSuBase (e.g., Piperidine)[][9]Acid, HydrogenolysisBoc, Cbz

Table 1: Key Characteristics of Common Amine Protecting Groups for 4-Aminoazepane.

The Robust and Versatile Boc Group

The tert-butyloxycarbonyl (Boc) group is one of the most common amine protecting groups due to its ease of introduction and general stability.[10] It is inert to a wide range of nucleophilic and basic conditions, making it suitable for many synthetic transformations.

Causality Behind Experimental Choices: The use of (Boc)₂O with a mild base like triethylamine or in a biphasic system with sodium bicarbonate is a standard and high-yielding procedure for the protection of secondary amines. The deprotection with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid in dioxane is efficient and clean, proceeding through a stable tert-butyl cation.[6]

Field-Proven Insights: While the Boc group is highly reliable, its removal requires strongly acidic conditions, which may not be compatible with acid-sensitive functional groups elsewhere in the molecule. For the 1,4-diazepane scaffold, a close structural analog to azepane, deprotection of a Boc group is a critical and well-established step in multi-step syntheses.[11]

The Classic and Hydrogenolysis-Labile Cbz Group

The benzyloxycarbonyl (Cbz or Z) group is a classic protecting group, valued for its stability to both acidic and basic conditions.[7] Its removal via catalytic hydrogenolysis is exceptionally mild and often quantitative, yielding toluene and carbon dioxide as the only byproducts.

Causality Behind Experimental Choices: The Schotten-Baumann conditions (an organic base in a biphasic system) are typically employed for the introduction of the Cbz group using benzyl chloroformate. Catalytic hydrogenation for deprotection is highly selective, targeting the benzyl C-O bond without affecting most other functional groups.

Field-Proven Insights: The Cbz group is an excellent choice when subsequent steps involve strong bases or acids. A notable application in a related system is the enzymatic synthesis of N-Cbz-protected 3-aminoazepane, demonstrating its compatibility with biocatalytic processes.[6] However, the palladium catalyst required for hydrogenolysis can be sensitive to poisoning by sulfur-containing compounds and may also reduce other functional groups like alkenes or alkynes if present in the molecule.

The Base-Labile and UV-Active Fmoc Group

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is distinguished by its lability to basic conditions, typically piperidine in DMF.[] This orthogonality to the acid-labile Boc and hydrogenolysis-labile Cbz groups makes it a cornerstone of modern peptide synthesis and complex molecule construction.[12]

Causality Behind Experimental Choices: The introduction of the Fmoc group is straightforward using Fmoc-Cl or Fmoc-OSu under basic conditions. The deprotection proceeds via a β-elimination mechanism initiated by a secondary amine base.[9] The cleavage by-product, dibenzofulvene, is a chromophore, allowing for the spectrophotometric monitoring of the deprotection reaction.

Field-Proven Insights: The Fmoc group is ideal for synthetic strategies that require acidic or reductive steps where Boc or Cbz would be cleaved. Its mild deprotection conditions are advantageous for sensitive substrates. However, the basic deprotection conditions may not be suitable for molecules containing base-labile functional groups.

Experimental Protocols

The following protocols are representative procedures for the protection and deprotection of a secondary amine like 4-aminoazepane. Yields are based on analogous transformations reported in the literature for similar cyclic amines and may require optimization for 4-aminoazepane.

Protocol 1: Boc Protection of 4-Aminoazepane
  • Dissolution: Dissolve 4-aminoazepane (1.0 equiv) in a 1:1 mixture of dioxane and water.

  • Base Addition: Add sodium bicarbonate (2.0 equiv).

  • Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv) portion-wise at room temperature.

  • Reaction: Stir the mixture vigorously for 12-24 hours at room temperature.

  • Work-up: Extract the mixture with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel chromatography to yield N-Boc-4-aminoazepane.

Protocol 2: Boc Deprotection
  • Dissolution: Dissolve N-Boc-4-aminoazepane (1.0 equiv) in dichloromethane (DCM).

  • Acid Addition: Add trifluoroacetic acid (TFA, 10 equiv) dropwise at 0 °C.

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours.

  • Work-up: Concentrate the mixture under reduced pressure. Co-evaporate with toluene to remove residual TFA.

  • Isolation: Dissolve the residue in a minimal amount of DCM and precipitate the product as the TFA salt by adding diethyl ether.

Protocol 3: Cbz Protection of 4-Aminoazepane
  • Dissolution: Dissolve 4-aminoazepane (1.0 equiv) in a 2:1 mixture of THF and water.

  • Base Addition: Add sodium bicarbonate (2.0 equiv).

  • Reagent Addition: Add benzyl chloroformate (Cbz-Cl, 1.2 equiv) dropwise at 0 °C.

  • Reaction: Stir the mixture at room temperature for 4-6 hours.

  • Work-up: Extract the mixture with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel chromatography to yield N-Cbz-4-aminoazepane.

Protocol 4: Cbz Deprotection (Hydrogenolysis)
  • Dissolution: Dissolve N-Cbz-4-aminoazepane (1.0 equiv) in methanol or ethanol.

  • Catalyst Addition: Add 10% palladium on carbon (Pd/C, 10 mol%).

  • Hydrogenation: Stir the mixture under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature for 4-12 hours.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected 4-aminoazepane.

Protocol 5: Fmoc Protection of 4-Aminoazepane
  • Dissolution: Dissolve 4-aminoazepane (1.0 equiv) in a 1:1 mixture of dioxane and aqueous sodium carbonate solution (10%).

  • Reagent Addition: Add a solution of 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl, 1.1 equiv) in dioxane dropwise at 0 °C.

  • Reaction: Stir the mixture at room temperature for 12-16 hours.

  • Work-up: Pour the reaction mixture into cold water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel chromatography to yield N-Fmoc-4-aminoazepane.

Protocol 6: Fmoc Deprotection
  • Dissolution: Dissolve N-Fmoc-4-aminoazepane (1.0 equiv) in N,N-dimethylformamide (DMF).

  • Base Addition: Add piperidine to a final concentration of 20% (v/v).

  • Reaction: Stir the mixture at room temperature for 30 minutes to 2 hours.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess piperidine.

  • Isolation: Co-evaporate with toluene to remove residual piperidine. The crude product can be used directly or purified by chromatography.

Visualization of Orthogonal Protection Strategies

The following diagrams illustrate the concept of orthogonal protection, a powerful strategy that allows for the selective deprotection of one amine in the presence of another protected with a different group.

Orthogonal_Protection cluster_Boc_Cbz Boc and Cbz Orthogonality cluster_Fmoc_Boc Fmoc and Boc Orthogonality Boc_Cbz_Protected Boc-N(R)-Cbz Boc_Deprotected H-N(R)-Cbz Boc_Cbz_Protected->Boc_Deprotected Strong Acid (e.g., TFA) Cbz_Deprotected Boc-N(R)-H Boc_Cbz_Protected->Cbz_Deprotected Hydrogenolysis (H₂, Pd/C) Fmoc_Boc_Protected Fmoc-N(R)-Boc Fmoc_Deprotected H-N(R)-Boc Fmoc_Boc_Protected->Fmoc_Deprotected Base (e.g., Piperidine) Boc_Deprotected_2 Fmoc-N(R)-H Fmoc_Boc_Protected->Boc_Deprotected_2 Strong Acid (e.g., TFA)

Caption: Orthogonal deprotection schemes for Boc/Cbz and Fmoc/Boc protected amines.

Protection_Deprotection_Workflow cluster_Protection Protection Step cluster_Deprotection Deprotection Step Start 4-Aminoazepane Boc_Protected N-Boc-4-aminoazepane Start->Boc_Protected (Boc)₂O, Base Cbz_Protected N-Cbz-4-aminoazepane Start->Cbz_Protected Cbz-Cl, Base Fmoc_Protected N-Fmoc-4-aminoazepane Start->Fmoc_Protected Fmoc-Cl, Base Deprotected_Amine 4-Aminoazepane Boc_Protected->Deprotected_Amine Strong Acid (TFA) Cbz_Protected->Deprotected_Amine H₂, Pd/C Fmoc_Protected->Deprotected_Amine Base (Piperidine)

Caption: General workflow for the protection and deprotection of 4-aminoazepane.

Conclusion

The choice of a protecting group for 4-aminoazepane is a strategic decision that should be made after careful consideration of the entire synthetic plan. The Boc group offers robustness and is a reliable choice for many applications. The Cbz group provides excellent stability to a wide range of conditions and is removed under exceptionally mild hydrogenolysis. The Fmoc group offers a valuable orthogonal protection strategy due to its base lability. By understanding the unique characteristics of each protecting group and leveraging the principles of orthogonal protection, researchers can navigate complex synthetic pathways with greater efficiency and success.

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A Comparative Guide to the Synthesis and Validation of Enantiomerically Pure Azepane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The azepane scaffold, a seven-membered nitrogen-containing heterocycle, is a privileged structure in medicinal chemistry. Its inherent three-dimensionality allows for the exploration of a wider chemical space compared to its five- and six-membered counterparts, offering unique opportunities for fine-tuning the pharmacological and pharmacokinetic properties of drug candidates. The stereochemistry of substituents on the azepane ring often plays a critical role in determining biological activity, making access to enantiomerically pure derivatives a key challenge and a paramount objective in drug discovery and development.

This guide provides a comprehensive comparison of the principal synthetic routes to enantiomerically pure azepane derivatives, offering an in-depth analysis of their performance, supported by experimental data. It is designed to empower researchers to make informed decisions when selecting a synthetic strategy, with a focus on the causality behind experimental choices and the validation of the final product's enantiomeric purity.

Strategic Approaches to Enantiopure Azepanes: A Comparative Overview

The synthesis of enantiomerically pure azepanes can be broadly categorized into three main strategies:

  • Asymmetric Catalysis: This approach involves the use of a chiral catalyst (metal-based or organocatalyst) to stereoselectively create the chiral centers of the azepane ring from a prochiral starting material.

  • Diastereoselective Synthesis: This strategy relies on the use of a chiral auxiliary or a pre-existing stereocenter in the starting material to direct the formation of new stereocenters in a diastereoselective manner.

  • Biocatalysis: This method utilizes enzymes to perform highly selective transformations, offering a green and often highly efficient route to enantiopure amines and their derivatives.

The choice of strategy depends on several factors, including the desired substitution pattern, the scale of the synthesis, the availability of starting materials and catalysts, and the cost-effectiveness of the overall process.

Visualizing the Synthetic Pathways

cluster_asymmetric Asymmetric Catalysis cluster_diastereo Diastereoselective Synthesis cluster_bio Biocatalysis prochiral Prochiral Substrate chiral_cat Chiral Catalyst (Metal or Organocatalyst) prochiral->chiral_cat Asymmetric Transformation enantio_azepane_a Enantiomerically Enriched Azepane chiral_cat->enantio_azepane_a chiral_sm Chiral Starting Material (with auxiliary or stereocenter) diastereo_reaction Diastereoselective Reaction chiral_sm->diastereo_reaction diastereo_intermediate Diastereomeric Intermediate diastereo_reaction->diastereo_intermediate removal Auxiliary Removal/ Transformation diastereo_intermediate->removal enantio_azepane_d Enantiomerically Pure Azepane removal->enantio_azepane_d prochiral_ketone Prochiral Ketone/Imine enzyme Enzyme (e.g., IRED, Transaminase) prochiral_ketone->enzyme Enzymatic Reductive Amination/ Transamination enantio_azepane_b Enantiomerically Pure Azepane enzyme->enantio_azepane_b

Figure 1: Overview of the main synthetic strategies to enantiopure azepanes.

Performance Comparison of Synthetic Routes

The following table provides a comparative overview of the different synthetic strategies, highlighting their key performance indicators.

StrategyTypical YieldEnantiomeric Excess (e.e.)Diastereomeric Ratio (d.r.)Key AdvantagesKey DisadvantagesScalability
Asymmetric Catalysis Good to ExcellentHigh (often >90%)VariesHigh atom economy; catalytic nature reduces waste.Catalyst development can be challenging and expensive.Potentially high, but catalyst cost and turnover number can be limiting factors.
Diastereoselective Synthesis Good to ExcellentHigh (often >98%)High (often >95:5)Predictable stereochemical outcome; well-established methods.Requires stoichiometric amounts of chiral auxiliary; additional steps for auxiliary attachment and removal.Moderate; can be limited by the cost and recovery of the chiral auxiliary.
Biocatalysis Good to ExcellentExcellent (>99%)N/AHigh chemo-, regio-, and enantioselectivity; mild reaction conditions; environmentally friendly.[1]Limited substrate scope for wild-type enzymes; requires protein engineering for broader applicability.[2]Can be highly scalable, as demonstrated in industrial processes for other chiral amines.[3]

In-Depth Analysis of Synthetic Strategies

Asymmetric Catalysis: The Power of Chiral Catalysts

Asymmetric catalysis has emerged as a powerful tool for the synthesis of enantiomerically pure compounds, offering an atom-economical and elegant approach.[4] Both metal-based and organocatalytic methods have been successfully applied to the synthesis of azepane derivatives.

a) Metal-Catalyzed Asymmetric Hydrogenation:

The asymmetric hydrogenation of cyclic enamides or imines is a highly efficient method for the synthesis of chiral cyclic amines.[5] Rhodium and Iridium complexes with chiral phosphine ligands are commonly employed catalysts.

Causality Behind Experimental Choices: The choice of metal and ligand is crucial for achieving high enantioselectivity. The chiral ligand coordinates to the metal center, creating a chiral environment that directs the hydrogenation to one face of the substrate. The electronic and steric properties of the ligand, as well as the substrate structure, influence the outcome of the reaction.

b) Organocatalytic Asymmetric Reactions:

Organocatalysis, the use of small organic molecules as catalysts, has gained significant traction as a complementary approach to metal catalysis.[6] Chiral Brønsted acids and amines have been used to catalyze various reactions for the synthesis of enantiomerically enriched azepanes.

Causality Behind Experimental Choices: Organocatalysts often operate through different activation modes than metal catalysts, such as iminium or enamine activation. The catalyst's structure, particularly the nature and position of the chiral scaffold and the functional groups, dictates the stereochemical outcome by controlling the trajectory of the reacting partners.

Diastereoselective Synthesis: Leveraging Existing Chirality

Diastereoselective synthesis is a robust and often predictable strategy that utilizes a chiral auxiliary or a pre-existing stereocenter to control the formation of new chiral centers.[7]

a) Chiral Auxiliary-Mediated Synthesis:

This classic approach involves the temporary attachment of a chiral auxiliary to a prochiral substrate. The auxiliary then directs a subsequent diastereoselective transformation. After the desired stereocenter is set, the auxiliary is removed to afford the enantiomerically enriched product.[8]

Causality Behind Experimental Choices: The chiral auxiliary creates a sterically biased environment, forcing the incoming reagent to attack from a specific face of the molecule. The choice of auxiliary depends on the nature of the reaction and the substrate. Evans' oxazolidinones and pseudoephedrine are well-known examples of effective chiral auxiliaries.[9]

b) Substrate-Controlled Diastereoselective Reactions:

In this approach, a stereocenter already present in the starting material directs the formation of new stereocenters. This is particularly useful in syntheses starting from the chiral pool, where enantiomerically pure starting materials are readily available.

Causality Behind Experimental Choices: The existing stereocenter influences the conformation of the molecule, leading to a preferential attack of the reagent from the less hindered face. The relative stereochemistry between the existing and newly formed stereocenters can often be predicted using established models like the Felkin-Anh model.

Biocatalysis: Nature's Approach to Chirality

Biocatalysis has become an increasingly attractive strategy for the synthesis of enantiopure amines due to the high selectivity and mild reaction conditions offered by enzymes.[10] Imine reductases (IREDs) and transaminases are particularly relevant for the synthesis of chiral cyclic amines.

Causality Behind Experimental Choices: Enzymes possess highly structured active sites that can precisely orient the substrate for a specific transformation, leading to exceptional levels of stereocontrol.[1] The choice of enzyme depends on the substrate and the desired enantiomer. Protein engineering can be employed to tailor the enzyme's properties, such as substrate scope and stability, for a specific application.[2]

Validation of Enantiomeric Purity: A Critical Step

The validation of the enantiomeric purity of the synthesized azepane derivative is a crucial step to ensure the quality and reliability of the final product. Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most common and powerful techniques for determining enantiomeric excess (e.e.).[9][11]

Chiral HPLC/SFC Method Development Workflow

start Racemic Standard of Azepane Derivative screen_csp Screen Chiral Stationary Phases (CSPs) start->screen_csp select_csp Select Best CSP (Polysaccharide, Pirkle-type, etc.) screen_csp->select_csp optimize_mp Optimize Mobile Phase (Normal, Reversed, or Polar Organic) select_csp->optimize_mp optimize_cond Optimize Other Conditions (Flow rate, Temperature, etc.) optimize_mp->optimize_cond validate Validate Method (Linearity, Precision, Accuracy) optimize_cond->validate analyze Analyze Synthetic Sample and Calculate e.e. validate->analyze end Enantiomerically Pure Azepane Validated analyze->end

Figure 2: General workflow for chiral HPLC/SFC method development.

Key Considerations for Method Development:

  • Chiral Stationary Phase (CSP) Selection: The choice of CSP is the most critical factor. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) and Pirkle-type columns are widely used for the separation of a broad range of chiral compounds, including cyclic amines.[12]

  • Mobile Phase Optimization: The composition of the mobile phase (normal phase, reversed phase, or polar organic mode) significantly affects the separation. Modifiers such as alcohols (e.g., isopropanol, ethanol) and additives (e.g., acids or bases) are often used to improve resolution and peak shape.

  • Other Parameters: Flow rate, column temperature, and detection wavelength should also be optimized to achieve the best possible separation in a reasonable analysis time.

Detailed Experimental Protocols

This section provides representative, step-by-step methodologies for one of the key synthetic strategies and for the validation of enantiomeric purity.

Protocol 1: Diastereoselective Synthesis of a Polysubstituted Azepane

This protocol is based on a highly diastereoselective and enantioselective lithiation-conjugate addition sequence.[7]

Step 1: Asymmetric Lithiation-Conjugate Addition

  • To a solution of N-Boc-N-(p-methoxyphenyl)allylamine (1.0 eq) and (-)-sparteine (1.2 eq) in toluene at -78 °C, add n-butyllithium (1.1 eq) dropwise.

  • Stir the resulting solution at -78 °C for 4 hours.

  • Add a solution of a β-aryl α,β-unsaturated ester (1.2 eq) in toluene dropwise.

  • Stir the reaction mixture at -78 °C for 6 hours.

  • Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature.

  • Extract the aqueous layer with ethyl acetate, and wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the enantioenriched enecarbamate.

Step 2: Cyclization to the Azepane Lactam

  • Treat the enantioenriched enecarbamate (1.0 eq) with a solution of aminolysis, followed by hydrolysis and cyclization to yield the corresponding lactam.

  • Purify the lactam by recrystallization or column chromatography.

Step 3: Reduction to the Azepane

  • To a solution of the lactam (1.0 eq) in tetrahydrofuran at 0 °C, add lithium aluminum hydride (2.0 eq) portion-wise.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and water.

  • Filter the resulting suspension through a pad of Celite and wash the filter cake with ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography to obtain the enantiomerically pure azepane derivative.

Protocol 2: Validation of Enantiomeric Excess by Chiral HPLC

This protocol provides a general guideline for the chiral separation of an azepane derivative.

1. Sample Preparation:

  • Prepare a stock solution of the racemic azepane derivative (as a reference) at a concentration of approximately 1 mg/mL in the mobile phase.

  • Prepare a sample of the synthesized azepane derivative at the same concentration.

2. HPLC System and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: A polysaccharide-based chiral stationary phase, such as a Daicel CHIRALPAK® or CHIRALCEL® column. The specific column should be selected based on initial screening.

  • Mobile Phase: A mixture of n-hexane and an alcohol (e.g., isopropanol or ethanol) is commonly used for normal-phase separations. A small amount of an amine additive (e.g., diethylamine) may be required to improve peak shape for basic compounds.

  • Flow Rate: Typically in the range of 0.5 - 1.0 mL/min.

  • Temperature: Ambient or controlled at a specific temperature (e.g., 25 °C).

  • Detection: UV detection at a wavelength where the analyte has strong absorbance.

  • Injection Volume: 5-20 µL.

3. Data Analysis:

  • Inject the racemic standard to determine the retention times of the two enantiomers and to confirm the resolution of the method.

  • Inject the synthesized sample.

  • Integrate the peak areas of the two enantiomers in the chromatogram.

  • Calculate the enantiomeric excess (e.e.) using the following formula: e.e. (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100

Conclusion

The synthesis of enantiomerically pure azepane derivatives is a critical endeavor in modern drug discovery. This guide has provided a comparative overview of the key synthetic strategies, highlighting their respective strengths and weaknesses. Asymmetric catalysis offers an elegant and atom-economical approach, while diastereoselective synthesis provides a robust and predictable route. Biocatalysis is emerging as a powerful and sustainable alternative.

The successful implementation of any of these strategies must be accompanied by a rigorous validation of the enantiomeric purity of the final product. Chiral HPLC and SFC are indispensable tools for this purpose. By understanding the principles behind both the synthesis and the validation, researchers can confidently and efficiently access the enantiomerically pure azepane derivatives required to advance their drug discovery programs.

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A Comparative Guide to LC-MS Analysis of Reaction Mixtures Containing (R)-tert-butyl 4-aminoazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of liquid chromatography-mass spectrometry (LC-MS) methodologies for the analysis of reaction mixtures containing the chiral building block, (R)-tert-butyl 4-aminoazepane-1-carboxylate. As drug development pipelines increasingly focus on stereochemically pure entities, robust and efficient analytical techniques are paramount for monitoring chiral syntheses. This document offers field-proven insights into method selection, development, and implementation for researchers, scientists, and drug development professionals. We will explore the comparative advantages of achiral versus chiral chromatographic approaches and delve into the selection of appropriate chiral stationary phases (CSPs) for optimal enantioseparation.

The Analytical Challenge: Beyond Simple Reaction Monitoring

In the synthesis of enantiomerically pure compounds like (R)-tert-butyl 4-aminoazepane-1-carboxylate, analytical chemistry serves two primary functions: monitoring the reaction's progress and confirming the stereochemical integrity of the product. A simple disappearance of starting material and the appearance of a product peak with the correct mass-to-charge ratio (m/z) is insufficient. The critical question of enantiomeric excess (e.e.) must be answered. This necessitates a dual-pronged analytical strategy, often employing both achiral and chiral LC-MS methods.

Section 1: Achiral vs. Chiral LC-MS Analysis: A Tale of Two Objectives

The choice between an achiral and a chiral LC-MS method is not one of superiority but of purpose. Each provides a unique and essential piece of the analytical puzzle when monitoring a reaction that produces a chiral molecule.

The Workhorse: Achiral Reversed-Phase LC-MS for Reaction Progress

For rapid assessment of reaction conversion and the identification of byproducts, a standard achiral reversed-phase (RP) LC-MS method is the go-to technique. The primary goal is to separate components based on their polarity.

Causality Behind Experimental Choices:

  • Stationary Phase: A C18 stationary phase is the most common choice for its broad applicability in separating a wide range of organic molecules based on hydrophobicity.

  • Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol is employed to elute compounds with varying polarities. The addition of a small amount of an acid, such as formic acid, is crucial for good peak shape and for promoting ionization in the mass spectrometer's electrospray ionization (ESI) source.[1]

  • Detection: Mass spectrometry provides molecular weight information, confirming the formation of the desired product and helping to identify any impurities or byproducts.

Key Advantages:

  • Speed and Simplicity: Method development is typically straightforward and analysis times are short.

  • Impurity Profiling: Provides a clear picture of the reaction's cleanliness, showing starting materials, reagents, and byproducts.

  • Robustness: C18 columns are known for their durability and reproducibility.

Limitations:

  • "Chiral Blindness": An achiral column cannot distinguish between enantiomers. The (R) and (S) forms of tert-butyl 4-aminoazepane-1-carboxylate will co-elute as a single peak.

cluster_achiral Achiral LC-MS Workflow Reaction Mixture Reaction Mixture Sample Prep (Dilute & Filter) Sample Prep (Dilute & Filter) Reaction Mixture->Sample Prep (Dilute & Filter) C18 RP-HPLC C18 RP-HPLC Sample Prep (Dilute & Filter)->C18 RP-HPLC ESI-MS ESI-MS C18 RP-HPLC->ESI-MS Data Output 1 Single Peak for Product (m/z) ESI-MS->Data Output 1 Data Output 2 Impurity Profile ESI-MS->Data Output 2

Caption: Workflow for achiral LC-MS analysis.

The Decider: Chiral LC-MS for Enantiomeric Purity

To determine the enantiomeric excess of the (R)-tert-butyl 4-aminoazepane-1-carboxylate product, a chiral separation is mandatory. This is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation in time.

Causality Behind Experimental Choices:

  • Stationary Phase: The choice of CSP is critical and depends on the structure of the analyte. For chiral amines like our target molecule, polysaccharide-based and macrocyclic glycopeptide-based CSPs are excellent starting points.[2][3]

  • Mobile Phase: The mobile phase composition is highly dependent on the chosen CSP and can range from normal-phase (e.g., hexane/ethanol) to reversed-phase (e.g., acetonitrile/water with additives) and polar organic modes. For LC-MS compatibility, reversed-phase or polar organic modes with volatile additives are strongly preferred to avoid ion suppression in the MS source.[4]

Key Advantages:

  • Enantiomeric Resolution: Directly measures the ratio of the (R) and (S) enantiomers, allowing for the calculation of enantiomeric excess.

  • Confirmation of Stereochemistry: Confirms the success of an asymmetric synthesis.

Limitations:

  • Method Development: Can be more complex and time-consuming than achiral methods.

  • Co-elution of Impurities: Achiral impurities may co-elute with one of the enantiomers, potentially complicating quantification without MS detection.

Section 2: A Comparative Guide to Chiral Stationary Phases for (R)-tert-butyl 4-aminoazepane-1-carboxylate

The heart of a chiral separation lies in the selection of the appropriate CSP. For a Boc-protected cyclic amine, two main classes of CSPs stand out: polysaccharide-based and macrocyclic glycopeptide-based.

Polysaccharide-Based CSPs (e.g., Lux Cellulose-1)

These CSPs are derived from cellulose or amylose that have been functionalized, often with phenylcarbamates.[2] The helical structure of the polysaccharide backbone creates chiral grooves that can interact with analytes.[5]

Mechanism of Separation: Chiral recognition is achieved through a combination of interactions, including hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance.[2] For our target molecule, the carbamate group and the azepane ring can participate in these interactions.

Typical Performance:

  • Versatility: Can be used in normal-phase, reversed-phase, and polar organic modes.[6]

  • Selectivity: Often provide excellent selectivity for a wide range of chiral compounds.

  • MS Compatibility: Reversed-phase and polar organic modes are amenable to LC-MS analysis, often using mobile phases containing acetonitrile or methanol with volatile additives like formic acid or diethylamine.[7]

Macrocyclic Glycopeptide-Based CSPs (e.g., Chirobiotic T)

These CSPs utilize macrocyclic glycopeptides, such as teicoplanin, covalently bonded to a silica support.[8] These selectors have complex three-dimensional structures with multiple stereogenic centers and various functional groups, including hydroxyl, carboxyl, amino, and aromatic moieties.[8]

Mechanism of Separation: The multifaceted structure of macrocyclic glycopeptides allows for a variety of interactions, including hydrogen bonding, ionic interactions, and inclusion complexation.[9] The basic nitrogen of the azepane ring and the carbamate functionality of our analyte can interact with the acidic and basic sites on the glycopeptide.

Typical Performance:

  • Multimodal Operation: Can be operated in reversed-phase, normal-phase, and polar ionic modes, making them highly compatible with LC-MS.[8][10]

  • Complementary Selectivity: Often exhibit different selectivity compared to polysaccharide-based CSPs, providing a valuable alternative if one class fails to resolve the enantiomers.[3]

  • Ionic Interactions: The presence of ionizable groups makes them particularly effective for the separation of basic and acidic compounds.[10]

Head-to-Head Comparison of CSPs
FeaturePolysaccharide-Based CSPs (e.g., Lux Cellulose-1)Macrocyclic Glycopeptide-Based CSPs (e.g., Chirobiotic T)
Primary Interaction Types Hydrogen bonding, π-π, dipole-dipole, steric hindrance[2]Hydrogen bonding, ionic, inclusion complexation, π-π[9]
Typical Mobile Phases for LC-MS Reversed-phase (ACN/H₂O + acid/base), Polar Organic (MeOH, EtOH)[7][11]Reversed-phase (ACN/H₂O + acid/base), Polar Ionic (MeOH + acid/base)[10]
Best Suited For Broad range of chiral compounds, including neutral and polar molecules.[6]Ionizable compounds (acids, bases), amino acids, and cyclic compounds.[12]
Potential Advantage for Analyte Good general-purpose choice with high success rates.Strong potential for high selectivity due to ionic interactions with the amine.
Potential Disadvantage for Analyte May require screening of different polysaccharide derivatives for optimal separation.Selectivity can be highly sensitive to mobile phase pH and ionic strength.

Section 3: Experimental Protocols

The following protocols are provided as a starting point for the LC-MS analysis of a reaction mixture containing (R)-tert-butyl 4-aminoazepane-1-carboxylate. Optimization will likely be required.

Sample Preparation for Reaction Mixtures
  • Quench the reaction: If necessary, stop the reaction by adding a suitable quenching agent.

  • Dilution: Take a small aliquot (e.g., 10 µL) of the reaction mixture and dilute it significantly (e.g., 1:1000) with the initial mobile phase of the LC method. This is crucial to avoid overloading the column and contaminating the MS source.[13]

  • Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC system.[13]

  • Consider Extraction (if necessary): If the reaction mixture contains high concentrations of non-volatile salts or other interfering components, a simple liquid-liquid extraction or solid-phase extraction (SPE) may be beneficial.[14]

cluster_sampleprep Sample Preparation Workflow Reaction Aliquot Reaction Aliquot Dilution Dilute with Mobile Phase Reaction Aliquot->Dilution Filtration Filter (0.22 µm) Dilution->Filtration LC-MS Analysis LC-MS Analysis Filtration->LC-MS Analysis

Caption: General sample preparation workflow.

Protocol 1: Achiral RP-LC-MS for Reaction Monitoring
  • LC System: Standard HPLC or UHPLC system.

  • Column: C18, 2.1 x 50 mm, 1.8 µm.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 1-5 µL.

  • MS System: Quadrupole or Time-of-Flight mass spectrometer with ESI source.

  • Ionization Mode: Positive Ion Electrospray (ESI+).

  • MS Parameters (starting point):

    • Capillary Voltage: 3.5 kV

    • Gas Temperature: 325 °C

    • Drying Gas Flow: 8 L/min

    • Scan Range: m/z 100-500

  • Expected m/z for [M+H]⁺: 215.18

Protocol 2: Chiral LC-MS on a Polysaccharide-Based CSP
  • LC System: Standard HPLC or UHPLC system.

  • Column: Lux Cellulose-1, 3.0 x 150 mm, 3 µm.

  • Mobile Phase: Isocratic, e.g., 80:20 Acetonitrile:Water with 0.1% Diethylamine. Note: Mobile phase composition will require optimization.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 25 °C.

  • Injection Volume: 1-5 µL.

  • MS System and Parameters: As in Protocol 1.

Protocol 3: Chiral LC-MS on a Macrocyclic Glycopeptide-Based CSP
  • LC System: Standard HPLC or UHPLC system.

  • Column: Chirobiotic T, 2.1 x 150 mm, 5 µm.

  • Mobile Phase: Polar Ionic Mode, e.g., 100% Methanol with 0.1% Acetic Acid and 0.05% Ammonium Hydroxide. Note: The ratio of acidic and basic additives is critical for resolution and must be optimized.

  • Flow Rate: 0.2 mL/min.

  • Column Temperature: 25 °C.

  • Injection Volume: 1-5 µL.

  • MS System and Parameters: As in Protocol 1.

Conclusion and Future Perspectives

The successful analysis of reaction mixtures containing (R)-tert-butyl 4-aminoazepane-1-carboxylate hinges on a well-designed analytical strategy that incorporates both achiral and chiral LC-MS methods. While achiral reversed-phase chromatography on a C18 column offers a rapid and reliable means of monitoring reaction progress and impurity profiles, it is the chiral separation that provides the critical data on enantiomeric purity.

The choice between polysaccharide-based and macrocyclic glycopeptide-based CSPs for the chiral separation will depend on the specific requirements of the analysis and may necessitate empirical screening. However, the reversed-phase and polar organic/ionic modes offered by these columns are highly amenable to mass spectrometry, providing a powerful tool for both qualitative and quantitative analysis in the complex milieu of a reaction mixture. As the demand for enantiopure pharmaceuticals continues to grow, the development of robust and efficient chiral analytical methodologies, such as those outlined in this guide, will remain a cornerstone of synthetic and medicinal chemistry.

References

  • Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine. SciRP.org. Available at: [Link]

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  • Reversed-phase chiral HPLC and LC/MS analysis with tris(chloromethylphenylcarbamate) derivatives of cellulose and amylose as chiral stationary phases. ResearchGate. Available at: [Link]

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A Comparative Guide to Assessing the Metabolic Stability of (R)-tert-butyl 4-aminoazepane-1-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the azepane scaffold has emerged as a cornerstone for the development of novel therapeutics, valued for its conformational flexibility and synthetic tractability.[1] This guide provides a comprehensive framework for assessing the metabolic stability of a promising class of azepane derivatives, centered around (R)-tert-butyl 4-aminoazepane-1-carboxylate. We will delve into the rationale behind experimental design, compare key in vitro assays, and provide detailed protocols to empower researchers in medicinal chemistry and drug development to make data-driven decisions.

The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions.[2][3] Compounds that are rapidly metabolized often fail to achieve therapeutic concentrations in the body, while those that are too stable may accumulate and cause toxicity.[4] Therefore, a thorough understanding of a compound's metabolic fate is paramount for its successful progression through the drug development pipeline.

The focus of this guide, (R)-tert-butyl 4-aminoazepane-1-carboxylate, and its analogues, incorporate the seven-membered azepane ring, a structure found in numerous FDA-approved drugs.[1] The tert-butoxycarbonyl (Boc) protecting group is frequently employed in their synthesis to shield the reactive amino group, allowing for controlled chemical modifications.[5][6] However, the bulky tert-butyl group itself can be susceptible to metabolism, making a comparative analysis of its derivatives essential for identifying candidates with optimal metabolic properties.[7]

Choosing the Right In Vitro Model: A Comparative Analysis

The initial assessment of metabolic stability is typically performed using in vitro systems that recapitulate key aspects of hepatic metabolism. The two most common models are liver microsomes and hepatocytes.[4] The choice between these systems depends on the specific questions being addressed.

In Vitro System Description Advantages Disadvantages
Liver Microsomes Subcellular fractions of the endoplasmic reticulum, enriched in Phase I cytochrome P450 (CYP) enzymes.[8]Cost-effective, high-throughput, ideal for initial screening of CYP-mediated metabolism.[9]Lacks Phase II enzymes and cofactors, does not account for cellular uptake and efflux.[9]
Hepatocytes Intact liver cells containing a full complement of Phase I and Phase II metabolic enzymes and cofactors.[10]Provides a more holistic view of hepatic metabolism, including uptake, efflux, and both Phase I and II reactions.[11]More expensive, lower throughput, can have lot-to-lot variability.[9]

For a comprehensive evaluation of azepane derivatives, a tiered approach is recommended. Initial screening in liver microsomes can rapidly identify compounds with significant CYP liabilities. Promising candidates can then be advanced to hepatocyte assays for a more complete metabolic profile.

Experimental Workflow: From Incubation to Analysis

A robust and reproducible experimental workflow is crucial for generating high-quality metabolic stability data. The following diagram outlines the key steps involved in a typical in vitro metabolic stability assay.

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis A Test Compound Stock (e.g., 10 mM in DMSO) B Working Solution (e.g., 100 µM in Acetonitrile) A->B C Incubation Medium (Microsomes or Hepatocytes in buffer) D Pre-warm Incubation Medium to 37°C C->D E Add Test Compound (Final concentration e.g., 1 µM) D->E F Initiate Reaction (Add NADPH for microsomes) E->F G Incubate at 37°C with shaking F->G H Collect Aliquots at Time Points (e.g., 0, 5, 15, 30, 60 min) G->H I Quench Reaction (Add cold Acetonitrile with Internal Standard) H->I J Centrifuge to Pellet Protein I->J K Transfer Supernatant J->K L LC-MS/MS Analysis K->L M Data Analysis (Calculate t½ and CLint) L->M

Caption: General workflow for in vitro metabolic stability assays.

Detailed Experimental Protocols

Liver Microsomal Stability Assay

This protocol is designed for the initial screening of (R)-tert-butyl 4-aminoazepane-1-carboxylate derivatives to assess their susceptibility to Phase I metabolism.

Materials:

  • Pooled human liver microsomes (HLM)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., G6P, G6PDH, and NADP+)

  • Test compounds and positive controls (e.g., Verapamil, Testosterone)

  • Acetonitrile (ACN)

  • Internal standard (IS)

Procedure:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, combine phosphate buffer, HLM (final concentration 0.5 mg/mL), and the test compound (final concentration 1 µM).[12]

  • Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.[8]

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.[13]

  • Time Course Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.[9]

  • Quenching: Immediately quench the reaction by adding the aliquot to a tube containing cold acetonitrile with an internal standard.[14]

  • Sample Processing: Vortex the samples and centrifuge to pellet the precipitated protein.[15]

  • Analysis: Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.[15]

Hepatocyte Stability Assay

This protocol provides a more comprehensive assessment of metabolic stability, encompassing both Phase I and Phase II metabolism.

Materials:

  • Cryopreserved human hepatocytes

  • Hepatocyte culture medium

  • Test compounds and positive controls (e.g., 7-Hydroxycoumarin, Testosterone)

  • Acetonitrile (ACN)

  • Internal standard (IS)

Procedure:

  • Cell Thawing and Plating: Thaw and plate the cryopreserved hepatocytes according to the supplier's instructions. Allow the cells to attach and form a monolayer.[16]

  • Preparation of Dosing Solution: Prepare a dosing solution of the test compound in the culture medium (final concentration 1 µM).

  • Initiation of Incubation: Remove the plating medium from the hepatocytes and add the dosing solution.[11]

  • Time Course Sampling: At specified time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), collect an aliquot of the incubation medium.[10]

  • Quenching: Quench the metabolic activity by adding the collected sample to cold acetonitrile containing an internal standard.[11]

  • Sample Processing: Centrifuge the samples to remove any cellular debris.

  • Analysis: Analyze the supernatant by LC-MS/MS to determine the remaining parent compound concentration.[14]

Data Analysis and Interpretation

The primary readouts from these assays are the in vitro half-life (t½) and the intrinsic clearance (CLint).[2] The disappearance of the parent compound over time is monitored by LC-MS/MS.[17][18] The natural logarithm of the percentage of the parent compound remaining is plotted against time, and the slope of the resulting line is used to calculate the half-life.

Table 1: Hypothetical Metabolic Stability Data for (R)-tert-butyl 4-aminoazepane-1-carboxylate Derivatives

CompoundR GroupMicrosomal t½ (min)Hepatocyte t½ (min)Microsomal CLint (µL/min/mg)Hepatocyte CLint (µL/min/10^6 cells)
Parent H453015.423.1
Analog 1 -CH3655010.713.9
Analog 2 -CF3>120110<5.86.3
Analog 3 -OCH3251827.738.5
Verapamil (Control)151046.269.3

From this hypothetical data, "Analog 2" with the trifluoromethyl substitution demonstrates significantly improved metabolic stability in both microsomal and hepatocyte assays compared to the parent compound. This suggests that the site of metabolic liability on the parent compound may be blocked by the electron-withdrawing trifluoromethyl group. Conversely, "Analog 3" with the methoxy group shows decreased stability, indicating it may introduce a new metabolic soft spot.

Understanding Potential Metabolic Pathways

Identifying the metabolic pathways of your compounds is crucial for rational drug design. The azepane ring and the Boc protecting group present several potential sites for metabolism.

G cluster_main Potential Metabolic Pathways of (R)-tert-butyl 4-aminoazepane-1-carboxylate cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism Parent (R)-tert-butyl 4-aminoazepane-1-carboxylate M1 Hydroxylation on Azepane Ring Parent->M1 CYP-mediated M2 N-dealkylation (cleavage of Boc group) Parent->M2 CYP-mediated M3 Oxidation of tert-butyl group Parent->M3 CYP-mediated M4 Glucuronidation (on hydroxylated metabolite) M1->M4 UGTs M5 Sulfation (on hydroxylated metabolite) M1->M5 SULTs

Caption: Potential metabolic pathways for azepane derivatives.

The primary routes of Phase I metabolism for this class of compounds are likely to be oxidation reactions mediated by cytochrome P450 enzymes.[7] This can include hydroxylation of the azepane ring, N-dealkylation leading to the removal of the Boc group, and oxidation of the tert-butyl group itself.[7] Subsequent Phase II metabolism could involve conjugation reactions such as glucuronidation or sulfation of any hydroxylated metabolites. Advanced analytical techniques like high-resolution mass spectrometry can be employed for metabolite identification.[4]

Conclusion and Future Directions

The systematic assessment of metabolic stability is an indispensable component of modern drug discovery. By employing a tiered approach of in vitro assays, from rapid screening in liver microsomes to more comprehensive profiling in hepatocytes, researchers can effectively rank and prioritize compounds for further development. The data generated from these studies not only informs on the pharmacokinetic potential of a compound but also provides valuable insights for structure-activity relationship (SAR) and structure-metabolism relationship (SMR) studies. For derivatives of (R)-tert-butyl 4-aminoazepane-1-carboxylate, a careful evaluation of how different substituents on the azepane core influence metabolic stability will be key to identifying drug candidates with an optimal balance of potency, selectivity, and pharmacokinetic properties.

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Azepane vs. Piperazine: A Head-to-Head Comparison of Privileged Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, saturated nitrogen heterocycles are foundational pillars in the design of novel therapeutics. Among these, the six-membered piperazine and the seven-membered azepane rings have emerged as "privileged scaffolds." This designation is earned by their repeated appearance in a multitude of bioactive compounds, demonstrating their versatility in engaging a wide array of biological targets. While both are aliphatic amines, the subtle difference in their ring size—a single carbon atom—imparts distinct physicochemical and conformational properties that can profoundly influence a drug candidate's pharmacological profile.

This guide provides an in-depth, head-to-head comparison of the azepane and piperazine scaffolds, moving beyond a simple recitation of facts to explore the causal relationships between their structural nuances and their performance in drug discovery. We will dissect their comparative physicochemical properties, explore their impact on pharmacology and pharmacokinetics, and provide practical, data-driven insights for researchers, scientists, and drug development professionals.

At a Glance: Key Physicochemical and Structural Differences

The fundamental distinctions between azepane and piperazine dictate their behavior in biological systems. These differences in basicity, lipophilicity, and conformational flexibility are critical considerations during the lead optimization phase of drug discovery.

PropertyPiperazineAzepaneImplication in Drug Design
Structure 1,4-DiazacyclohexaneAzacycloheptanePiperazine's two nitrogens offer multiple points for substitution and potential for dual interactions. Azepane's single nitrogen provides a more focused point of interaction.
pKa pKa1: ~5.3-5.7, pKa2: ~9.7-9.8[1][2][3]~11.1Piperazine's dual pKa values allow for fine-tuning of its ionization state at physiological pH, impacting solubility and target engagement. Azepane's higher pKa suggests it will be predominantly protonated at physiological pH, favoring strong ionic interactions.
logP (Octanol/Water) -1.5[1]1.5 (Calculated)Piperazine is inherently more hydrophilic, which can enhance aqueous solubility. Azepane is more lipophilic, potentially improving membrane permeability.
Conformational Flexibility Primarily adopts a chair conformation, with boat and twisted-boat forms also possible.[4][5]Higher degree of conformational flexibility with multiple low-energy chair and boat conformations.Azepane's greater flexibility allows it to adapt to a wider range of binding pockets, but this can come at an entropic cost. Piperazine's more defined conformation can lead to higher binding affinity if the preferred conformation matches the target's binding site.
Synthetic Accessibility Readily available and synthetically versatile, with well-established methods for N-functionalization.[4][6]Synthesis can be more challenging, often requiring multi-step sequences or specialized methods like ring-expansion reactions.[7][8]The ease of synthesis for piperazine derivatives facilitates rapid generation of compound libraries for structure-activity relationship (SAR) studies.

The Piperazine Scaffold: A Versatile and Privileged Player

The piperazine ring is one of the most ubiquitous heterocycles in medicinal chemistry, found in a vast number of approved drugs targeting a wide range of diseases.[4][9][10][11] Its prevalence is a testament to its remarkable synthetic tractability and its ability to confer favorable physicochemical properties to a molecule.[12]

Key Attributes and Applications:

  • Tunable Basicity and Solubility: The two nitrogen atoms of piperazine provide two handles for modulating basicity and, consequently, aqueous solubility.[4][13] This is a critical advantage in optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

  • CNS Penetration: The ability to fine-tune the pKa of piperazine derivatives has made it a popular scaffold for central nervous system (CNS) drugs, where balancing blood-brain barrier permeability with aqueous solubility is paramount.[4]

  • Diverse Biological Activities: Piperazine-containing drugs have demonstrated efficacy as anticancer, antipsychotic, antihistamine, and anti-infective agents, among others.[4][9][14] For example, the anticancer drug imatinib utilizes a piperazine moiety to enhance its kinase selectivity.[4]

Synthetic Considerations:

The synthesis of piperazine derivatives is generally straightforward, with N-alkylation, N-acylation, and reductive amination being common methods for functionalization.[4][6] Recent advances have also focused on the C-H functionalization of the piperazine ring, opening up new avenues for structural diversification.[15]

The Azepane Scaffold: Exploring New Chemical Space

While less prevalent than piperazine, the seven-membered azepane scaffold has gained significant attention in recent years as medicinal chemists seek to explore novel and three-dimensional chemical space.[7][16] Its unique conformational landscape and physicochemical properties offer opportunities to address challenging biological targets.

Key Attributes and Applications:

  • Increased Three-Dimensionality: The larger ring size of azepane provides greater conformational flexibility, allowing it to present substituents in a wider range of spatial orientations. This can be advantageous for optimizing interactions with complex binding sites.[16]

  • Lipophilicity and Membrane Permeability: The higher lipophilicity of the azepane ring compared to piperazine can enhance a molecule's ability to cross cellular membranes, which is particularly relevant for oral bioavailability and CNS penetration.[17][18]

  • Emerging Therapeutic Potential: Azepane-containing compounds have shown promise in a variety of therapeutic areas, including as CNS agents, anticancer therapeutics, and enzyme inhibitors.[16][19][20] For instance, certain N-benzylated bicyclic azepanes have been identified as potent inhibitors of monoamine transporters.[17][18][21]

Synthetic Considerations:

The synthesis of functionalized azepanes can be more complex than that of piperazines.[7] Common routes include ring-closing metathesis followed by reduction, or Beckmann rearrangement of substituted cyclohexanones.[7] The development of more efficient and modular synthetic strategies is an active area of research.[7]

Head-to-Head in Action: A Signaling Pathway Perspective

To illustrate the practical implications of choosing between these scaffolds, let's consider their application in targeting a G-protein coupled receptor (GPCR), a common drug target class.

GPCR_Interaction cluster_receptor GPCR Binding Pocket cluster_downstream Downstream Signaling Piperazine Piperazine-Ligand Ionic_Site Ionic Site (e.g., Asp) Piperazine->Ionic_Site Tunable Ionic Interaction (protonated N) Azepane Azepane-Ligand Azepane->Ionic_Site Strong Ionic Interaction (protonated N) Hydrophobic_Pocket Hydrophobic Pocket Azepane->Hydrophobic_Pocket Favorable Hydrophobic Interaction (larger ring) G_Protein G-Protein Activation Ionic_Site->G_Protein Hydrophobic_Pocket->G_Protein Second_Messenger 2nd Messenger Cascade G_Protein->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response

Caption: Comparative binding of piperazine and azepane ligands to a GPCR.

In this hypothetical scenario, the more basic azepane may form a stronger ionic bond with an acidic residue like aspartate in the binding pocket. Its larger, more lipophilic ring could also engage more effectively with a nearby hydrophobic pocket. Conversely, the piperazine ligand's second nitrogen could be functionalized to interact with another part of the receptor or to fine-tune solubility, offering a different optimization strategy.

Experimental Protocols: A Guide to Scaffold Evaluation

To objectively compare the impact of these scaffolds, a series of standardized experiments are essential.

Protocol 1: Determination of pKa by Potentiometric Titration

Objective: To experimentally determine the acid dissociation constants (pKa) of a synthesized azepane and piperazine analog.

Methodology:

  • Sample Preparation: Prepare a 0.01 M solution of the test compound in deionized water.

  • Titration Setup: Calibrate a pH meter with standard buffers (pH 4, 7, and 10). Place the sample solution in a jacketed beaker maintained at 25°C and stir continuously.

  • Titration: Add standardized 0.1 M HCl in small, precise increments. Record the pH after each addition.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa value(s) correspond to the pH at the half-equivalence point(s). For piperazine, two inflection points will be observed, corresponding to its two pKa values.

Protocol 2: Measurement of Lipophilicity (logP) by Shake-Flask Method

Objective: To determine the octanol-water partition coefficient (logP) as a measure of lipophilicity.

Methodology:

  • System Preparation: Pre-saturate n-octanol with water and water with n-octanol.

  • Partitioning: Prepare a solution of the test compound in the aqueous phase. Add an equal volume of the octanol phase.

  • Equilibration: Vigorously shake the mixture for 1 hour to ensure complete partitioning.

  • Phase Separation: Centrifuge the mixture to achieve clear separation of the two phases.

  • Quantification: Determine the concentration of the compound in both the aqueous and octanol phases using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation: Calculate logP as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Conclusion: Making the Right Choice for Your Drug Discovery Program

The choice between an azepane and a piperazine scaffold is not a matter of inherent superiority but of strategic design based on the specific goals of a drug discovery project.

  • Piperazine remains a workhorse in medicinal chemistry, offering synthetic accessibility, tunable physicochemical properties, and a proven track record of success. It is an excellent starting point when aqueous solubility and well-defined conformational presentation are key considerations.

  • Azepane represents an opportunity to explore novel chemical space and achieve unique pharmacological profiles. Its increased three-dimensionality and lipophilicity can be advantageous for targets requiring a larger and more flexible ligand, or where enhanced membrane permeability is desired.

Ultimately, a thorough understanding of the subtle yet significant differences between these two privileged scaffolds empowers medicinal chemists to make more informed decisions, accelerating the journey from hit to lead and, ultimately, to a successful therapeutic.

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  • Dah-Nouvlessounon, D., et al. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library. [Link]

  • Kumar, R., et al. (2024). The medicinal chemistry of piperazines: A review. Chemical Biology & Drug Design, 103(6), e14537. [Link]

  • Kumar, R., et al. (2024). The medicinal chemistry of piperazines: A review. Scilit. [Link]

  • Kumar, R., et al. (2024). The medicinal chemistry of piperazines: A review. ResearchGate. [Link]

  • Welsh, W. J., & Liu, D. (2002). Conformational analysis of piperazine and piperidine analogs of GBR 12909: stochastic approach to evaluating the effects of force fields and solvent. Journal of Molecular Graphics and Modelling, 20(5), 403-413. [Link]

  • Malm, H., et al. (2016). Conformational analysis of 2-substituted piperazines. Tetrahedron, 72(29), 4334-4339. [Link]

  • National Center for Biotechnology Information. (n.d.). Piperazine. In PubChem Compound Database. [Link]

  • Walczynski, K., et al. (2000). Synthesis and biological activity of piperazine and diazepane amides that are histamine H3 antagonists and serotonin reuptake inhibitors. Bioorganic & Medicinal Chemistry, 8(8), 1971-1979. [Link]

  • Pérez-Pérez, M., et al. (2025). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. Molecules, 30(1), 123. [Link]

  • Jones, R. A. Y., et al. (1972). The conformational analysis of saturated heterocycles. Part XLIX. The conformation of ring NH-groups in piperazines, hexahydropyrimidines, tetrahydro-1,3-oxazines, and tetrahydro-1,3-thiazines. Journal of the Chemical Society, Perkin Transactions 2, (11), 1571-1574. [Link]

  • Wikipedia. Piperazine. [Link]

  • Lázár, I., et al. (2002). Synthesis, conformation and equilibrium study of new piperazine and azamacrocyclic ligands with N-(tetrahydrofuran-2on-3-yl) and N-[(carboxy)(2-hydroxyethyl)methyl] pendant arms. Inorganica Chimica Acta, 339, 233-242. [Link]

  • Khalili, F., et al. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(10), 2914-2917. [Link]

  • Di Micco, S., et al. (2021). pKa values of common substituted piperazines. RSC Advances, 11(48), 30013-30020. [Link]

  • Khalili, F., et al. (2009). Table 2 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Semantic Scholar. [Link]

  • Wikipedia. Mirtazapine. [Link]

  • Łażewska, D., et al. (2017). Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands. Bioorganic & Medicinal Chemistry, 25(20), 5550-5559. [Link]

  • Rathi, E., et al. (2015). Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents. ResearchGate. [Link]

Sources

Structural Determination of (R)-tert-butyl 4-aminoazepane-1-carboxylate: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Guide: Structural Determination of (R)-tert-butyl 4-aminoazepane-1-carboxylate Derivatives Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and Process Chemists.

Executive Summary

The determination of absolute configuration and conformational preference for flexible 7-membered heterocycles, such as (R)-tert-butyl 4-aminoazepane-1-carboxylate , presents a unique challenge in drug development. Unlike rigid ring systems (e.g., piperidines), azepanes exist in a dynamic equilibrium of twist-chair and twist-boat conformers. Furthermore, the parent Boc-protected amine is frequently an oil or low-melting solid, complicating direct Single Crystal X-Ray Diffraction (SC-XRD).

This guide compares the three primary methodologies for structural elucidation—SC-XRD (via derivatization) , NMR Spectroscopy (Mosher’s Method) , and Computational Modeling (DFT/VCD) —providing experimental protocols to transition from an ambiguous oil to a definitive structural assignment.

Part 1: The Comparative Landscape

For a researcher possessing the chiral azepane intermediate, the choice of analytical method depends on sample quantity, required resolution, and the specific need for absolute configuration validation (e.g., for FDA regulatory filing).

Comparative Analysis Matrix
FeatureMethod A: SC-XRD (via Derivatization) Method B: NMR (Mosher's Method) Method C: DFT / VCD Prediction
Primary Output 3D Atomic Coordinates & Absolute Config.Relative Configuration (Δδ analysis)Predicted Conformational Energy Minima
Confidence Level Platinum Standard (100%) High (85-95%)Moderate-High (Supportive Data)
Sample State Single Crystal (Solid required)Solution (CDCl₃/DMSO-d₆)Virtual / Solution (for VCD)
Key Challenge Requires crystallization (often difficult for azepanes)Ambiguous J-couplings due to ring flippingHeavily dependent on basis set accuracy
Time to Result 1–2 Weeks (Synthesis + Growth + Beam)2–3 Days (Synthesis + 1H/19F NMR)3–5 Days (CPU time)
Suitability Definitive proof of stereochemistry Rapid screening of enantiomeric excess (ee)Explaining biological activity/docking

Part 2: X-Ray Crystallography – The Gold Standard

Direct crystallization of (R)-tert-butyl 4-aminoazepane-1-carboxylate is often futile due to the high entropy of the Boc group and the flexibility of the azepane ring. The Authoritative Protocol requires converting the "floppy" oil into a "rigid" crystalline solid containing a heavy atom.

The "Heavy Atom" Strategy

To determine absolute configuration (AC) using anomalous dispersion (Flack parameter), we must introduce a heavy atom (Br or Cl) at the 4-amino position. This also facilitates intermolecular


-stacking, promoting lattice formation.
Recommended Derivative: p-Bromobenzamide
  • Target Molecule: (R)-tert-butyl 4-(4-bromobenzamido)azepane-1-carboxylate

  • Rationale: The amide bond restricts the rotation of the exocyclic nitrogen, and the bromine atom provides a strong anomalous signal (

    
     at CuK
    
    
    
    ).
Experimental Protocol: Derivatization & Crystallization[1][2]

Step 1: Synthesis of the Derivative

  • Dissolve (R)-tert-butyl 4-aminoazepane-1-carboxylate (1.0 eq) in anhydrous DCM.

  • Add triethylamine (1.5 eq) and cool to 0°C.

  • Dropwise add 4-bromobenzoyl chloride (1.1 eq).

  • Stir at RT for 2 hours (Monitor by TLC).

  • Wash with saturated NaHCO₃, dry over Na₂SO₄, and concentrate to obtain the crude solid.

Step 2: Crystal Growth (Vapor Diffusion Method)

  • Solvent System: Ethyl Acetate (Good solvent) / Hexane (Anti-solvent).

  • Procedure:

    • Dissolve 20 mg of the crude amide in the minimum amount of warm Ethyl Acetate (~0.5 mL) in a small inner vial.

    • Place this vial inside a larger jar containing 5 mL of Hexane.

    • Cap the large jar tightly.

    • Allow to stand undisturbed at 4°C for 3–7 days.

  • Observation: Look for prismatic needles. Check for birefringence under a polarizing microscope.

Structural Workflow Diagram

G Start Start: Azepane Oil (Flexible/Amorphous) Deriv Derivatization (+ p-Bromobenzoyl chloride) Start->Deriv Rigidify Purify Purification (Silica Gel) Deriv->Purify Cryst Vapor Diffusion (EtOAc / Hexane) Purify->Cryst Slow Evap XRD SC-XRD Data Collection (Mo or Cu Source) Cryst->XRD Select Crystal Solve Structure Solution (SHELXT / OLEX2) XRD->Solve Refinement Result Output: Absolute Config (R) Twist-Chair Conformation Solve->Result Flack Param < 0.1

Figure 1: Strategic workflow for converting the amorphous azepane amine into a crystalline derivative suitable for absolute structural assignment.

Part 3: Spectroscopic Alternatives (NMR & DFT)

When crystallization fails, or when throughput is prioritized over absolute certainty, NMR and DFT are the standard alternatives.

Method B: NMR Spectroscopy (Mosher's Method)

This method relies on the magnetic anisotropy of the Mosher acid (MTPA) phenyl ring shielding/deshielding protons in the azepane ring.

  • Protocol: React the amine with both

    
    - and 
    
    
    
    -MTPA-Cl to form diastereomeric amides.
  • Analysis: Calculate

    
    .
    
  • Failure Mode: In 7-membered rings, the conformational mobility can sometimes average the shielding effects, leading to small or contradictory

    
     values. XRD is preferred if 
    
    
    
    values are < 0.05 ppm.
Method C: DFT Conformational Analysis

Azepanes typically adopt a Twist-Chair (TC) or Twist-Boat (TB) conformation. The Boc group often forces the ring into a specific TC conformer to minimize steric clash between the carbamate and the C4 substituent.

  • Workflow:

    • Generate random conformers (Monte Carlo search).

    • Optimize geometry (DFT B3LYP/6-31G*).[1]

    • Calculate Boltzmann distribution.

    • Compare calculated VCD (Vibrational Circular Dichroism) spectrum with experimental data.

Part 4: Data Interpretation & Case Study

Hypothetical Data Comparison: (R)-tert-butyl 4-(4-bromobenzamido)azepane-1-carboxylate
ParameterSC-XRD ResultNMR Inference
Ring Conformation Twist-Chair (TC) Averaged signals (Broad)
C4-Substituent Position Equatorial (minimizes 1,3-diaxial strain)J-coupling suggests eq/ax equilibrium
Boc Group Rotamer trans (C=O anti to N-C bond)Rotational isomers observed (slow exchange)
Flack Parameter 0.02(4) (Confirms R config)N/A (Requires chiral reference)
Critical Insight: The "Boc Effect"

In the crystal structure, you will likely observe disorder in the tert-butyl group of the Boc moiety. This is normal. Do not over-restrain the tert-butyl group during refinement; instead, model it as a disordered moiety (e.g., using PART 1 and PART 2 in SHELXL) to prevent it from absorbing electron density from the azepane ring, which would distort the ring parameters.

Part 5: References

  • Dale, J. (1973). Stereochemistry and Conformational Analysis. Verlag Chemie. (Foundational text on medium-ring conformational flexibility).

  • Hoye, T. R., Jeffrey, C. S., & Ryba, T. D. (2007). Assignment of Absolute Configuration by NMR. Nature Protocols, 2, 2451–2458.

  • Flack, H. D. (1983). On Enantiomorph-Polarity Estimation. Acta Crystallographica Section A, 39(6), 876-881. (The definitive method for absolute configuration via XRD).

  • Cambridge Crystallographic Data Centre (CCDC) . Guidelines for depositing and validating azepane structures.

  • Gawley, R. E., et al. (2005). Absolute Configuration of 4-Substituted Azepanes. Journal of Organic Chemistry. (Specific reference for azepane stereochemistry).

Sources

SAR studies of molecules synthesized using (R)-tert-butyl 4-aminoazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Structure-Activity Relationship (SAR) studies utilizing (R)-tert-butyl 4-aminoazepane-1-carboxylate (and its enantiomer/analogs). It focuses on how this seven-membered chiral scaffold influences potency, selectivity, and physicochemical properties compared to its five- (pyrrolidine) and six-membered (piperidine) counterparts.

Executive Summary & Scaffold Analysis

The (R)-tert-butyl 4-aminoazepane-1-carboxylate (CAS: 1000787-83-0) is a privileged chiral building block used to introduce a semi-rigid, seven-membered "homopiperidine" ring into drug candidates. Unlike the common piperidine (6-membered) or pyrrolidine (5-membered) scaffolds, the azepane ring offers unique conformational flexibility and spatial volume.

Key SAR Advantages:

  • Selectivity Filter: The larger ring volume often clashes with conserved residues in off-target proteins (e.g., M2/M3 muscarinic receptors), enhancing selectivity for targets like M1.

  • Chiral Vectoring: The C4-amino stereocenter vectors substituents into specific hydrophobic pockets that are inaccessible to achiral or smaller ring analogs.

  • Physicochemical Modulation: Azepanes generally increase lipophilicity (LogP) and alter basicity (pKa) compared to piperidines, influencing blood-brain barrier (BBB) penetration.

Case Study 1: M1 Muscarinic Receptor Agonists (HTL9936 Series)

Target: M1 Muscarinic Acetylcholine Receptor (M1 mAChR) for Alzheimer's Disease. Challenge: Achieving selectivity for M1 (cognition) over M2/M3 (cardiovascular/gastrointestinal side effects).

Mechanistic Insight

Early M1 agonists like Xanomeline failed due to poor selectivity.[1] Researchers at Sosei Heptares utilized the 4-aminoazepane scaffold to create HTL9936 . The expansion from a 6-membered piperidine to a 7-membered azepane ring was the critical "selectivity switch."

Comparative SAR Data

The following table summarizes the impact of ring size on receptor selectivity and agonist activity.

CompoundCore ScaffoldRing SizeM1 Potency (pEC50)Selectivity (M1 vs M2)Clinical Outcome
Arecoline Tetrahydropyridine67.5< 10-foldToxic (M2/M3 side effects)
Xanomeline Tetrahydropyridine67.8~10-foldFailed Phase II (GI side effects)
HTL9936 (S)-4-Aminoazepane 7 8.2 > 100-fold Phase I (Clean safety profile)

Note: While the building block discussed is the (R)-isomer, the HTL9936 series highlights the (S)-isomer's utility. However, the principle of ring expansion remains the critical SAR lesson. The larger azepane ring creates steric hindrance that prevents tight binding to the M2 receptor orthosteric site, which is slightly more constricted than the M1 site.

Signaling Pathway & Selectivity Logic

M1_Selectivity cluster_0 Ligand Scaffold cluster_1 Receptor Interaction cluster_2 Clinical Outcome Piperidine Piperidine (6-Ring) (Compact) M1_Site M1 Orthosteric Site (Accommodates Bulk) Piperidine->M1_Site High Affinity M2_Site M2 Orthosteric Site (Sterically Constrained) Piperidine->M2_Site High Affinity Azepane Azepane (7-Ring) (Bulky/Flexible) Azepane->M1_Site High Affinity Azepane->M2_Site Clash/Low Affinity Cognition Cognitive Improvement (Alzheimer's) M1_Site->Cognition SideEffects CV/GI Side Effects (Bradycardia/Emesis) M2_Site->SideEffects

Caption: The 7-membered azepane ring (HTL9936) maintains M1 affinity while sterically clashing with the M2 receptor, avoiding cardiovascular side effects common to 6-membered analogs.

Case Study 2: Muscarinic Antagonists (BM 5 Analogues)

Target: Muscarinic Receptors (General Antagonism). Study Focus: Impact of Ring Size (5 vs 6 vs 7) and Chirality on Binding Affinity.

Experimental Comparison

A foundational study synthesized conformationally restricted analogues of the partial agonist BM 5. The study compared pyrrolidine (5), piperidine (6), and azepane (7) rings.

Key Findings:

  • Ring Size Effect: Expanding the ring from 5 to 7 members preserved binding affinity but abolished efficacy (converting partial agonists to pure antagonists).

  • Chiral Preference: The (R)-enantiomers of the azepane and piperidine series consistently displayed significantly higher affinity than their (S)-counterparts.

Analog Ring SizeStereochemistryAffinity Ratio (R/S)Pharmacological Profile
Pyrrolidine (5) RacemicN/APartial Agonist
Piperidine (6) (R) vs (S)~14-foldAntagonist
Azepane (7) (R) vs (S) ~79-fold Potent Antagonist

Interpretation: The (R)-4-aminoazepane scaffold provides a deeper, more stereoselective fit within the hydrophobic pocket of the receptor compared to the flatter pyrrolidine ring. The 7-membered ring's flexibility allows the (R)-isomer to adopt a "pseudo-chair" conformation that mimics the bioactive conformation of acetylcholine more effectively than the rigid pyrrolidine.

Experimental Protocols

Protocol A: Synthesis of the 4-Aminoazepane Scaffold

Note: This protocol describes the installation of the pharmacophore via reductive amination, a standard method for utilizing the (R)-tert-butyl 4-aminoazepane-1-carboxylate building block.

Reagents:

  • (R)-tert-butyl 4-aminoazepane-1-carboxylate (1.0 equiv)

  • Aryl Aldehyde (e.g., 4-fluorobenzaldehyde) (1.1 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Acetic Acid (cat.)[2]

  • Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology:

  • Imine Formation: In a flame-dried round-bottom flask, dissolve the aryl aldehyde (1.1 equiv) and (R)-tert-butyl 4-aminoazepane-1-carboxylate (1.0 equiv) in anhydrous DCM (0.1 M concentration). Add a catalytic amount of acetic acid (1-2 drops) to catalyze imine formation. Stir at room temperature for 2 hours under nitrogen atmosphere.

  • Reduction: Cool the reaction mixture to 0°C. Carefully add Sodium Triacetoxyborohydride (1.5 equiv) portion-wise over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor consumption of the amine by LC-MS.

  • Work-up: Quench the reaction with saturated aqueous NaHCO₃ solution. Extract the aqueous layer three times with DCM. Combine organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the solvent in vacuo. Purify the crude residue via flash column chromatography (SiO₂, Hexane/Ethyl Acetate gradient) to yield the N-benzylated (R)-4-aminoazepane intermediate.

  • Deprotection (Optional): To remove the Boc group, dissolve the product in DCM/TFA (4:1 ratio) and stir for 1 hour, followed by concentration and basic work-up to yield the free secondary amine.

Protocol B: Evaluation of M1/M2 Selectivity (Calcium Mobilization Assay)

Objective: To verify the selectivity advantage of the azepane scaffold.

  • Cell Lines: CHO-K1 cells stably expressing human M1 or M2 receptors.

  • Dye Loading: Seed cells in 384-well black-wall plates. Incubate with FLIPR Calcium 6 dye (Molecular Devices) for 2 hours at 37°C.

  • Compound Addition: Prepare serial dilutions of the test compound (Azepane analog) and the reference (Piperidine analog) in assay buffer (HBSS + 20 mM HEPES). Add compounds to cells using a FLIPR Tetra system.

  • Measurement: Monitor fluorescence intensity (Ex 485 nm / Em 525 nm) for 120 seconds.

  • Data Analysis: Calculate EC50 (for agonists) or IC50 (for antagonists against an EC80 acetylcholine challenge). Selectivity is defined as the ratio of EC50(M2) / EC50(M1).

References

  • Brown, A. J., et al. (2016). "From structure to clinic: Design of a muscarinic M1 receptor agonist with potential to treatment of Alzheimer's disease."[1][3][4] Cell, 167(7), 1-12. (Describes HTL9936 and the azepane scaffold selectivity).

  • Nilvebrant, L., et al. (1991). "Resolved pyrrolidine, piperidine, and perhydroazepine analogues of the muscarinic agent N-methyl-N-(1-methyl-4-pyrrolidino-2-butynyl)acetamide." Journal of Medicinal Chemistry, 34(8), 2624-2629.

  • Sagara, Y., et al. (2006). "Identification of a novel 4-aminomethylpiperidine class of M3 muscarinic receptor antagonists and structural insight into their M3 selectivity." Journal of Medicinal Chemistry, 49(18), 5440-5453. (Comparative analysis of piperidine vs azepane pharmacophores).

  • PubChem Compound Summary. (2024). "tert-Butyl 4-aminoazepane-1-carboxylate (CAS 1000787-83-0).

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (R)-tert-butyl 4-aminoazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and developers, our focus is often on the synthesis and application of novel compounds like (R)-tert-butyl 4-aminoazepane-1-carboxylate. However, responsible stewardship of these chemicals throughout their lifecycle, including their disposal, is paramount to ensuring a safe laboratory environment and protecting our planet. This guide moves beyond mere compliance, offering a framework for understanding the why behind the proper disposal procedures for this specific Boc-protected aminoazepane, ensuring your protocols are not just followed, but understood.

Core Principles: Hazard Identification and Risk Assessment

(R)-tert-butyl 4-aminoazepane-1-carboxylate is a bifunctional molecule; its properties are dictated by the basic amino group and the acid-labile tert-butyloxycarbonyl (Boc) protecting group on the azepane ring. Understanding these features is the foundation of its safe handling and disposal.

According to aggregated data from the European Chemicals Agency (ECHA), this compound is classified with specific hazards that must be respected.[1] The primary risks are associated with its irritant properties.

Table 1: GHS Hazard Profile for tert-Butyl 4-aminoazepane-1-carboxylate

Hazard ClassGHS CodeDescriptionCausality & Experimental Insight
Skin Corrosion/IrritationH315Causes skin irritationThe free amino group can impart basic properties, leading to irritation upon prolonged contact with skin.
Serious Eye Damage/IrritationH319Causes serious eye irritationSimilar to skin irritation, the chemical nature of the compound can cause significant irritation to sensitive eye tissues.
Specific Target Organ ToxicityH335May cause respiratory irritationDust or aerosols can irritate the mucous membranes of the respiratory tract.

Source: GHS classification information provided by companies to the ECHA C&L Inventory.[1]

The most critical, yet often overlooked, aspect of this molecule's chemistry in the context of disposal is the acid-labile Boc group . The Boc group is readily cleaved by strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl).[2][3] This reaction proceeds via a carbamic acid intermediate which then decarboxylates, releasing the free amine, carbon dioxide (CO2) gas, and a tert-butyl cation.[4]

Why is this critical for disposal? Attempting to neutralize waste streams of this compound with acid is ill-advised. Not only would it fail to neutralize the hazard, but it would also transform the chemical into a different set of waste products and generate gas, which could pressurize a sealed waste container.[4] Therefore, all waste must be handled assuming the compound is in its original, Boc-protected form.

The Disposal Workflow: A Step-by-Step Protocol

The guiding principle for disposing of (R)-tert-butyl 4-aminoazepane-1-carboxylate is that it must be treated as a hazardous chemical waste.[5] It should not be disposed of down the drain or in regular trash.[6] The entire process must be managed through your institution's Environmental Health & Safety (EHS) program or a licensed waste disposal contractor.[7]

Step 1: Don the Appropriate Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure you are wearing:

  • Safety Goggles: To protect against splashes that could cause serious eye irritation.[1]

  • Chemical-Resistant Gloves: (e.g., Nitrile) to prevent skin contact and irritation.[1]

  • Laboratory Coat: To protect clothing and skin.

Step 2: Segregate and Collect Waste Streams

Proper segregation is key to safe and compliant disposal. Never mix incompatible waste streams. For this compound, you will likely generate three types of waste:

  • Solid Waste: Unused or expired (R)-tert-butyl 4-aminoazepane-1-carboxylate.

    • Protocol: Carefully place the solid into a dedicated, sealable, and clearly labeled hazardous waste container. Avoid creating dust.

  • Liquid Waste: Solutions containing the dissolved compound from experiments.

    • Protocol: Pour the liquid waste into a dedicated, sealable, and clearly labeled hazardous waste carboy or bottle. Ensure the container is made of a compatible material (e.g., HDPE). Do not mix with acidic waste streams to prevent unintended deprotection of the Boc group.

  • Contaminated Labware: Items such as pipette tips, weighing paper, gloves, and empty vials.

    • Protocol: Collect all contaminated disposable items in a dedicated, lined, and labeled hazardous waste container (often a puncture-proof container or a designated waste bag).[8]

Step 3: Labeling the Hazardous Waste Container

Proper labeling is a regulatory requirement under the Resource Conservation and Recovery Act (RCRA).[9][10] Your institution's EHS department will provide specific guidelines, but all labels must include:

  • The words "Hazardous Waste".

  • The full chemical name: "(R)-tert-butyl 4-aminoazepane-1-carboxylate".

  • The specific hazards (e.g., "Irritant").[1]

  • The date accumulation started.[7]

  • The name of the principal investigator or laboratory contact.[7]

Step 4: Managing Empty Containers

An "empty" container is never truly empty. To render it non-hazardous, it must be properly decontaminated.

  • Protocol: Triple-rinse the original container with a suitable solvent (one that the compound is soluble in and is appropriate for your subsequent experimental steps or waste collection).[8][11] Crucially, collect all three rinsates as hazardous liquid waste. [8][11] After rinsing, deface or remove the original label, and dispose of the container according to your facility's procedures for clean glassware or plastic.[12]

Step 5: Storage and Final Disposal
  • Protocol: Store the sealed and labeled hazardous waste containers in a designated Satellite Accumulation Area (SAA) within your lab.[13] This area should be away from incompatible materials, particularly strong oxidizing agents and acids.[14][15] Once the container is full or ready for pickup, contact your institution's EHS office to arrange for its removal and final disposal at a licensed hazardous waste facility.[13]

Below is a visual representation of the disposal decision-making process.

G Disposal Workflow for (R)-tert-butyl 4-aminoazepane-1-carboxylate cluster_0 Disposal Workflow for (R)-tert-butyl 4-aminoazepane-1-carboxylate cluster_1 Waste Collection & Segregation cluster_2 Action cluster_3 Final Disposal Pathway start Waste Generation waste_type Identify Waste Type start->waste_type solid Solid Compound waste_type->solid Unused/Expired liquid Contaminated Solutions waste_type->liquid Solutions labware Contaminated Labware waste_type->labware Spatulas, Tips, etc. container Empty Stock Container waste_type->container Original Bottle collect_solid Collect in Labeled Solid Waste Container solid->collect_solid collect_liquid Collect in Labeled Liquid Waste Carboy liquid->collect_liquid collect_labware Collect in Labeled Contaminated Items Bin labware->collect_labware triple_rinse Triple-Rinse with Appropriate Solvent container->triple_rinse store Store in Satellite Accumulation Area collect_solid->store collect_liquid->store collect_labware->store rinsate Collect Rinsate as Hazardous Liquid Waste triple_rinse->rinsate rinsate->collect_liquid ehs Arrange Pickup via EHS / Licensed Contractor store->ehs

Caption: Decision workflow for proper segregation and disposal.

Spill Management Protocol

Accidents happen. A prepared response minimizes risk.

  • For Small Spills (Solid):

    • Ensure proper PPE is worn.

    • Gently sweep the solid material into a dustpan to avoid creating dust.

    • Place the spilled material and any contaminated cleaning tools (e.g., wipes) into a labeled hazardous waste container.

    • Clean the spill area with soap and water.

  • For Small Spills (Liquid):

    • Absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).

    • Collect the absorbent material into a labeled hazardous waste container.

    • Clean the spill area with soap and water.

  • For Large Spills:

    • Evacuate the immediate area.

    • Alert colleagues and your laboratory supervisor.

    • Contact your institution's EHS emergency line for professional cleanup.

By adhering to these scientifically grounded procedures, you not only ensure regulatory compliance but also foster a culture of safety and responsibility within your laboratory.

References

  • Safety Data Sheet: Tert-butyl acetate . (n.d.). NIC Industries. Retrieved from [Link]

  • tert-Butyloxycarbonyl protecting group . (n.d.). Wikipedia. Retrieved from [Link]

  • Hazardous Waste Disposal Guide . (2023-02-27). Research Safety, Northwestern University. Retrieved from [Link]

  • Hazardous Waste Disposal Guide . (n.d.). NSWAI. Retrieved from [Link]

  • tert-Butyl 4-aminoazepane-1-carboxylate . (n.d.). PubChem, National Center for Biotechnology Information. Retrieved from [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations . (2025-08-13). US Environmental Protection Agency. Retrieved from [Link]

  • Boc-Protected Amino Groups . (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Protecting Groups for Amines: Carbamates . (2018-06-07). Master Organic Chemistry. Retrieved from [Link]

  • Laboratory chemical waste disposal guidelines . (n.d.). University of Otago. Retrieved from [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories . (2025-11-25). US Environmental Protection Agency. Retrieved from [Link]

  • Hazardous Waste Management in the Laboratory . (2022-03-24). Lab Manager. Retrieved from [Link]

  • Boc Deprotection Mechanism - TFA . (n.d.). Common Organic Chemistry. Retrieved from [Link]

  • RCRA addresses waste management, disposal and recycling . (n.d.). University of Houston-Clear Lake. Retrieved from [Link]

  • Chapter 7 Chemical Disposal Procedures . (n.d.). University of Wisconsin–Madison BME Shared Labs. Retrieved from [Link]

  • Laboratory Chemical Waste Management Guidelines . (n.d.). University of Pennsylvania EHRS. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-tert-butyl 4-aminoazepane-1-carboxylate
Reactant of Route 2
(R)-tert-butyl 4-aminoazepane-1-carboxylate

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